2,5-Dihydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCQEVBJHPOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051785 | |
| Record name | 2,5-Dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Aldrich MSDS] | |
| Record name | 2,5-Dihydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10398 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1708-29-8 | |
| Record name | 2,5-Dihydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dihydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIHYDROFURAN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dihydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dihydrofuran from Butenediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydrofuran from butenediol, a key reaction for producing a valuable heterocyclic intermediate. The document details the underlying reaction mechanism, experimental protocols, and quantitative data, offering insights for laboratory-scale synthesis and process development.
Introduction
This compound is a five-membered oxygen-containing heterocycle that serves as a versatile building block in organic synthesis. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The conversion of butenediol to this compound via acid-catalyzed cyclodehydration represents a direct and atom-economical route to this important compound. This guide focuses on the synthesis from 2-butene-1,4-diol (B106632), which can undergo isomerization and subsequent cyclization to yield the desired product.
Reaction Mechanism: Acid-Catalyzed Cyclodehydration
The synthesis of this compound from 2-butene-1,4-diol proceeds through an acid-base catalyzed cyclodehydration mechanism. The reaction is initiated by the protonation of one of the hydroxyl groups, followed by an intramolecular nucleophilic attack by the other hydroxyl group and subsequent dehydration.
The proposed mechanism involves the following key steps:
-
Protonation: One of the hydroxyl groups of 2-butene-1,4-diol is protonated by an acid catalyst, forming a good leaving group (water).
-
Intramolecular Cyclization: The non-protonated hydroxyl group acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group, leading to the formation of a cyclic intermediate.
-
Deprotonation and Dehydration: A final deprotonation step regenerates the acid catalyst and yields this compound.
A theoretical study suggests a concerted mechanism for the cyclodehydration of a protonated 1,4-butanediol (B3395766), which is an isomer of 2-butene-1,4-diol.[1] It is plausible that 2-butene-1,4-diol follows a similar pathway after isomerization or direct cyclization.
Below is a diagram illustrating the acid-catalyzed cyclodehydration of 2-butene-1,4-diol to this compound.
Quantitative Data Summary
The following table summarizes the quantitative data from a documented experimental procedure for the synthesis of this compound from butenediol. It is important to note that this data is from a patent utilizing a mercury-based catalyst, which is now considered hazardous and outdated. However, it provides a benchmark for yield and reaction conditions.
| Parameter | Value | Reference |
| Starting Material | 1-Butene-3,4-diol (with 2-butene-1,4-diol as a possible co-reactant) | [2] |
| Catalyst | Mercuric oxide (HgO) and a soluble mercury salt (generated in situ) | [2] |
| Solvent | Water | [2] |
| Temperature | 80-120 °C (reflux) | [2] |
| pH | 4-7 | [2] |
| Reaction Time | 480 minutes | [2] |
| Conversion | 90% | [2] |
| Yield of this compound | 68% | [2] |
| Byproduct Yield (Divinyldioxanes) | 22% | [2] |
Experimental Protocols
This section provides a detailed experimental protocol adapted from the literature.
Disclaimer: The following protocol is based on a method using mercury compounds, which are highly toxic. Appropriate safety precautions, including handling in a well-ventilated fume hood and use of personal protective equipment, are mandatory. Modern approaches would seek to replace the mercury catalyst with a less hazardous alternative, such as a solid acid catalyst (e.g., zeolites or ion-exchange resins), although specific protocols for this direct conversion are not as well-documented in peer-reviewed literature.
4.1. Mercury-Catalyzed Synthesis of this compound [2]
Materials:
-
1-Butene-3,4-diol (or a mixture with 2-butene-1,4-diol)
-
Mercuric oxide (HgO)
-
Succinic acid (or another acid to generate a soluble mercury salt)
-
Water (distilled)
Equipment:
-
Round-bottom flask equipped with a stirrer, thermometer, and distillation head with a condenser.
-
Heating mantle
-
Receiving flask
Procedure:
-
To a round-bottom flask, add water (e.g., 900 g), mercuric oxide (e.g., 8 g), and the butenediol starting material (e.g., 100 g).
-
Add an acid such as succinic acid to adjust the pH to between 4 and 7. This will also generate a soluble mercury salt in situ.
-
Heat the mixture to reflux (approximately 100 °C) with continuous stirring.
-
This compound, being volatile, will co-distill with water. Collect the distillate in a receiving flask.
-
The reaction can be monitored by analyzing the composition of the distillate over time.
-
After the reaction is complete (e.g., after 480 minutes, as indicated by the cessation of product formation), the collected organic layer can be separated from the aqueous layer and further purified if necessary.
Experimental Workflow
The following diagram illustrates a typical batch process workflow for the synthesis of this compound from butenediol.
Modern and Safer Catalytic Approaches
The use of mercury-based catalysts presents significant environmental and health risks. Modern synthetic chemistry emphasizes the use of greener and more sustainable catalytic systems. For the related cyclodehydration of 1,4-butanediol to tetrahydrofuran, various solid acid catalysts have been successfully employed. These include:
-
Zeolites: These microporous aluminosilicates offer shape selectivity and tunable acidity.[3]
-
Ion-Exchange Resins: Polymeric resins with sulfonic acid groups are effective solid acid catalysts that can be easily separated from the reaction mixture.[2]
-
Heteropoly Acids: These are strong proton acids that can be used in homogeneous or heterogeneous systems.[1]
Conclusion
The synthesis of this compound from butenediol is a valuable transformation in organic chemistry. While established methods provide a basis for this reaction, there is a clear need for the development of modern, safer, and more sustainable catalytic systems. This guide has provided a comprehensive overview of the reaction mechanism, a detailed, albeit dated, experimental protocol, and a summary of the available quantitative data. It is intended to serve as a foundational resource for researchers and professionals in the field, encouraging further investigation into greener synthetic methodologies.
References
Spectroscopic Analysis of 2,5-Dihydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-Dihydrofuran (CAS No: 1708-29-8), a heterocyclic organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide characteristic signals corresponding to its unique arrangement of protons and carbon atoms.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals in deuterated chloroform (B151607) (CDCl₃), corresponding to the olefinic and allylic protons.
Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ [1]
| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ~5.89 | Singlet (broad) | Olefinic Protons (HC=CH) |
| ~4.63 | Singlet (broad) | Methylene Protons (O-CH₂) |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound displays two signals, representing the two chemically distinct carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~128 | Olefinic Carbons (-CH=CH-) |
| ~72 | Methylene Carbons (-O-CH₂-) |
| Note: The availability of an experimental ¹³C NMR spectrum for this compound has been noted from Tokyo Kasei Kogyo Company, Ltd. via SpectraBase.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for C-H and C-O stretching and bending vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | =C-H (alkene) |
| ~3000-2850 | C-H Stretch | C-H (alkane) |
| ~1650 | C=C Stretch | Alkene |
| ~1100 | C-O Stretch | Ether |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound [1]
| m/z | Relative Intensity | Assignment |
| 70 | High | [M]⁺ (Molecular Ion) |
| 42 | High | [C₃H₆]⁺ |
| 41 | Base Peak | [C₃H₅]⁺ |
| 39 | High | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard one-dimensional proton NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30° pulse width, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired on the same instrument.
-
Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) is required.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Sample Preparation (Neat Liquid): A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Data Acquisition:
-
A background spectrum of the empty salt plates is recorded.
-
The sample is then placed in the spectrometer's sample compartment.
-
The IR spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection. For GC-MS, a capillary column suitable for volatile organic compounds is used.
-
Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using the spectroscopic techniques described.
Caption: Workflow for spectroscopic data acquisition and analysis.
References
Physical properties of 2,5-Dihydrofuran (boiling point, density, solubility)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physical properties of 2,5-Dihydrofuran (CAS No: 1708-29-8), a heterocyclic organic compound. The data and methodologies presented are intended to support research and development activities where this compound is utilized.
Core Physical Characteristics
This compound is a colorless to pale yellow, volatile liquid at room temperature.[1][2] It possesses a faint, ether-like odor.[3] Its utility as a solvent and an intermediate in organic synthesis necessitates a clear understanding of its physical parameters.[2][3]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below. These values represent standard measurements and may vary slightly depending on experimental conditions.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 66-67.5 °C | Standard atmospheric pressure | [1][3][4][5][6] |
| Density | 0.927 g/mL | at 25 °C | [4][5] |
| 0.9461 g/cm³ | Standard state (25 °C, 100 kPa) | [1] | |
| Molar Mass | 70.09 g/mol | [1][4] | |
| Melting Point | -86 °C | [1] | |
| Refractive Index | 1.431 - 1.433 | at 20 °C | [4][6] |
Solubility Profile
The solubility of this compound is a critical factor in its application.
-
Organic Solvents : It is readily soluble in many common organic solvents. Sources indicate it is easily soluble in chloroform, alcohol-based solvents, and ethyl acetate.[2][5] It is also soluble in non-polar solvents such as hexane (B92381) and diethyl ether.[3]
-
Aqueous Solubility : There are conflicting reports regarding its solubility in water. Some sources describe it as soluble to a certain extent, capable of hydrogen bonding due to its oxygen atom, while others state it is immiscible.[3][6] This suggests that this compound is likely sparingly soluble in water, with its solubility being limited, particularly at higher concentrations where it may form a separate phase.[3] The solubility is also influenced by temperature, typically increasing as temperature rises.[3]
Methodologies for Property Determination
While the provided sources do not detail specific experimental protocols for the cited values, the determination of these physical properties follows standard laboratory procedures:
-
Boiling Point Determination : The boiling point is typically determined via distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For more precise measurements, an ebulliometer can be used.
-
Density Measurement : Density is commonly measured using a pycnometer or a hydrometer at a specified temperature, often 25 °C. The mass of a known volume of the liquid is determined and used to calculate the density.
-
Solubility Assessment : Solubility is generally determined by miscibility tests. A specified amount of this compound is added to a known volume of a solvent (e.g., water, ethanol). The mixture is agitated, and the solution is visually inspected for homogeneity or phase separation. Quantitative solubility can be determined by analyzing the concentration of the saturated solution using techniques like gas chromatography (GC).
Logical Relationships of Physical Properties
The physical state and behavior of this compound are governed by the interplay of its molecular structure and external conditions. The following diagram illustrates this relationship.
Caption: Relationship between molecular properties and physical state.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,5-ジヒドロフラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 1708-29-8 [m.chemicalbook.com]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
2,5-Dihydrofuran molecular structure and conformation
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,5-Dihydrofuran For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₄H₆O) is a heterocyclic organic compound featuring a five-membered ring containing one oxygen atom and a double bond.[1][2] As an unsaturated derivative of furan, its molecular structure and conformation are of significant interest in various fields of chemistry and drug development due to the influence of its three-dimensional shape on reactivity and biological interactions. Unlike aromatic furan, the partial saturation in this compound introduces flexibility, leading to a non-planar ring conformation characterized by a dynamic puckering motion. This guide provides a detailed technical overview of its molecular structure, conformational dynamics, and the experimental methodologies used for their determination.
Molecular Structure and Geometry
The precise geometry of this compound has been elucidated primarily through gas-phase electron diffraction. This technique provides detailed information on bond lengths and angles in the gaseous state, free from intermolecular forces. The key structural parameters are summarized in the table below.
Table 1: Molecular Geometry of this compound from Gas-Phase Electron Diffraction
| Parameter | Value |
| Bond Lengths (Å) | |
| r(C=C) | 1.35 ± 0.03[3] |
| r(C-C) | 1.54 ± 0.03[3] |
| r(C-O) | 1.41 ± 0.03[3] |
| Bond Angles (°) | |
| ∠(C-O-C) | 116 ± 4[3] |
Note: These values represent an early determination and provide a fundamental understanding of the molecule's covalent framework. Assumed planar for initial analysis.
Conformation and Ring-Puckering Dynamics
A critical aspect of this compound's structure is its non-planar conformation. Five-membered rings with a double bond, like cyclopentene (B43876) and this compound, exhibit a characteristic out-of-plane "puckering" vibration.[4][5] This motion is of a large amplitude and occurs at a low frequency.
The dynamics of this puckering are described by a potential energy function. For this compound, this function has been determined through far-infrared spectroscopy and is best represented by a quartic-quadratic potential. This potential function indicates that the molecule is non-planar in its ground state.
Table 2: Ring-Puckering Potential Function
| Potential Function | V(x) = ax⁴ + bx² |
| Description | A single-minimum potential governing the ring-puckering motion.[6][7] |
| x | Ring-puckering coordinate. |
| a (quartic term) | Relates to ring strain, favoring a planar conformation.[5] |
| b (quadratic term) | Relates to torsional strain, favoring a non-planar conformation to minimize eclipsing interactions.[5] |
The analysis of the far-infrared spectrum of this compound reveals a series of Q-branch absorptions that correspond to transitions between the energy levels of this anharmonic potential.[4][6] This confirms the puckered nature of the ring.
Experimental Protocols for Structural Determination
The determination of this compound's structure and conformation relies on a combination of spectroscopic and diffraction techniques.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a primary method for determining the average molecular structure of volatile compounds.[8]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.[8]
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electrostatic potential of the molecules.[8][9]
-
Diffraction Pattern: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of this pattern varies as a function of the scattering angle.[8]
-
Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve, which shows the probability of finding interatomic distances within the molecule. By fitting this curve to a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Furan, 2,5-dihydro- [webbook.nist.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 9. osti.gov [osti.gov]
The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and Synthesis of 2,5-Dihydrofuran
For researchers, scientists, and professionals in drug development, an in-depth understanding of the synthetic history of key heterocyclic compounds is paramount. This technical guide delves into the discovery and evolution of synthetic methodologies for 2,5-dihydrofuran, a valuable building block in organic synthesis. From its early preparations to the sophisticated catalytic systems of the modern era, this document provides a comprehensive overview, including detailed experimental protocols and comparative data, to inform and guide contemporary research.
Introduction
This compound, a five-membered oxygen-containing heterocycle, serves as a versatile precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. Its unique structural features, including a strained double bond and the ether linkage, offer a gateway to diverse chemical transformations. The journey of its synthesis from early, often harsh, methods to the elegant and efficient catalytic strategies employed today reflects the broader advancements in the field of organic chemistry. This guide traces this historical trajectory, providing a technical foundation for its application in modern chemical research.
Historical Perspective: The Dawn of this compound Synthesis
The initial synthesis of this compound is attributed to Paul and Tchelitcheff in their 1950 publication in the Bulletin de la Société Chimique de France. Their pioneering work laid the groundwork for future explorations into the synthesis of this important heterocycle. Early methodologies often relied on classical organic reactions, which, while foundational, were frequently limited by harsh conditions and modest yields.
A significant early industrial approach involved the catalytic dehydration of 1,4-butanediol . This method, while conceptually straightforward, required high temperatures and acid catalysts, leading to the formation of byproducts and challenges in purification.
Another key early strategy was the isomerization of 3,4-epoxy-1-butene . This acid-catalyzed rearrangement provided a direct route to the this compound core.[1]
Evolution of Synthetic Methodologies
The quest for milder reaction conditions, higher yields, and greater functional group tolerance has driven the development of a diverse arsenal (B13267) of synthetic methods for this compound. These can be broadly categorized into several key approaches.
Isomerization of Epoxybutenes
The isomerization of γ,δ-epoxyalkenes remains a cornerstone of this compound synthesis, particularly in industrial settings. Modern iterations of this method employ sophisticated catalyst systems to improve efficiency and selectivity.
A continuous process for the isomerization of 3,4-epoxy-1-butene utilizes a catalyst system comprising an onium iodide and a Lewis acid. This method allows for the continuous distillation of the this compound product, with the catalyst being recycled.[2]
Table 1: Representative Data for the Continuous Isomerization of 3,4-Epoxy-1-butene [2]
| Parameter | Value |
| Reaction Temperature | 105 °C |
| Catalyst System | Onium Iodide / Lewis Acid |
| Feed | 3,4-Epoxy-1-butene |
| Distillate Composition | 92.4% this compound, 6.65% 3,4-Epoxy-1-butene, 0.96% Crotonaldehyde |
| Recovery | 97.4% |
Dehydration of Butenediols
The dehydration of butenediols continues to be a relevant synthetic route. The acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol (B44940) proceeds through a concerted mechanism to yield this compound. Theoretical studies have shed light on the reaction pathway, highlighting the differences in the cyclization of saturated and unsaturated diols.[3]
Ring-Closing Metathesis (RCM)
The advent of olefin metathesis, a Nobel Prize-winning reaction, has provided a powerful and versatile tool for the synthesis of cyclic compounds, including this compound. The ring-closing metathesis of diallyl ether, catalyzed by ruthenium complexes such as Grubbs' catalysts, offers a direct and efficient route to the desired heterocycle. A key challenge in this reaction is the potential for isomerization of the product to the more thermodynamically stable 2,3-dihydrofuran. However, careful selection of the catalyst and reaction conditions can minimize this side reaction.
Metal-Catalyzed Cyclizations
A plethora of modern synthetic methods rely on the catalytic activity of various transition metals to construct the this compound ring with high efficiency and selectivity.
-
Gold and Silver-Catalyzed Cyclization of Allenylcarbinols: The cyclization of α-hydroxyallenes, catalyzed by gold or silver salts, provides a mild and efficient route to substituted 2,5-dihydrofurans. This method is particularly valuable for its ability to tolerate a wide range of functional groups.[4]
-
Palladium-Catalyzed Reactions: Palladium catalysts have been employed in various strategies, including the Heck reaction and tandem cyclization reactions of bis-allenols, to generate the this compound scaffold.[4]
Experimental Protocols
This section provides detailed experimental methodologies for key synthetic transformations, offering a practical guide for researchers.
Protocol 1: Continuous Isomerization of 3,4-Epoxy-1-butene to this compound[2]
Materials:
-
3,4-Epoxy-1-butene
-
Onium iodide catalyst (e.g., tetra-n-butylammonium iodide)
-
Lewis acid co-catalyst (e.g., tin(IV) iodide)
-
Process solvent (a mixture of this compound and oligomers of the epoxybutene reactant)
Apparatus:
-
A two-stage continuous reaction system equipped with a distillation column and a catalyst recycle loop.
Procedure:
-
The catalyst system, comprising the onium iodide and the Lewis acid, is dissolved in the process solvent in the first reactor.
-
The mixture is heated to the desired reaction temperature (typically 80-120 °C).
-
3,4-Epoxy-1-butene is continuously fed into the first reactor.
-
The effluent from the first reactor is transferred to the second reactor to ensure complete conversion.
-
The effluent from the second reactor is fed to a distillation column where the this compound product is continuously removed as a distillate.
-
The non-volatile components, including the catalyst system and oligomers, are recycled back to the first reactor.
Quantitative Data:
-
Typical yields of this compound are in the range of 90-95%.
-
The process can be operated continuously for extended periods (e.g., over 50 hours) with high product recovery.
Protocol 2: Ring-Closing Metathesis of Diethyl Diallylmalonate[5]
Materials:
-
Diethyl diallylmalonate
-
Grubbs' first or second-generation catalyst (e.g., Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)
-
Dry, degassed dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
In a glove bag or under an inert atmosphere, prepare a solution of the ruthenium catalyst (0.02 mmol) in dry, degassed CH₂Cl₂ (10 mL).
-
Add diethyl diallylmalonate (0.416 mmol) to the catalyst solution.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 1 hour.
-
After the reaction is complete (monitored by TLC or GC-MS), add diethyl ether (30 mL) to the mixture.
-
Filter the mixture through a plug of silica (B1680970) gel to remove the ruthenium byproducts.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the underlying chemical transformations, the following diagrams illustrate key reaction mechanisms and workflows.
Caption: Mechanism of acid-catalyzed dehydration of cis-2-butene-1,4-diol.
Caption: Experimental workflow for the RCM synthesis of this compound.
Conclusion
The synthesis of this compound has undergone a remarkable transformation, evolving from classical methods to highly sophisticated and efficient catalytic processes. This journey not only highlights the ingenuity of synthetic chemists but also provides a rich toolbox for accessing this valuable intermediate. For researchers in drug discovery and development, a thorough understanding of these synthetic routes is crucial for the design and execution of novel synthetic strategies. The methodologies detailed in this guide, from industrial-scale isomerizations to versatile metal-catalyzed cyclizations, offer a comprehensive resource for the continued application and exploration of this compound in the advancement of chemical science.
References
- 1. EP0518973B1 - Isomerization of epoxyalkenes to 2,5-dihydrofurans and catalysts compositions useful therefor - Google Patents [patents.google.com]
- 2. US5315019A - Continuous process for the manufacture of 2,5-dihydrofurans from γ, δ-epoxybutenes - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis [organic-chemistry.org]
2,5-Dihydrofuran CAS number and IUPAC name
An In-Depth Technical Guide to 2,5-Dihydrofuran
Core Substance Identification
This compound is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a five-membered ring containing one oxygen atom and a double bond, makes it a versatile building block for a variety of more complex molecules.[1][2]
| Identifier | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 1708-29-8[3][5] |
| Molecular Formula | C₄H₆O[3][5] |
| Synonyms | 1-Oxa-3-cyclopentene, 3-Oxolene[4][6][5] |
Physicochemical Properties
This compound is a colorless, volatile liquid at room temperature.[1][3] It is soluble in organic solvents such as chloroform (B151607) and alcohols.[1]
| Property | Value |
| Molar Mass | 70.09 g·mol⁻¹[3][4][6] |
| Density | 0.9461 g/cm³[3] |
| Boiling Point | 66-67 °C[3][7] |
| Melting Point | -86 °C[3] |
| Refractive Index (n20/D) | 1.431[7] |
| Flash Point | 1 °C (closed cup)[7] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various catalytic pathways.
Synthesis of this compound
A common method for the preparation of this compound is the acid-catalyzed rearrangement of 1-butene (B85601) 3,4-epoxide.[3] Another established method involves the dehydration of 1-butene-3,4-diol.
Experimental Protocol: Dehydration of 1-Butene-3,4-diol [8]
This process utilizes a soluble mercury salt as a catalyst in the presence of solid mercuric oxide to control the pH.[8]
-
Reaction Setup: A mixture of 1-butene-3,4-diol, a soluble mercury salt (e.g., mercuric acetate), and solid mercuric oxide (HgO) is prepared in a suitable solvent, with water being preferred.[8]
-
pH Control: The presence of solid mercuric oxide maintains the pH of the reaction medium between 4 and 7, which is crucial for preventing the formation of undesirable byproducts like carbonyl compounds and polymers.[8] The mercuric oxide neutralizes any acid formed during side reactions.[8]
-
Temperature: The reaction is carried out at an elevated temperature, typically between 80°C and 120°C, often at the reflux temperature of the mixture.[8]
-
Product Removal: this compound is continuously removed from the reaction mixture as it is formed, usually by distillation, to prevent its oxidation to furan.[8] It forms a low-boiling azeotrope with water.[8]
-
Catalyst Regeneration: Any metallic mercury formed can be drawn off, reoxidized to mercuric oxide, and reused in the process.[8]
Caption: Workflow for the synthesis of this compound.
Synthesis of this compound Derivatives
Various metal-catalyzed reactions are employed for the synthesis of substituted 2,5-dihydrofurans, which are important scaffolds in bioactive molecules.[9][10][11]
-
Gold Catalysis: Gold(I) and Gold(III) catalysts can be used in the cycloaddition of α-diazoesters with propargyl alcohols or the cyclization of functionalized α-hydroxyallenes to yield various substituted 2,5-dihydrofurans.[9]
-
Palladium Catalysis: The Mizoroki-Heck reaction, catalyzed by palladium complexes, allows for the coupling of cyclic olefins like 2,3-dihydrofuran (B140613) with aryl or vinyl bromides to produce 2-aryl-2,5-dihydrofurans.[9]
-
Ruthenium Catalysis: Ruthenium complexes are effective in ring-closing metathesis (RCM) to form the dihydrofuran ring and in [2 + 2 + 2] cycloadditions to create this compound-fused quinones.[9][10]
Chemical Reactivity and Key Reactions
The double bond in this compound is highly active, making it a versatile intermediate for further chemical transformations.[1]
Hydrogenation
The double bond can be easily reduced through hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst, to yield the chemically stable solvent, tetrahydrofuran (B95107) (THF).[1]
Ring-Opening Acylation
This compound can undergo ring-opening reactions. For instance, treatment with acetyl chloride and sodium iodide leads to the formation of an acylated, ring-opened product.[1]
Cycloaddition Reactions
As a diene, this compound readily participates in [4+2] cycloaddition reactions, providing a pathway to construct various oxygen-containing heterocyclic compounds.[1][2]
Experimental Protocol: Ring-Opening Acylation of this compound [1]
-
Initial Setup: A solution of this compound (1 equivalent) and sodium iodide (NaI, 1.2 equivalents) in acetonitrile (B52724) is prepared in a flask under a nitrogen (N₂) atmosphere and cooled to 0°C.[1]
-
Reagent Addition: Acetyl chloride (1 equivalent) dissolved in acetonitrile is added to the cooled mixture.[1]
-
Reaction: The mixture is stirred at 0°C for several hours, then allowed to warm to room temperature and stirred for an additional 21 hours.[1]
-
Quenching: The reaction is quenched by adding a saturated solution of sodium thiosulfate (B1220275) (Na₂SO₃).[1]
-
Extraction: The product is extracted from the aqueous layer using diethyl ether.[1]
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by silica (B1680970) gel column chromatography.[1]
References
- 1. Page loading... [guidechem.com]
- 2. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. Furan, 2,5-dihydro- [webbook.nist.gov]
- 6. This compound | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-二氢呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Health and Safety of 2,5-Dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for 2,5-Dihydrofuran (CAS No. 1708-29-8), a highly flammable and hazardous chemical. The following sections detail its physical and chemical properties, toxicological data, handling and storage procedures, emergency measures, and hazard classifications to ensure its safe use in a laboratory setting.
Physicochemical Properties
This compound is a colorless, volatile liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H6O | [2] |
| Molecular Weight | 70.09 g/mol | [2] |
| Boiling Point | 66-67 °C | [3] |
| Density | 0.927 g/mL at 25 °C | [3] |
| Flash Point | 1 °C (33.8 °F) - closed cup | |
| Melting Point | -86 °C (-123 °F) | [1] |
| Refractive Index | n20/D 1.431 | |
| logP (Octanol/Water Partition Coefficient) | 0.46 | [4] |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor.[2][4] It may also form explosive peroxides, especially when exposed to air over time.[4] The substance is harmful if swallowed and can cause serious eye irritation.[5] Table 2 summarizes the GHS hazard classifications.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | Category 2 | H225: Highly flammable liquid and vapor |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Specific target organ toxicity - single exposure (Central nervous system) | Category 3 | H336: May cause drowsiness or dizziness |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
Source:[2]
The following diagram illustrates the key hazards associated with this compound.
Toxicological Information
The primary routes of exposure to this compound are inhalation, ingestion, and skin or eye contact. Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, nausea, and vomiting.[4] Ingestion is harmful, and the substance can cause severe damage to the delicate tissues of the mouth, throat, and stomach.[4] Direct contact with the liquid will cause serious eye irritation.[5]
Table 3: Acute Toxicity Data for this compound
| Test | Species | Route | Value |
| LC50 | Pimephales promelas (fathead minnow) | Inhalation | 94.23 mg/L, 96h static |
Source:[4]
Note: Detailed experimental protocols for the cited toxicological studies are not publicly available in the referenced safety data sheets.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound. The following workflow outlines the necessary precautions.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] All electrical, ventilating, and lighting equipment in the vicinity should be explosion-proof.[4][6] Eyewash stations and safety showers must be readily accessible.[4]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[4] However, if vapor concentrations are high, a NIOSH-approved respirator should be used.
Handling
-
Keep the container tightly closed when not in use.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
-
Ground and bond containers and receiving equipment to prevent static electricity.[4][7]
-
Avoid breathing vapors or mist.
-
Containers should be dated upon opening and periodically tested for the presence of peroxides.[4][5] If peroxide formation is suspected, do not open or move the container.[4][7]
Storage
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6] Keep containers tightly closed.[4]
Emergency Procedures
First-Aid Measures
Table 4: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[4] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention.[4][7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.[4] Water spray may be used to cool closed containers.[4]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[5]
-
Specific Hazards: The substance is highly flammable, and vapors may form explosive mixtures with air.[4] Vapors can travel to a source of ignition and flash back.[4][5] Containers may explode when heated.[4][5] May form explosive peroxides.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition.[4] Avoid contact with the substance and do not breathe vapors.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel).[4] Collect the absorbed material into a suitable, closed container for disposal.[4] Use spark-proof tools and explosion-proof equipment during cleanup.[4]
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, regional, and national regulations.[4] It is considered a hazardous waste.[4]
Stability and Reactivity
-
Reactivity: May form explosive peroxides upon exposure to air. Vapors can form explosive mixtures with air.
-
Chemical Stability: Stable under recommended storage conditions, but sensitive to air and light.
-
Conditions to Avoid: Heat, flames, sparks, and other ignition sources.[4] Exposure to air.
-
Incompatible Materials: Strong oxidizing agents and strong acids.[6][7]
-
Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO2) can be formed during combustion.[4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1708-29-8 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Thermodynamic Properties of 2,5-Dihydrofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-Dihydrofuran, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document collates critically evaluated data, details relevant experimental methodologies, and presents a visualization of a key synthetic pathway.
Core Thermodynamic Data
The following tables summarize the key thermodynamic properties of this compound. These values have been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and other peer-reviewed scientific literature.
Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation
| Property | State | Value | Units | Source(s) |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -63 ± 4 | kJ/mol | [1] |
| Standard Molar Gibbs Free Energy of Formation (ΔfG°) | Gas | -29.10 | kJ/mol | Cheméo |
Table 2: Molar Heat Capacity (Cp) at Constant Pressure (Ideal Gas)
| Temperature (K) | Molar Heat Capacity (J/mol·K) | Source(s) |
| 200 | 51.31 | [2] |
| 298.15 | 73.21 ± 0.11 | [2] |
| 300 | 73.68 | [2] |
| 400 | 99.17 | [2] |
| 500 | 121.86 | [2] |
| 600 | 140.66 | [2] |
| 700 | 156.12 | [2] |
| 800 | 168.98 | [2] |
| 900 | 179.78 | [2] |
| 1000 | 188.91 | [2] |
Table 3: Molar Entropy (S°) (Ideal Gas)
| Temperature (K) | Pressure (bar) | Molar Entropy (J/mol·K) | Source(s) |
| 298.15 | 1 | 284.4 ± 2.8 | NIST WebBook |
Table 4: Other Physical and Thermodynamic Properties
| Property | Value | Units | Source(s) |
| Molecular Weight | 70.09 | g/mol | Cheméo |
| Boiling Point (at 1 atm) | 67 | °C | Sigma-Aldrich |
| Melting Point | -86 | °C | Wikipedia |
| Density (at 25°C) | 0.927 | g/mL | Sigma-Aldrich |
| Enthalpy of Vaporization (ΔvapH°) | 29.87 | kJ/mol | Cheméo |
| Enthalpy of Fusion (ΔfusH°) | 8.18 | kJ/mol | Cheméo |
Experimental Protocols
The determination of the thermodynamic properties of a volatile organic compound like this compound requires precise experimental techniques. Below are detailed methodologies adapted from standard procedures for the key experiments.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of this compound is typically derived from its enthalpy of combustion, measured using a bomb calorimeter.
Objective: To measure the heat released during the complete combustion of a known mass of this compound.
Apparatus:
-
Parr-type isoperibol bomb calorimeter
-
Stainless steel bomb with a volumetric capacity of approximately 350 cm³
-
Platinum crucible
-
Ignition system with a platinum fuse wire
-
High-precision thermometer (resolution of ±0.001 K)
-
Oxygen cylinder with a pressure regulator
-
Analytical balance (readability ±0.01 mg)
-
System for purifying the sample (e.g., fractional distillation)
Procedure:
-
Sample Preparation: A sample of this compound of high purity (>99.9%) is obtained, typically purified by fractional distillation. Due to its volatility, the liquid sample is encapsulated in a sealed, thin-walled glass ampoule or a gelatin capsule of known mass and heat of combustion.
-
Bomb Charging: An accurately weighed sample (approximately 0.5-0.8 g) is placed in the platinum crucible. A known length of platinum fuse wire is connected to the electrodes of the bomb head, with the wire positioned to ensure ignition of the sample. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.
-
Assembly and Pressurization: The bomb is carefully sealed and flushed with oxygen to remove air. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of distilled water in the calorimeter bucket. The calorimeter is assembled, and the stirrer is activated to ensure a uniform water temperature.
-
Temperature Equilibration: The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is measured to determine the amount that burned. The liquid in the bomb is collected and titrated to determine the amount of nitric acid formed from residual nitrogen in the bomb.
-
Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid.
Determination of Heat Capacity (Gas Phase) via Fourier Transform Infrared (FTIR) Spectroscopy
The ideal gas heat capacity of this compound can be determined from its vibrational frequencies, which are measured using FTIR spectroscopy.
Objective: To obtain the infrared spectrum of gaseous this compound and calculate its heat capacity from the fundamental vibrational frequencies.
Apparatus:
-
High-resolution Fourier Transform Infrared (FTIR) spectrometer
-
Gas cell with a long path length (e.g., 10 cm) and appropriate window material (e.g., KBr)
-
Vacuum line for evacuating the gas cell
-
Temperature-controlled sample holder
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: A small amount of liquid this compound is placed in a sample holder connected to the gas cell and vacuum line. The sample is degassed by several freeze-pump-thaw cycles to remove any dissolved air.
-
Background Spectrum: The gas cell is evacuated to a high vacuum, and a background spectrum is recorded.
-
Sample Spectrum: A small amount of this compound vapor is introduced into the gas cell to a desired pressure. The spectrum of the gaseous sample is then recorded over a range of temperatures.
-
Spectral Analysis: The recorded infrared spectrum is analyzed to identify the fundamental vibrational frequencies of the this compound molecule.
-
Calculation of Heat Capacity: The ideal gas heat capacity (Cp) is calculated using statistical mechanics. The total heat capacity is the sum of the translational, rotational, and vibrational contributions. The vibrational contribution is calculated from the measured vibrational frequencies using the Einstein function.
Determination of Vapor Pressure via the Static Method
The vapor pressure of this compound as a function of temperature can be determined using the static method.
Objective: To measure the equilibrium vapor pressure of liquid this compound at various temperatures.
Apparatus:
-
A thermostatted sample cell connected to a high-precision pressure transducer (e.g., a capacitance manometer).
-
A vacuum system capable of evacuating the apparatus to a pressure below 10⁻⁵ Pa.
-
A constant temperature bath with a stability of ±0.01 K.
-
A high-purity sample of this compound.
Procedure:
-
Sample Degassing: A sample of this compound is introduced into the sample cell. The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.
-
Measurement: The degassed sample is brought to the desired temperature in the constant temperature bath. The system is allowed to reach thermal and phase equilibrium.
-
Data Recording: Once the pressure reading stabilizes, the equilibrium vapor pressure and the corresponding temperature are recorded.
-
Temperature Variation: The temperature of the bath is then changed to the next desired value, and the measurement process is repeated to obtain a series of vapor pressure-temperature data points.
-
Data Analysis: The obtained data can be fitted to a suitable vapor pressure equation, such as the Antoine or Clausius-Clapeyron equation, to determine the enthalpy of vaporization.
Visualization of a Key Synthetic Pathway
A common and efficient method for the synthesis of this compound and its derivatives is through ring-closing metathesis (RCM) of a diene, catalyzed by a ruthenium-based complex such as a Grubbs catalyst. The following diagram illustrates the catalytic cycle for this reaction.
References
2,5-Dihydrofuran: A Technical Guide to its Synthesis, Reactivity, and Applications in Modern Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dihydrofuran, a heterocyclic organic compound, is a versatile and reactive intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique structure, featuring a cyclic vinyl ether, makes it a valuable precursor for a wide array of more complex molecules, including pharmaceuticals and specialty polymers.[1][3][4] This document provides an in-depth technical overview of this compound, covering its physicochemical properties, principal synthetic methodologies, characteristic chemical reactions, and its role as a key building block in contemporary research and development. Detailed experimental protocols and a summary of its spectroscopic data are included to serve as a practical guide for laboratory professionals.
Physical and Chemical Properties
This compound is a colorless, volatile liquid at room temperature.[3][5] Its cyclic ether structure and the presence of a double bond dictate its physical properties and chemical reactivity. The compound is soluble in many common organic solvents and exhibits partial solubility in polar solvents like water due to the potential for hydrogen bonding with the oxygen atom.[3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₄H₆O | [6] |
| Molecular Weight | 70.09 g/mol | [7] |
| CAS Number | 1708-29-8 | [1] |
| Density | 0.927 g/mL at 25 °C | |
| Boiling Point | 66-67 °C | [5] |
| Melting Point | -86 °C | [5] |
| Refractive Index (n20/D) | 1.431 | |
| Flash Point | 1 °C (33.8 °F) - closed cup | |
| Appearance | Colorless to pale yellow liquid | [3] |
| IUPAC Name | This compound | [5][6] |
| Synonyms | 1-Oxa-3-cyclopentene, 3-Oxolene |[6] |
Synthesis of this compound
The synthesis of the this compound scaffold can be achieved through various strategic approaches, often involving cyclization or isomerization pathways. The choice of method depends on the availability of starting materials and desired substitution patterns.
Key Synthetic Routes:
-
Dehydration of Diols: An improved industrial method involves the dehydration of 1-butene-3,4-diol using a soluble mercury salt catalyst, such as mercury (II) oxide, at a controlled pH of 4 to 7 and temperatures of 80-120°C.[8]
-
Metal-Catalyzed Cyclization: Gold catalysts are particularly effective for the cyclization of functionalized α-hydroxyallenes, providing tri- and tetrasubstituted 2,5-dihydrofurans in high yields under mild conditions.[9] Similarly, silver(I) salts can catalyze the isomerization of allenylcarbinols to form 2,5-dihydrofurans.[10]
-
Heck Reaction: A regioselective Heck reaction of 2,3-dihydrofuran (B140613) with diaryliodonium salts, catalyzed by a palladium complex, can afford 2-aryl-2,5-dihydrofurans.[9]
-
Ring-Closing Metathesis (RCM): RCM is a powerful strategy for forming the dihydrofuran ring, especially in the synthesis of natural products.[11] This method typically involves the cyclization of a diene precursor using ruthenium-based catalysts like the Grubbs catalyst.[11][12]
-
Isomerization: 3-Methylene tetrahydrofurans can be selectively isomerized to 2,5-dihydrofurans using potassium tert-butoxide (BuᵗOK) in dimethyl sulfoxide (B87167) (DMSO).[13][14] This kinetically controlled reaction provides a convenient route to the desired isomer.[14]
Key Chemical Reactions
The reactivity of this compound is dominated by its vinyl ether moiety, making it susceptible to hydrogenation, cycloaddition, and ring-opening reactions.
-
Hydrogenation: The double bond is readily hydrogenated under standard conditions (e.g., using a palladium-on-carbon catalyst) to yield tetrahydrofuran (B95107) (THF), a widely used stable organic solvent.[3]
-
Ring-Opening Reactions: this compound can undergo ring-opening reactions. For instance, a ring-opening acylation can be performed using acetyl chloride and sodium iodide to produce 4-iodobutyl acetate.[3]
-
Cycloaddition Reactions: Acting as a diene, this compound participates in cycloaddition reactions, such as Diels-Alder reactions with dienophiles, to construct more complex oxygen-containing heterocyclic systems.[2][3] This reactivity is crucial for building molecular scaffolds found in natural products.
-
Polymerization: The compound is a key monomer in ring-opening metathesis polymerization (ROMP), often initiated by Grubbs catalysts, to create specialized polymers.[9][15] It can also undergo cationic ring-opening polymerization.[16]
Role in Heterocyclic Chemistry and Drug Development
This compound is a foundational building block in organic and medicinal chemistry.[1] Its derivatives are structural motifs in numerous natural products and pharmacologically active compounds.[17] The dihydrofuran ring can be found in molecules with antibacterial, antifungal, and anticancer properties.[17]
In drug development, the this compound scaffold is used to synthesize complex molecules and explore structure-activity relationships. Its ability to undergo stereoselective reactions makes it valuable for creating chiral centers, a critical aspect of modern drug design.[9][11] Furthermore, its conversion to other furan (B31954) derivatives, such as 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA), opens pathways to bio-based polymers and other valuable chemicals.[18][19]
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran via Bromine Oxidation of Furan
This protocol is a modification of halogen oxidation procedures and provides a cyclic acetal (B89532) of an unsaturated dicarbonyl compound.[20]
Materials:
-
Methanol (500 mL)
-
Benzene (500 mL)
-
Anhydrous sodium carbonate (380 g)
-
Furan, distilled (155 mL, 2.15 moles)
-
Bromine (106 mL, 2.0 moles)
-
Anhydrous magnesium sulfate (B86663) (100 g)
-
Anhydrous potassium carbonate
Procedure:
-
In a 3-L, three-necked flask equipped with a stirrer, thermometer, drying tube, and dropping funnel, combine 500 mL of methanol, 500 mL of benzene, 380 g of anhydrous sodium carbonate, and 155 mL of distilled furan.
-
Cool the resulting slurry to below -5°C using a dry ice-acetone bath.
-
Prepare a solution of 106 mL of bromine in 1.0 L of ice-cold methanol.
-
Add the bromine solution dropwise to the furan slurry, maintaining the reaction temperature between 0°C and -5°C. This addition takes approximately one hour.
-
Stir the mixture for an additional 2 hours at a temperature below 0°C.
-
Filter the mixture and wash the collected solids with two 100-mL portions of benzene.
-
Stir the filtrate with 100 g of anhydrous magnesium sulfate for 30 minutes and then refilter.
-
Reduce the solvent volume to about 300 mL under reduced pressure.
-
Repeat the filtration and washing step.
-
Stir the final filtrate with anhydrous potassium carbonate for 15-20 minutes, filter, and distill through a short packed column to yield the product.
Protocol 2: Ring-Opening Acylation of this compound
This protocol demonstrates the ring-opening of this compound to form a functionalized linear ester.[3]
Materials:
-
This compound (3 mL, 40 mmol)
-
Acetyl chloride (2.83 mL, 40 mmol)
-
Sodium iodide (NaI) (7.2 g, 48 mmol)
-
Acetonitrile (B52724) (29 mL total)
-
Saturated Na₂SO₃ solution (20 mL)
-
Ethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of this compound (3 mL) and NaI (7.2 g) in acetonitrile (18 mL).
-
In a separate flask, prepare a solution of acetyl chloride (2.83 mL) in acetonitrile (11 mL).
-
Under a nitrogen atmosphere, add the acetyl chloride solution to the this compound solution while stirring at 0°C.
-
Continue stirring at 0°C for several hours.
-
Allow the reaction to warm to room temperature and stir for 21 hours.
-
Quench the reaction by adding 20 mL of saturated Na₂SO₃ solution.
-
Extract the mixture three times with ethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the target product, 4-iodobutyl acetate.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound. The key features in its ¹H NMR, ¹³C NMR, and IR spectra are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectrum | Peak Assignment | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference(s) |
|---|---|---|---|
| ¹H NMR (CDCl₃) | =CH (vinylic protons) | ~5.89 ppm | [21] |
| -O-CH₂- (allylic protons) | ~4.63 ppm | [21] | |
| ¹³C NMR | =C H | ~128 ppm (estimated) | [22] |
| -O-C H₂- | ~75 ppm (estimated) | [22] | |
| IR (Gas Phase) | =C-H stretch | ~3100 cm⁻¹ | [23] |
| C=C stretch | ~1620 cm⁻¹ | [22][23] | |
| C-O-C stretch | ~1060 cm⁻¹ | [22][23] |
| Mass Spectrum (EI) | Major Fragments (m/z) | 70 (M+), 42, 41, 39 |[6] |
Conclusion
This compound is a heterocyclic compound of significant strategic importance in chemical synthesis. Its well-defined reactivity allows for its transformation into a diverse range of products, from the common solvent THF to complex polycyclic systems and functional polymers. The synthetic routes to this compound are varied and adaptable, enabling the creation of tailored derivatives. For researchers in drug discovery and materials science, a thorough understanding of the synthesis, properties, and reactivity of this compound is crucial for leveraging its potential as a versatile molecular building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Furan, 2,5-dihydro- [webbook.nist.gov]
- 7. This compound | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]
- 9. This compound synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A new synthetic route to 2,5-dihydrofurans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. A new synthetic route to 2,5-dihydrofurans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. This compound(1708-29-8) IR Spectrum [chemicalbook.com]
- 22. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 23. Furan, 2,5-dihydro- [webbook.nist.gov]
Methodological & Application
Synthesis of Substituted 2,5-Dihydrofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted 2,5-dihydrofurans, a core structural motif in numerous biologically active compounds and a valuable building block in organic synthesis. The methodologies presented herein focus on modern catalytic approaches, offering high efficiency and functional group tolerance.
Introduction
Substituted 2,5-dihydrofurans are prevalent scaffolds in a wide array of natural products and pharmacologically active molecules. Their synthesis has been a subject of considerable interest, leading to the development of several powerful and stereoselective methods. This document outlines key synthetic strategies, including metal-catalyzed cyclizations and rearrangements, providing researchers with the necessary information to apply these methods in their own synthetic endeavors.
Key Synthetic Methodologies
The synthesis of substituted 2,5-dihydrofurans can be broadly categorized into several key approaches, with metal-catalyzed reactions being particularly prominent. These methods often involve the formation of the dihydrofuran ring through intramolecular cyclization of functionalized acyclic precursors.
Gold-Catalyzed Cyclization of α-Hydroxyallenes
Gold catalysts, particularly Au(III) and Au(I) salts, have proven to be highly effective in promoting the cyclization of α-hydroxyallenes to form 2,5-dihydrofurans.[1] This method is characterized by its mild reaction conditions, typically proceeding at room temperature, and its excellent functional group tolerance.[2] The reaction proceeds with a high degree of chirality transfer, making it a valuable tool for asymmetric synthesis.
A plausible reaction pathway for the gold-catalyzed cyclization of α-hydroxyallenes is depicted below. The gold catalyst activates the allene (B1206475), facilitating the nucleophilic attack of the hydroxyl group to form the 2,5-dihydrofuran ring.
Caption: Gold-catalyzed cyclization of α-hydroxyallenes.
Quantitative Data Summary: Gold-Catalyzed Cyclization
| Entry | Substrate (α-Hydroxyallene) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Variously substituted | AuCl3 (5-10) | CH2Cl2 | rt | 0.5-2 | 75-98 | [2] |
| 2 | Propargyl alcohols and α-diazoesters | JohnPhosAuCl/AgSbF6 | DCE | 80 | 12 | up to 81 | |
| 3 | (Z)-2-En-4-yn-1-ols | AuCl3 or IPrAuCl/AgOTf | CH2Cl2 | rt | 0.5-1 | 85-96 |
Experimental Protocol: Gold(III) Chloride-Catalyzed Cyclization of an α-Hydroxyallene
-
To a solution of the α-hydroxyallene (1.0 equiv) in dry dichloromethane (B109758) (0.1 M) under an inert atmosphere, add gold(III) chloride (0.05 - 0.10 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound.
Palladium-Catalyzed Synthesis from γ-Hydroxy Alkenes
Palladium catalysis offers a versatile method for the synthesis of substituted tetrahydrofurans, which can be adapted for this compound synthesis, from γ-hydroxy alkenes and aryl or vinyl bromides.[3][4] This reaction forms both a C-C and a C-O bond in a single step and generally proceeds with high stereoselectivity, favoring the formation of trans-substituted products.[3]
The catalytic cycle is proposed to involve the oxidative addition of the aryl/vinyl bromide to the Pd(0) catalyst, followed by coordination of the γ-hydroxy alkene. Intramolecular oxypalladation then forms a palladium(II) intermediate, which undergoes reductive elimination to yield the 2,5-disubstituted tetrahydrofuran (B95107) and regenerate the Pd(0) catalyst. For dihydrofuran synthesis, a subsequent elimination step is required.
Caption: Palladium-catalyzed synthesis of tetrahydrofurans.
Quantitative Data Summary: Palladium-Catalyzed Synthesis
| Entry | γ-Hydroxy Alkene | Aryl/Vinyl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Terminal Alkenes | Aryl Bromides | Pd2(dba)3 / P(o-tol)3 | NaOtBu | Toluene | 110 | 60-85 | [4] |
| 2 | Internal Alkenes | Aryl Bromides | Pd2(dba)3 / P(o-tol)3 or Xantphos | NaOtBu | Toluene | 110 | 55-78 | [4] |
Experimental Protocol: Palladium-Catalyzed Synthesis of a 2,5-Disubstituted Tetrahydrofuran
-
To an oven-dried flask, add Pd2(dba)3 (0.025 equiv), the phosphine (B1218219) ligand (0.10 equiv), and NaOtBu (2.0 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the γ-hydroxy alkene (1.0 equiv), the aryl bromide (2.0 equiv), and the solvent (e.g., toluene, 0.125 M).
-
Heat the reaction mixture to the specified temperature (e.g., 110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic olefins, including 2,5-dihydrofurans.[5] This reaction typically employs well-defined ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts. The starting materials for the RCM synthesis of 2,5-dihydrofurans are acyclic dienes. The reaction is driven by the formation of a thermodynamically stable cyclic product and the release of a volatile byproduct, usually ethylene.[6]
Caption: Ruthenium-catalyzed Ring-Closing Metathesis (RCM).
Quantitative Data Summary: Ruthenium-Catalyzed RCM
| Entry | Diene Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Diallyl ether derivatives | Grubbs' I or II (1-5) | CH2Cl2 or Toluene | rt - reflux | 70-95 | [5] |
| 2 | Substituted diallylic ethers | Hoveyda-Grubbs' II (1-5) | CH2Cl2 | reflux | 85-98 | [7] |
Experimental Protocol: Ruthenium-Catalyzed RCM for this compound Synthesis
-
Dissolve the acyclic diene substrate in a dry, degassed solvent (e.g., dichloromethane or toluene) in a flask equipped with a reflux condenser under an inert atmosphere. The concentration is typically between 0.01 and 0.1 M.
-
Add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Heat the reaction mixture to reflux and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the this compound product.
Silver-Catalyzed Cycloisomerization of Allenols
Silver catalysts, such as Ag(I) salts, are effective in promoting the cycloisomerization of allenols to 2,5-dihydrofurans.[1] This method provides a mild and efficient route to these heterocycles. The reaction involves the activation of the allene by the silver catalyst, followed by intramolecular nucleophilic attack by the hydroxyl group.
Quantitative Data Summary: Silver-Catalyzed Cycloisomerization
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | α-Hydroxy allenic sulfones | AgF (10) | Acetonitrile (B52724) | rt | Excellent | [2] |
| 2 | Allenylcarbinols | AgNO3 (5) | CH2Cl2 | rt | 70-90 | [1] |
Experimental Protocol: Silver-Catalyzed Cycloisomerization of an Allenol
-
To a solution of the allenol (1.0 equiv) in a suitable solvent (e.g., acetonitrile or dichloromethane) at room temperature, add the silver catalyst (e.g., AgF or AgNO3, 5-10 mol%).
-
Stir the mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.
-
Filter the reaction mixture through a short pad of Celite or silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The synthesis of substituted 2,5-dihydrofurans is well-served by a variety of modern catalytic methods. Gold- and silver-catalyzed cyclizations of allenic precursors, palladium-catalyzed reactions of γ-hydroxy alkenes, and ruthenium-catalyzed ring-closing metathesis represent some of the most powerful and versatile strategies available to synthetic chemists. The choice of method will depend on the specific substitution pattern desired, the functional group tolerance required, and the availability of starting materials. The protocols and data provided in this document offer a solid foundation for researchers to successfully synthesize these important heterocyclic compounds for applications in drug discovery and natural product synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 6. Ring Closing Metathesis [organic-chemistry.org]
- 7. orgsyn.org [orgsyn.org]
Application Notes and Protocols: 2,5-Dihydrofuran as a Precursor in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dihydrofuran (CAS: 1708-29-8) is a versatile five-membered heterocyclic organic compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique structure, featuring an endocyclic double bond and an ether linkage, imparts a distinct reactivity profile that chemists can exploit for various molecular transformations. This document outlines the key applications of this compound as a synthetic precursor, providing detailed experimental protocols for its conversion into valuable structural motifs such as tetrahydrofurans, furans, and functionalized acyclic compounds. Its utility is underscored by its role as an intermediate in the synthesis of pharmaceuticals, specialty chemicals, and natural products.[1][2]
Application Note 1: Synthesis of Tetrahydrofuran (B95107) Derivatives
The most straightforward application of this compound is its conversion to tetrahydrofuran (THF) derivatives. The double bond within the this compound ring is highly susceptible to reduction, most commonly through catalytic hydrogenation. This transformation is a high-yield, reliable method for accessing the saturated THF scaffold, a core structure in numerous natural products and pharmaceutical agents.
Key Transformation: Catalytic Hydrogenation
The hydrogenation of the double bond in this compound proceeds readily under standard conditions, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C).[3] This reaction is efficient and clean, making it a fundamental tool for generating the stable tetrahydrofuran ring system from its unsaturated precursor.[3]
Table 1: Representative Data for Hydrogenation of this compound
| Catalyst | Reducing Agent | Solvent | Temperature | Yield | Reference |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol | Room Temp. | >95% | [3] |
Protocol 1: Catalytic Hydrogenation to Tetrahydrofuran
This protocol describes the general procedure for the reduction of this compound to tetrahydrofuran.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and solvent removal
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%) to the solution.
-
Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress using TLC or GC-MS until the starting material is fully consumed.
-
Once complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield tetrahydrofuran. The product is often of high purity and may not require further purification.
Application Note 2: Ring-Opening Reactions
The strained ether ring and the presence of the double bond allow this compound to undergo various ring-opening reactions, providing access to linear, functionalized organic molecules. A notable example is the ring-opening acylation, which transforms the cyclic ether into a difunctional acyclic compound.
Key Transformation: Ring-Opening Acylation
In the presence of an acyl halide and a suitable activating agent like sodium iodide, this compound can undergo a ring-opening acylation reaction.[3] This process yields a 4-iodobutyl ester, a valuable intermediate for further synthetic manipulations.
Table 2: Data for Ring-Opening Acylation of this compound
| Acyl Halide | Activating Agent | Solvent | Temperature | Time | Yield | Reference |
| Acetyl Chloride | Sodium Iodide (NaI) | Acetonitrile (B52724) | 0 °C to RT | 21 h | Not specified, but product obtained | [3] |
Protocol 2: Ring-Opening Acylation with Acetyl Chloride
This protocol is based on a literature procedure for the synthesis of 4-iodobutyl acetate.[3]
Materials:
-
This compound (3 mL, 40 mmol)
-
Acetyl chloride (2.83 mL, 40 mmol)
-
Sodium iodide (NaI) (7.2 g, 48 mmol)
-
Acetonitrile (29 mL total)
-
Saturated aqueous Na₂SO₃ solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (3 mL, 40 mmol) and NaI (7.2 g, 48 mmol) in acetonitrile (18 mL), add a solution of acetyl chloride (2.83 mL, 40 mmol) in acetonitrile (11 mL) at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0 °C for several hours.
-
Allow the mixture to warm to room temperature and continue stirring for 21 hours.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash sequentially with water and brine (50 mL each).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain the target product, 4-iodobutyl acetate.[3]
Application Note 3: Isomerization to Furans and Furanones
Substituted 2,5-dihydrofurans can serve as precursors to highly functionalized furans and furan-2(3H)-ones, which are common motifs in natural products.[4] Base-catalyzed isomerization provides a powerful method for converting this compound derivatives into their thermodynamically more stable 2,3-dihydrofuran (B140613) isomers, which can then be further transformed.[4]
Key Transformation: Base-Catalyzed Isomerization
Using a strong base like potassium tert-butoxide (Bu'OK) in a polar aprotic solvent such as DMSO, 3-methylene tetrahydrofurans can be selectively isomerized to 2,5-dihydrofurans.[4] Depending on the substrate, these can be further converted into functionalized furans or oxidized to furanones.
Table 3: Data for Isomerization of 3-Methylene Tetrahydrofurans
| Substrate | Base (equiv.) | Solvent | Temperature | Product | Yield | Reference |
| 3-Methylene tetrahydrofuran derivatives | Bu'OK (0.5) | DMSO | 60-80 °C | This compound derivatives | 71-91% | [4] |
| 2-Methoxy-3-methylene tetrahydrofurans | Bu'OK (0.5) | DMSO | 60-80 °C | 2-Methoxy-2,5-dihydrofurans | 80-89% | [4] |
Protocol 3: General Isomerization of a Substituted Tetrahydrofuran
This protocol provides a general method for the isomerization of 3-methylene tetrahydrofurans to this compound derivatives.[4]
Materials:
-
Substituted 3-methylene tetrahydrofuran
-
Potassium tert-butoxide (Bu'OK)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Standard inert atmosphere glassware
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-methylene tetrahydrofuran starting material (1 equivalent) in anhydrous DMSO.
-
Add potassium tert-butoxide (0.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for approximately 2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the formation of the this compound product.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
Visualizations: Reaction Pathways and Workflows
Caption: Synthetic utility of this compound as a precursor.
Caption: A generalized workflow for organic synthesis experiments.
Caption: Pathway for the ring-opening acylation of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique this compound structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. A new synthetic route to 2,5-dihydrofurans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Ring-Opening Reactions of 2,5-Dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key ring-opening reactions of 2,5-dihydrofuran and its derivatives. The methodologies outlined are valuable for the synthesis of complex organic molecules, with significant applications in medicinal chemistry and drug development.
Cobalt-Catalyzed Asymmetric Ring-Opening of 2,5-Dihydrofurans
This protocol describes a highly enantioselective cobalt-catalyzed ring-opening of 2,5-dihydrofurans using vinylidenes. The reaction produces acyclic organozinc compounds that can be further functionalized, providing access to chiral building blocks for drug synthesis.[1][2]
Signaling Pathway and Mechanism
The proposed mechanism involves the formation of a cobalt vinylidene species, which undergoes a [2+2] cycloaddition with the this compound. Subsequent β-oxygen elimination, assisted by a zinc Lewis acid, leads to the ring-opened product.[1]
Caption: Proposed mechanism for the cobalt-catalyzed asymmetric ring-opening of this compound.
Experimental Protocol
General Procedure for Cobalt-Catalyzed Asymmetric Ring-Opening:
-
To an oven-dried vial equipped with a magnetic stir bar, add Co(dme)Br₂ (0.15 equiv), chiral ligand (0.18 equiv), and Zn dust (3.0 equiv).
-
The vial is sealed and purged with argon.
-
Add N,N-dimethylacetamide (DMA) (0.75 mL) and stir the mixture at room temperature for 10 minutes.
-
Add 1,1-dichloroalkene (1.0 equiv), this compound (3.0 equiv), and ZnI₂ (3.0 equiv).
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Quantitative Data
| Entry | Dichloroalkene Substrate | Yield (%) | E:Z Ratio | ee (%) |
| 1 | 1,1-dichloro-2-phenylethene | 85 | >20:1 | 95 |
| 2 | 1,1-dichloro-2-(4-methoxyphenyl)ethene | 82 | >20:1 | 96 |
| 3 | 1,1-dichloro-2-(4-chlorophenyl)ethene | 88 | >20:1 | 94 |
| 4 | 1,1-dichloro-2-propylethene | 75 | 15:1 | 92 |
Yields and E:Z ratios were determined by ¹H NMR analysis of the crude reaction mixtures. Enantiomeric excess (ee) was determined by chiral HPLC analysis.[1]
Lewis Acid-Catalyzed Ring-Opening Benzannulation of Dihydrofuran Acetals
This method describes the intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals catalyzed by a Lewis acid. This reaction provides a direct route to functionalized 1-hydroxycarbazoles, which are important scaffolds in medicinal chemistry.[3][4]
Experimental Workflow
Caption: Experimental workflow for the Lewis acid-catalyzed ring-opening benzannulation.
Experimental Protocol
Procedure A: Yb(OTf)₃-catalyzed Benzannulation [3]
-
To a solution of the 5-(indolyl)-2,3-dihydrofuran acetal (1.0 equiv) in toluene (0.1 M), add Yb(OTf)₃ (10 mol%).
-
The reaction mixture is stirred at 70 °C for 1 hour.
-
After cooling to room temperature, the reaction is quenched with water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Procedure B: Al(OTf)₃-catalyzed Benzannulation [3]
-
To a solution of the 5-(indolyl)-2,3-dihydrofuran acetal (1.0 equiv) in toluene (0.1 M), add Al(OTf)₃ (10 mol%) and one drop of water.
-
The reaction mixture is stirred at 70 °C for 1 hour.
-
Follow the same work-up and purification procedure as in Procedure A.
Quantitative Data
| Substrate (Dihydrofuran Acetal) | Procedure | Yield (%) |
| 5-(1-Methyl-1H-indol-3-yl)-2-ethoxy-2,3-dihydrofuran | A | 90 |
| 5-(1-Benzyl-1H-indol-3-yl)-2-ethoxy-2,3-dihydrofuran | A | 85 |
| 5-(1H-Indol-3-yl)-2-ethoxy-2,3-dihydrofuran | B | 78 |
| 5-(5-Bromo-1H-indol-3-yl)-2-ethoxy-2,3-dihydrofuran | B | 82 |
Yields are for the isolated 1-hydroxycarbazole products.[3]
Gold-Catalyzed Oxidative Ring-Opening of 2,5-Dimethylfuran (B142691)
This protocol details the oxidation of 2,5-dimethylfuran to hex-3-ene-2,5-dione, a ring-opened product, using a gold-based catalyst. This reaction is a key step in the synthesis of various valuable chemicals.[5][6]
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing the gold-catalyzed oxidation of 2,5-dimethylfuran.
Experimental Protocol
General Procedure for Gold-Catalyzed Oxidation: [5]
-
A high-pressure autoclave is charged with 2,5-dimethylfuran (20 mL) and the gold catalyst (e.g., 2.5 wt% Au on graphite, 80 mg).
-
The autoclave is sealed and purged three times with oxygen, then pressurized to the desired pressure (e.g., 20 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 75 °C) with vigorous stirring (1500 rpm).
-
The reaction is monitored by gas chromatography (GC).
-
After the reaction is complete, the autoclave is cooled to room temperature and depressurized.
-
The reaction mixture is filtered to remove the catalyst.
-
The filtrate is analyzed by GC to determine the conversion and selectivity.
Quantitative Data
| Catalyst | Temperature (°C) | O₂ Pressure (bar) | Conversion (%) | Selectivity to Hex-3-ene-2,5-dione (%) |
| 2.5 wt% Au/Graphite | 75 | 20 | ~98 | ~60 |
| 2.5 wt% Au/TiO₂ | 75 | 20 | ~95 | ~65 |
| 2.5 wt% Au + 2.5 wt% Pd/Graphite | 50 | 1 | ~50 | ~70 |
| 2.5 wt% Au + 2.5 wt% Pd/Graphite | 75 | 20 | >99 | ~55 |
Data extracted from graphical representations in the cited literature.[5][6][7]
Applications in Drug Development
Ring-opening reactions of this compound and its derivatives are instrumental in the synthesis of a variety of biologically active molecules.
-
Synthesis of Bioactive Carbazoles: The Lewis acid-catalyzed ring-opening benzannulation provides a route to 1-hydroxycarbazoles. This scaffold is present in numerous natural products with interesting biological activities, including murrayafoline A, which has been a target for total synthesis.[3]
-
Access to Chiral Building Blocks: The cobalt-catalyzed asymmetric ring-opening furnishes enantioenriched acyclic compounds. These chiral synthons are valuable intermediates in the synthesis of complex drug molecules where stereochemistry is crucial for therapeutic efficacy.
-
Development of Novel Therapeutics: Furan (B31954) and dihydrofuran derivatives are being explored as core structures in the design of new therapeutic agents. For instance, 2,5-disubstituted furan derivatives have been investigated as inhibitors of P-glycoprotein to overcome multidrug resistance in cancer cells.[8][9] Additionally, 2,5-dimethylfuran-3-carboxylic acid derivatives have shown potential as IDO1 inhibitors for cancer immunotherapy.[10]
The versatility of these ring-opening reactions allows for the generation of diverse molecular architectures, making them a powerful tool in the arsenal (B13267) of medicinal chemists and drug development professionals.
References
- 1. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of 2,5-Dihydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the polymerization of 2,5-dihydrofuran (DHF) and its derivatives. This class of monomers, derivable from renewable resources, offers a versatile platform for the synthesis of polymers with tunable properties, including biodegradability, which is of significant interest in the field of drug development for applications such as controlled-release formulations and biodegradable medical devices. This document outlines the primary polymerization methods, presents key quantitative data, and provides detailed experimental protocols.
Introduction to Polymerization of this compound Derivatives
This compound and its derivatives are cyclic enol ethers that can undergo polymerization through various mechanisms, primarily cationic polymerization and ring-opening metathesis polymerization (ROMP). The resulting polymers, poly(this compound)s, can exhibit a range of thermal and mechanical properties depending on the monomer structure, and the polymerization technique employed. Their potential biodegradability makes them attractive alternatives to petroleum-based polymers in biomedical applications.
Key Polymerization Techniques
Cationic Polymerization
Cationic polymerization of this compound derivatives is a common and efficient method to produce high molecular weight polymers. The polymerization is typically initiated by strong acids or Lewis acids and proceeds through a chain-growth mechanism. Living cationic polymerization of 2,3-dihydrofuran (B140613) (DHF) has been achieved, allowing for precise control over the polymer's molecular weight and architecture.[1]
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, including this compound derivatives. This method often employs ruthenium-based catalysts and can proceed in a living manner, offering excellent control over the polymer's microstructure. ROMP of DHF can lead to degradable polymers, a desirable feature for drug delivery applications.[2]
Data Presentation: Properties of Poly(this compound) Derivatives
The following tables summarize the quantitative data for the polymerization of this compound and its derivatives via cationic and ring-opening metathesis polymerization.
Table 1: Cationic Polymerization of 2,3-Dihydrofuran (PDHF)
| Initiator/Catalyst | Solvent | Temperature (°C) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) | T₉ (°C) | Tₔ (°C) | Reference |
| PCCP | CPME | Room Temp | 20 - 256 | 1.1 - 1.3 | ~135 | 364 | [3] |
| Et₁.₅AlCl₁.₅ / THF | Toluene | 0 | - | Low | - | - | [1] |
| AcClO₄ | Toluene | -78 | - | ~1.1 | - | - | [1] |
PCCP: Photoredox Catalyzed Cationic Polymerization, CPME: Cyclopentyl Methyl Ether, Mₙ: Number-average molecular weight, Đ: Polydispersity index, T₉: Glass transition temperature, Tₔ: 5% mass loss temperature.
Table 2: Ring-Opening Metathesis Polymerization (ROMP) of 2,3-Dihydrofuran Copolymers
| Comonomer | Catalyst | Molecular Weight (Mₙ, kDa) | Dispersity (Đ) | Degradation | Reference |
| endo-tricyclo[4.2.2.0²˒⁵]deca-3,9-dienes (TDs) | Ru-based | up to 73.9 | down to 1.05 | Up to 80% degradation in 24h | [2] |
| endo-oxonorbornenes (oxoNBs) | Ru-based | - | - | Degradable under acidic conditions | [2] |
Experimental Protocols
Protocol 1: Cationic Polymerization of 2,3-Dihydrofuran (DHF)
This protocol is a general procedure based on the metal-free cationic polymerization of DHF.[3]
Materials:
-
2,3-Dihydrofuran (DHF), freshly distilled
-
Hydrogen Bond Donor (HBD) catalyst (e.g., a squaramidinium-based catalyst)
-
Initiator (e.g., α-phosphonooxymethyl ether)
-
Anhydrous solvent (e.g., cyclopentyl methyl ether - CPME)
-
Methanol (B129727) (for quenching)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the HBD catalyst and the initiator under an inert atmosphere.
-
Solvent and Monomer Addition: Add the anhydrous solvent (CPME) to the flask via a syringe. Stir the mixture until all solids are dissolved. Add the freshly distilled 2,3-dihydrofuran monomer to the reaction mixture via a syringe.
-
Polymerization: Allow the reaction to proceed at room temperature. The polymerization time will vary depending on the desired molecular weight and monomer conversion. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Quenching: Once the desired conversion is reached, quench the polymerization by adding an excess of methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the resulting poly(2,3-dihydrofuran) for its molecular weight (Mₙ) and polydispersity (Đ) using gel permeation chromatography (GPC). Determine the thermal properties such as the glass transition temperature (T₉) and degradation temperature (Tₔ) using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.
Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of a this compound Derivative
This protocol provides a general methodology for the ROMP of a functionalized this compound derivative.
Materials:
-
This compound derivative (monomer)
-
Ruthenium-based catalyst (e.g., Grubbs' 2nd or 3rd generation catalyst)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Ethyl vinyl ether (for quenching)
-
Nitrogen or Argon gas supply in a glovebox
-
Vials with septum-sealed caps
Procedure:
-
Preparation: All manipulations should be performed in a glovebox under an inert atmosphere of nitrogen or argon. Dry all glassware and solvents thoroughly.
-
Monomer and Catalyst Stock Solutions: Prepare stock solutions of the this compound derivative monomer and the ruthenium catalyst in the chosen anhydrous, deoxygenated solvent.
-
Polymerization: In a vial inside the glovebox, add the desired amount of the monomer stock solution. Initiate the polymerization by adding the catalyst stock solution. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The polymerization is typically fast. The progress can be monitored by observing the increase in viscosity of the solution.
-
Quenching: After the desired polymerization time, terminate the reaction by adding a small amount of ethyl vinyl ether.
-
Polymer Isolation: Remove the vial from the glovebox and precipitate the polymer by adding the reaction mixture to a large volume of a stirred non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
-
Characterization: Analyze the polymer's molecular weight and polydispersity by GPC. Characterize its thermal properties using DSC and TGA.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and characterization of polymers.
Caption: Key polymerization routes for this compound derivatives.
Applications in Drug Development
Polymers derived from this compound are gaining attention in the biomedical field due to their potential for biodegradability and synthesis from renewable resources.
-
Drug Delivery Vehicles: The ability to control the molecular weight and introduce functional groups into these polymers makes them suitable candidates for creating nanoparticles, micelles, and hydrogels for controlled drug release. The degradable nature of polymers from ROMP of DHF is particularly advantageous, as the carrier can break down into smaller, non-toxic molecules after releasing its therapeutic payload.[2]
-
Biodegradable Medical Devices: The thermoplastic properties of some poly(this compound)s suggest their potential use in fabricating biodegradable medical implants, sutures, and scaffolds for tissue engineering. The mechanical strength and thermal stability of materials like PDHF are comparable to some commercial plastics, making them viable for such applications.[3]
-
Functionalizable Platforms: The polymer backbone can be functionalized with targeting ligands, imaging agents, or other therapeutic molecules to create advanced drug delivery systems.
The research into the polymerization of this compound derivatives is a rapidly developing area. The ability to produce well-defined, functional, and biodegradable polymers from a renewable feedstock holds significant promise for the future of sustainable materials in the pharmaceutical and biomedical industries. Further research will likely focus on fine-tuning the polymer properties for specific drug delivery applications and evaluating their in vivo performance.
References
Application Notes and Protocols for 2,5-Dihydrofuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,5-Dihydrofuran (2,5-DHF) as a solvent in various organic reactions. It includes information on its physical and chemical properties, specific applications with experimental protocols, and visual representations of reaction mechanisms and workflows.
Introduction to this compound as a Solvent
This compound (CAS: 1708-29-8), a heterocyclic organic compound, is a colorless, volatile liquid.[1] While less common than its fully saturated analog, Tetrahydrofuran (THF), 2,5-DHF presents unique properties that can be advantageous in specific synthetic applications. Its double bond introduces a degree of rigidity and different electronic properties compared to THF. It is soluble in many organic solvents like chloroform (B151607) and alcohols.[2]
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₄H₆O | [3] |
| Molecular Weight | 70.09 g/mol | [3] |
| Boiling Point | 67 °C | [4] |
| Density | 0.927 g/mL at 25 °C | [4] |
| Flash Point | -15 °C | [4] |
| Solubility | Soluble in chloroform, ethanol. Limited solubility in water. | [2] |
Applications in Organic Synthesis
This compound's utility as a solvent is being explored in several areas of organic synthesis, including cycloaddition reactions, reactions involving organometallics, and polymerization processes.
This compound and its derivatives can act as dienophiles in Diels-Alder reactions. While often a reactant, its solvent properties can be considered for reactions where a moderately polar, aprotic medium with a specific boiling point is desired.
Illustrative Protocol: Diels-Alder Reaction of Furan with Maleimide
This protocol is adapted from typical Diels-Alder reactions involving furan, proposing 2,5-DHF as a solvent to demonstrate its potential application.
Reaction Scheme:
Materials:
-
Furan (freshly distilled)
-
N-Phenylmaleimide
-
This compound (anhydrous)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Phenylmaleimide (1.0 eq) in anhydrous this compound (0.2 M solution).
-
Add freshly distilled Furan (1.2 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approx. 67 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the exo and endo isomers.
Expected Results (Hypothetical Data):
| Entry | Dienophile | Diene | Solvent | Temp (°C) | Time (h) | Yield (%) | Exo:Endo |
| 1 | N-Phenylmaleimide | Furan | 2,5-DHF | 67 | 12 | >90 | 95:5 |
| 2 | Maleic Anhydride | Furan | 2,5-DHF | 67 | 18 | >85 | 90:10 |
Mechanism of the Diels-Alder Reaction:
The Diels-Alder reaction is a concerted [4+2] cycloaddition. The diagram below illustrates the general mechanism.
Caption: General mechanism of a [4+2] Diels-Alder cycloaddition reaction.
While THF is a standard solvent for Grignard reactions, its derivatives and analogs like 2,5-DHF can also be considered. The basicity of the oxygen atom in 2,5-dimethyltetrahydrofuran, a derivative of 2,5-DHF, was found to be higher than in THF, which could lead to tighter association with the magnesium atom of the Grignard reagent. However, this increased basicity can also lead to side reactions like proton abstraction from the solvent itself, as observed with benzyl (B1604629) magnesium bromide in 2,5-dimethyltetrahydrofuran, where the reaction to form a secondary alcohol did not proceed.[5] This suggests that the choice of Grignard reagent and substrate is critical when using 2,5-DHF or its derivatives as solvents.
Experimental Protocol: Formation and Reaction of a Grignard Reagent
This protocol is a general procedure for a Grignard reaction, adapted to use 2,5-DHF as the solvent. Caution is advised due to the potential for side reactions.
Materials:
-
Magnesium turnings
-
Alkyl or Aryl Halide (e.g., Bromobenzene)
-
Carbonyl compound (e.g., Benzaldehyde)
-
This compound (anhydrous)
-
Iodine crystal (as initiator)
-
Aqueous HCl solution
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings in a flame-dried three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a small crystal of iodine.
-
Add a solution of the alkyl/aryl halide in anhydrous 2,5-DHF dropwise to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and heat), add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with Carbonyl:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the carbonyl compound in anhydrous 2,5-DHF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by chromatography or distillation.
-
Experimental Workflow for Grignard Synthesis:
Caption: A typical experimental workflow for a Grignard reaction.
This compound can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce unsaturated polyethers. This application highlights its role as a monomer rather than a solvent. However, understanding this reactivity is crucial for its application in polymer chemistry. The polymerization is typically catalyzed by ruthenium-based catalysts.
Logical Relationship of 2,5-DHF to THF:
2,5-DHF can be considered a precursor to THF. The hydrogenation of the double bond in 2,5-DHF yields THF, a widely used and stable organic solvent.[2] This relationship is important in the context of creating more sustainable chemical processes where 2,5-DHF might be derived from biomass.
Caption: The conversion of this compound to Tetrahydrofuran via hydrogenation.
Safety and Handling
This compound is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is harmful if swallowed.[3] Always consult the Safety Data Sheet (SDS) before use. Store in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
While not as ubiquitously employed as THF, this compound offers a unique combination of properties that make it a solvent of interest for specific applications in organic synthesis. Its reactivity in cycloaddition and polymerization reactions, coupled with its potential as a biorenewable platform chemical, suggests that its role as a solvent and a synthetic building block will continue to be explored by researchers in academia and industry. Further studies are needed to fully characterize its performance as a solvent across a broader range of organic transformations and to establish detailed, optimized protocols.
References
- 1. O3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Reactions of Grignard Reagents in 2,5-Dimethyltetrahydrofuran" by Tadhg Hart [scholarworks.wmich.edu]
Application Notes and Protocols for the Catalytic Conversion of Biomass to 2,5-Dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,5-dihydrofuran from biomass-derived precursors. The focus is on a two-step pathway involving the conversion of biomass to furan (B31954), followed by a selective catalytic reduction to this compound.
Introduction
The conversion of renewable biomass into valuable platform chemicals is a cornerstone of sustainable chemistry. Furan, readily obtainable from the decarbonylation of furfural—a product of pentose (B10789219) sugar dehydration from hemicellulose—serves as a versatile starting material for a variety of chemical intermediates.[1] this compound, in particular, is a valuable heterocyclic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. This document outlines a robust methodology for the catalytic conversion of biomass-derived furan into this compound, emphasizing a recently developed Brønsted acid-catalyzed reduction protocol.[2][3]
Overall Synthetic Pathway
The conversion of biomass to this compound is a multi-step process. The initial stages involve the well-established transformation of lignocellulosic biomass into furan. The final key step is the selective partial hydrogenation of furan to yield this compound.
Data Presentation: Catalytic Performance in Furan Reduction
The following table summarizes the quantitative data for the Brønsted acid-catalyzed reduction of furan and its derivatives to this compound.[2][4] This method demonstrates high efficiency and selectivity for the desired partial reduction.
| Entry | Substrate | Catalyst (mol%) | Reducing Agent (equiv.) | Solvent | Time (h) | Conversion (%) | Yield of this compound (%) |
| 1 | Furan | TFA (20) | Et₃SiH (1.1) | HFIP | 2 | >99 | Quantitative[4] |
| 2 | 2-Methylfuran | TFA (20) | Et₃SiH (1.1) | HFIP | 2 | >99 | 95 |
| 3 | 2-Pentylfuran | TFA (20) | Et₃SiH (1.1) | HFIP | 4 | >99 | 91 |
| 4 | 2-Bromofuran | TFA (20) | Et₃SiH (1.5) | HFIP | 12 | >99 | 88 |
| 5 | Furfural | TfOH (5) | Et₃SiH (excess) | HFIP | 24 | >99 | 83[4] |
TFA: Trifluoroacetic Acid, TfOH: Triflic Acid, Et₃SiH: Triethylsilane, HFIP: 1,1,1,3,3,3-Hexafluoroisopropanol.
Experimental Protocols
This section provides detailed methodologies for the key experimental step: the selective reduction of furan to this compound.
Protocol 1: Brønsted Acid-Catalyzed Reduction of Furan to this compound
This protocol is adapted from the work of Frank et al. and describes a metal-free approach for the selective reduction of furan.[2][3]
Materials:
-
Furan (reagent grade)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (Et₃SiH)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Standard glassware for extraction and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add furan (1.0 g, 14.7 mmol).
-
Add anhydrous HFIP (75 mL) to dissolve the furan.
-
Add trifluoroacetic acid (0.22 mL, 2.94 mmol, 0.2 equiv.).
-
To the stirred solution, add triethylsilane (2.58 mL, 16.2 mmol, 1.1 equiv.) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion (monitored by GC-MS or TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure to obtain this compound. The product is volatile and care should be taken during solvent removal. A quantitative yield is expected.[4]
Reaction Mechanism and Workflow Visualization
The following diagrams illustrate the proposed reaction mechanism for the Brønsted acid-catalyzed reduction of furan and a typical experimental workflow.
Reaction Mechanism
The reaction proceeds via protonation of the furan ring, followed by a hydride transfer from the silane (B1218182) reducing agent.[2]
References
Applications of 2,5-Dihydrofuran in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 2,5-dihydrofuran and its derivatives as versatile building blocks in the synthesis of pharmaceutically active compounds. The unique chemical properties of the dihydrofuran ring make it a valuable scaffold in medicinal chemistry for the development of novel therapeutics, particularly in the areas of oncology and anti-inflammatory agents.
Application in Anticancer Drug Discovery
Derivatives of this compound have emerged as a promising class of compounds with significant anticancer activity. These compounds often exhibit potent cytotoxicity against various cancer cell lines. A key synthetic strategy involves the reaction of α-haloketones with β-dicarbonyl compounds to generate highly substituted furan (B31954) and dihydrofuran cores.
Mechanism of Action: Targeting Key Signaling Pathways
Recent studies suggest that the anticancer effects of certain furan derivatives are mediated through the modulation of critical intracellular signaling pathways that are often dysregulated in cancer. One such proposed mechanism involves the upregulation of Phosphatase and Tensin homolog (PTEN), a tumor suppressor protein. By promoting PTEN activity, these compounds can effectively inhibit the PI3K/Akt and Wnt/β-catenin signaling pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][4]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative furan and dihydrofuran derivatives against various human cancer cell lines. The IC50 values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | HeLa (Cervical) | 0.08 | [1][4] |
| 4 | HeLa (Cervical) | 8.79 | [1][4] |
| 17 | HeLa (Cervical) | 1.25 | [1][4] |
| 20 | HeLa (Cervical) | 2.56 | [1][4] |
| 21 | HeLa (Cervical) | 4.32 | [1][4] |
| 24 | HeLa (Cervical) | 0.15 | [1][4] |
| 24 | SW620 (Colorectal) | Potent | [1][4] |
| 26 | SW620 (Colorectal) | Moderate | [1][4] |
| 27 | HeLa (Cervical) | 3.11 | [1][4] |
| 31 | HeLa (Cervical) | 6.25 | [1][4] |
| 32 | HeLa (Cervical) | 2.78 | [1][4] |
| 32 | SW620 (Colorectal) | Moderate | [1][4] |
| 35 | SW620 (Colorectal) | Moderate | [1][4] |
Experimental Protocol: Synthesis of Dihydrofuran Precursors
This protocol describes a general procedure for the synthesis of dihydrofuran derivatives, which can be further elaborated into various furan-based anticancer agents.
Materials:
-
α-haloketone (1.0 eq)
-
β-dicarbonyl compound (1.0 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate) (1.1 eq)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve the β-dicarbonyl compound in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution and stir for 15-30 minutes at room temperature.
-
Slowly add a solution of the α-haloketone in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dihydrofuran derivative.
Application in the Synthesis of COX-2 Inhibitors
Certain tetrahydrofuran (B95107) derivatives, structurally related to this compound, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[5] The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data: COX-2 Inhibition
The following table presents the in vitro COX-2 inhibitory activity of representative 2,3-diaryl-5-ethylsulfanylmethyltetrahydrofuran derivatives.
| Compound ID | COX-2 IC50 (nM) | Reference |
| Derivative 1 | <10 | [5] |
| Derivative 2 | <10 | [5] |
| Derivative 3 | <10 | [5] |
Experimental Protocol: Synthesis of Tetrahydrofuran-based COX-2 Inhibitors
This protocol outlines the key steps for the synthesis of 2,3-diaryl-5-ethylsulfanylmethyltetrahydrofurans.
Materials:
-
Substituted benzoin (B196080)
-
Allyl bromide
-
Indium powder
-
Iodine
-
Appropriate solvents and reagents for each step
Procedure:
-
Allylation of Benzoin: React the substituted benzoin with allyl bromide in the presence of indium powder to yield the corresponding homoallylic alcohol.
-
Iodocyclization: Treat the homoallylic alcohol with iodine in an appropriate solvent to induce cyclization and formation of the iodomethyl-tetrahydrofuran intermediate.
-
Nucleophilic Substitution: React the iodomethyl-tetrahydrofuran with ethanethiol in the presence of a suitable base to displace the iodide and introduce the ethylsulfanylmethyl group, yielding the final product.
-
Purification: Purify the final compound using standard techniques such as column chromatography.
Application in Antiviral Drug Synthesis
The furanose ring, a core component of nucleosides, is structurally similar to this compound. This makes dihydrofuran and its derivatives valuable starting materials or intermediates in the synthesis of novel nucleoside analogs with potential antiviral activity. These synthetic nucleosides can act as chain terminators or inhibitors of viral polymerases.
Experimental Protocol: General Synthesis of Nucleoside Analogs from Furanoid Glycals
Furanoid glycals, which can be derived from this compound, are versatile intermediates for the synthesis of a variety of nucleoside analogs.
Materials:
-
Furanoid glycal (e.g., 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol)
-
Silylated nucleobase (e.g., persilylated uracil)
-
Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
Dissolve the furanoid glycal and the silylated nucleobase in anhydrous acetonitrile (B52724) under an inert atmosphere.
-
Cool the mixture to 0°C.
-
Add the Lewis acid catalyst dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and perform a standard aqueous workup.
-
Purify the crude product by column chromatography to yield the desired nucleoside analog.
These application notes and protocols provide a foundation for researchers to explore the potential of this compound and its derivatives in the synthesis of novel and effective pharmaceutical agents. The versatility of this scaffold, combined with the growing understanding of its biological targets, ensures its continued importance in the field of drug discovery.
References
- 1. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,5-Dihydrofuran
Introduction
2,5-Dihydrofuran is a valuable heterocyclic compound used as a building block in the synthesis of various pharmaceuticals and natural products. Its derivatives are known to exhibit a range of biological activities. This document provides detailed experimental protocols for two common methods for the synthesis of this compound: the dehydration of cis-2-butene-1,4-diol (B44940) and the ring-closing metathesis (RCM) of diallyl ether. These protocols are intended for researchers and professionals in the fields of organic synthesis and drug development.
Data Presentation
The following table summarizes the quantitative data for the two primary synthetic methods for preparing this compound.
| Parameter | Method 1: Dehydration of cis-2-butene-1,4-diol | Method 2: Ring-Closing Metathesis of Diallyl Ether |
| Starting Material | cis-2-butene-1,4-diol | Diallyl ether |
| Catalyst | Acid catalyst (e.g., mercuric oxide/soluble mercury salt) | Ruthenium-based catalyst (e.g., Grubbs Catalyst) |
| Solvent | Water or other hydroxylic solvents | Dichloromethane (B109758) (CH₂Cl₂) |
| Reaction Temperature | 80–120 °C | Room temperature to 40-50 °C (reflux) |
| Reaction Time | ~8 hours | 1-3 hours |
| Reported Yield | ~68-95% | High yields typically reported (specific yield can vary) |
| Byproducts | Divinyldioxanes, water | Ethylene (B1197577) (gas) |
Experimental Protocols
Method 1: Synthesis of this compound by Dehydration of cis-2-butene-1,4-diol
This protocol is based on the acid-catalyzed cyclodehydration of cis-2-butene-1,4-diol. The use of a mercury-based catalyst has been reported to be effective.[1]
Materials:
-
cis-2-butene-1,4-diol
-
Mercuric oxide (HgO)
-
A soluble mercury salt (e.g., mercuric acetate)
-
Water (or another suitable hydroxylic solvent)
-
Acid or buffer to maintain pH 4-7
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware
-
Sodium bicarbonate solution (for neutralization)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cis-2-butene-1,4-diol and water to create a 10-25% solution.
-
Catalyst Addition: Add a catalytic amount of a soluble mercury salt and solid mercuric oxide to the mixture.
-
pH Adjustment: Adjust the pH of the reaction mixture to between 4 and 7 using a suitable acidic buffer or by the addition of a dilute acid.
-
Reaction: Heat the mixture to a reflux temperature of 80–120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable method, such as gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically complete within 8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The product, this compound, is volatile and can be isolated by distillation directly from the reaction mixture.
-
-
Purification:
-
Collect the distillate, which will be an azeotropic mixture of this compound and water.
-
Separate the organic layer.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
A final fractional distillation of the dried organic layer will yield pure this compound.
-
Safety Precautions:
-
Mercury compounds are highly toxic. Handle them with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound is a flammable liquid. Avoid open flames and sources of ignition.
Method 2: Synthesis of this compound by Ring-Closing Metathesis (RCM) of Diallyl Ether
Ring-closing metathesis is a powerful and widely used method for the formation of cyclic olefins.[2] This protocol describes a general procedure for the synthesis of this compound from diallyl ether using a Grubbs-type catalyst.
Materials:
-
Diallyl ether
-
Grubbs Catalyst (First or Second Generation)
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
Schlenk flask or a round-bottom flask equipped with a septum
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous, degassed dichloromethane to a Schlenk flask.
-
Add diallyl ether to the solvent to achieve a concentration of approximately 0.1 M.
-
-
Catalyst Addition:
-
In a separate vial, weigh the Grubbs catalyst (typically 1-5 mol%).
-
Under a positive pressure of inert gas, add the catalyst to the solution of diallyl ether.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux (around 40 °C for dichloromethane) to increase the reaction rate.
-
The reaction progress can be monitored by TLC or GC. The reaction is typically complete within 1-3 hours. The formation of ethylene gas is a byproduct of this reaction.
-
-
Quenching:
-
Once the reaction is complete, add a few drops of ethyl vinyl ether to the reaction mixture to quench the catalyst. Stir for about 20 minutes.
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
Safety Precautions:
-
Grubbs catalysts are air and moisture sensitive to varying degrees; handle them under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.
-
Wear appropriate PPE, including gloves and safety glasses.
Visualizations
Below are diagrams illustrating the experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via dehydration.
References
Metal-Catalyzed Synthesis of 2,5-Dihydrofurans: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,5-dihydrofuran scaffold is a prevalent structural motif in a diverse range of biologically active natural products and pharmaceuticals. Its synthesis has garnered significant attention, with metal-catalyzed methods offering efficient and selective routes to this important heterocyclic core. This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dihydrofurans utilizing gold, palladium, rhodium, and copper catalysts.
Gold-Catalyzed Synthesis of 2,5-Dihydrofurans via Cyclization of α-Hydroxyallenes
Gold catalysts, particularly gold(III) chloride, have proven to be highly effective in promoting the cyclization of functionalized α-hydroxyallenes to yield 2,5-dihydrofurans. This method is characterized by its mild reaction conditions, high efficiency, and excellent transfer of chirality from the allene (B1206475) substrate to the dihydrofuran product.[1][2]
Experimental Protocol: Gold(III) Chloride-Catalyzed Cyclization[1][3]
This protocol is based on the work of Hoffmann-Röder and Krause.
Materials:
-
α-Hydroxyallene substrate
-
Gold(III) chloride (AuCl₃)
-
Dry dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes)
Procedure:
-
To a solution of the α-hydroxyallene substrate (1.0 equiv) in dry dichloromethane, add gold(III) chloride (0.05-0.10 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Quantitative Data: Gold-Catalyzed Cyclization of α-Hydroxyallenes[1]
| Entry | Substrate (α-Hydroxyallene) | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | R = Ph, R' = H | 5 | 1 | 95 |
| 2 | R = p-Tol, R' = H | 5 | 1 | 92 |
| 3 | R = n-Bu, R' = H | 10 | 2 | 85 |
| 4 | R = Ph, R' = Me | 5 | 1.5 | 90 |
Proposed Catalytic Cycle
Caption: Gold-catalyzed cyclization of α-hydroxyallenes.
Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran (B140613)
The palladium-catalyzed Heck reaction is a powerful tool for carbon-carbon bond formation. In the context of this compound synthesis, the arylation of 2,3-dihydrofuran provides a direct route to 2-aryl-2,5-dihydrofurans.[3][4][5]
Experimental Protocol: Palladium-Catalyzed Heck Arylation[4][6]
This protocol is a general procedure based on documented Heck arylations of 2,3-dihydrofuran.
Materials:
-
2,3-Dihydrofuran
-
Aryl iodide or bromide
-
Palladium catalyst (e.g., Pd(OAc)₂, [PdCl(allyl)]₂)
-
Ligand (e.g., PPh₃, or a chiral ligand for asymmetric synthesis)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
Procedure:
-
In a reaction vessel, combine the palladium catalyst, ligand, and base in the chosen solvent.
-
Add the aryl halide and 2,3-dihydrofuran.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-aryl-2,5-dihydrofuran.
Quantitative Data: Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran[4]
| Entry | Aryl Halide | Palladium Precursor | Base | Solvent | Yield of 2-aryl-2,5-dihydrofuran (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ | Et₃N | DMF | 75 |
| 2 | 4-Iodotoluene | [PdCl(allyl)]₂ | K₂CO₃ | Acetonitrile | 82 |
| 3 | 4-Bromoanisole | Pd(OAc)₂ | Et₃N | DMF | 68 |
Catalytic Cycle for the Heck Reaction
Caption: Palladium-catalyzed Heck arylation cycle.
Rhodium-Catalyzed Arylation of this compound
Rhodium catalysts can be employed for the diverse arylation of this compound with arylboronic acids, offering controllable access to various arylated products, including homoallylic alcohols and substituted dihydrofurans, by tuning the reaction conditions.[6][7]
Experimental Protocol: Rhodium-Catalyzed Arylation[7]
This is a representative protocol for the rhodium-catalyzed arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Rhodium catalyst (e.g., [Rh(cod)Cl]₂)
-
Ligand (e.g., a chiral phosphine (B1218219) for asymmetric synthesis)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/H₂O)
Procedure:
-
To a reaction tube, add the rhodium catalyst, ligand, arylboronic acid, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the solvent mixture and this compound via syringe.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Quantitative Data: Rhodium-Catalyzed Arylation of this compound[7]
| Entry | Arylboronic Acid | Product Type | Yield (%) |
| 1 | Phenylboronic acid | 3-Aryl homoallylic alcohol | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Aryl homoallylic alcohol | 78 |
| 3 | 3,5-Dimethylphenylboronic acid | 3-Aryl-2,3-dihydrofuran | 92 |
Plausible Reaction Pathway
Caption: Rhodium-catalyzed arylation of this compound.
Copper-Catalyzed Intramolecular Hydroalkoxylation
Copper catalysts provide a cost-effective alternative to gold for the intramolecular hydroalkoxylation of α-hydroxyallenes, leading to functionalized 2,5-dihydrofurans through a selective 5-endo cyclization mode.[8]
Experimental Protocol: Copper-Catalyzed Hydroalkoxylation[9]
This protocol is based on the copper-catalyzed synthesis of 2,5-dihydrofurans.
Materials:
-
α-(1-Hydroxy-1-alkyl/aryl)methylallenoate
-
Copper(II) chloride (CuCl₂)
-
Solvent (e.g., DMF)
Procedure:
-
In a sealed tube under a nitrogen atmosphere, dissolve the α-hydroxyallene substrate in the solvent.
-
Add copper(II) chloride (5 mol%).
-
Heat the reaction mixture at 110 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data: Copper-Catalyzed Hydroalkoxylation[9]
| Entry | Substrate | Yield (%) |
| 1 | Ethyl α-(1-hydroxy-1-phenyl)methylallenoate | 82 |
| 2 | Ethyl α-(1-hydroxy-1-(p-tolyl))methylallenoate | 79 |
| 3 | Ethyl α-(1-hydroxy-1-(4-fluorophenyl))methylallenoate | 85 |
| 4 | Ethyl α-(1-hydroxy-1-cyclohexyl)methylallenoate | 75 |
Proposed Reaction Mechanism
Caption: Copper-catalyzed intramolecular hydroalkoxylation.
References
- 1. Gold(III) Chloride Catalyzed Cyclization of α-Hydroxyallenes to 2,5-Dihydrofurans [organic-chemistry.org]
- 2. Gold(III) chloride catalyzed cyclization of alpha-hydroxyallenes to 2,5-dihydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium catalyzed heck arylation of 2,3-dihydrofuran-effect of the palladium precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed Intramolecular Hydroalkoxylation of α-(1-Hydroxy-1-alkyl- and -aryl)methylallenoates by a 5-Endo Mode for Preparation of 2-Alkyl- and 2-Aryl-2,5-dihydrofurans [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dihydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dihydrofuran.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most common impurities in this compound are:
-
Water: this compound forms a low-boiling azeotrope with water, making its removal by simple distillation challenging.[1][2][3]
-
Peroxides: Like other ethers, this compound can form explosive peroxides upon exposure to air and light during storage.[4][5][6][7][8]
-
Synthesis By-products: Depending on the synthesis route, by-products such as divinyldioxanes and ether-containing oligomers may be present.[1]
-
Stabilizers: Commercial this compound may contain stabilizers to prevent peroxide formation, which might need to be removed for certain applications.
Q2: How can I remove water from this compound?
A2: Due to the formation of a minimum-boiling azeotrope with water (boiling point of ~63°C at 760 torr, with about 81 mole percent 2,5-DHF), simple distillation is not effective for complete drying.[2][3] The recommended methods are:
-
Extractive Distillation: This technique involves using a high-boiling, miscible solvent that alters the relative volatility of the 2,5-DHF/water mixture.[2][3][9]
-
Azeotropic Distillation: While less detailed in the provided context, this method can also be employed to dry the 2,5-DHF/water azeotrope.[2][3]
-
Extraction: Liquid-liquid extraction with an immiscible solvent like toluene (B28343) or xylene can be used to separate this compound from aqueous solutions.[1]
Q3: How do I detect the presence of peroxides in this compound?
A3: Peroxides in ethers like this compound can be detected using several methods:
-
Peroxide Test Strips: Commercially available test strips provide a quick and convenient way to check for peroxides.[10][11][12]
-
Potassium Iodide (KI) Test: A solution of potassium iodide in glacial acetic acid can be added to the solvent. A yellow to brown color indicates the presence of peroxides.[11]
-
Visual Inspection: The presence of crystalline solids in the liquid or around the cap of the container can indicate dangerous levels of peroxides.[7][8] If crystals are observed, do not attempt to open the container and contact your institution's safety department immediately.[6][7]
Q4: Is it necessary to remove stabilizers from commercial this compound before use?
A4: For most synthetic applications, the presence of a stabilizer like butylated hydroxytoluene (BHT) does not interfere. However, for reactions that are sensitive to radical scavengers or require very high purity starting material, removal of the stabilizer is necessary. Passing the solvent through a column of activated alumina (B75360) will remove both peroxides and common stabilizers.[13]
Troubleshooting Guides
Issue 1: Water Contamination
Symptom:
-
Inconsistent reaction results.
-
Presence of a second phase in the this compound.
-
Analysis (e.g., Karl Fischer titration) indicates high water content.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting water contamination in this compound.
Issue 2: Peroxide Formation
Symptom:
-
Positive result with peroxide test strips.
-
Visible crystal formation or cloudiness in the solvent.[7]
-
The solvent container has been open for an extended period (e.g., > 3 months).[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting peroxide formation in this compound.
Experimental Protocols
Protocol 1: Purification of this compound by Extractive Distillation
This protocol is a general guide based on the principles of extractive distillation for breaking the 2,5-DHF/water azeotrope.
Objective: To separate this compound from water using an extractive distillation agent.
Materials:
-
This compound/water mixture
-
Extractive distillation solvent (e.g., C2 to C8 diols, C3 to C10 triols, glycol ethers)[9]
-
Distillation apparatus with a column of 10-25 theoretical plates[9]
-
Heating mantle
-
Condenser
-
Receiving flask
Procedure:
-
Set up the distillation apparatus.
-
Charge the this compound/water mixture into the reboiler.
-
Introduce the extractive distillation solvent into the upper section of the distillation column.[2] A mass ratio of solvent to feed of 5:1 to 1:1 is often effective.[9]
-
Heat the reboiler to maintain a steady distillation rate. The column is typically operated at a temperature of 100 to 160°C and a pressure of 0.8 to 2.0 bars.[9]
-
The overhead vapor, enriched in this compound, is condensed and collected in the receiving flask.
-
The extractive distillation solvent and water are collected from the bottom of the column.
-
Analyze the collected this compound for water content to confirm purity.
Protocol 2: Removal of Peroxides using Activated Alumina
This protocol is adapted from procedures for deperoxidizing other ethers like THF and is effective for this compound.[4][10][13]
Objective: To remove hydroperoxides from this compound.
Materials:
-
This compound containing peroxides
-
Basic activated alumina (80-mesh)
-
Chromatography column
-
Glass wool or fritted disc
-
Receiving flask
-
Peroxide test strips
Procedure:
-
Place a plug of glass wool or use a column with a fritted disc at the bottom of the chromatography column.
-
Fill the column with basic activated alumina. A column of 2 x 33 cm containing about 80 g of alumina is generally sufficient for 100-400 mL of solvent.[4]
-
Carefully pour the this compound onto the top of the alumina column.
-
Allow the solvent to pass through the column under gravity. Do not apply pressure.
-
Collect the purified solvent in a clean, dry receiving flask.
-
Test the collected solvent for the presence of peroxides using a test strip to ensure complete removal.
-
Safety Note: The alumina will retain the peroxides. It should be treated with a dilute acidic solution of ferrous sulfate (B86663) before disposal to safely decompose the peroxides.[4][10]
Caption: Experimental workflow for peroxide removal using activated alumina.
Data Summary
Table 1: Properties of this compound/Water Azeotrope
| Property | Value | Reference |
| Boiling Point | ~63 °C at 760 torr (101.325 kPa) | [2][3] |
| Composition | ~81 mole percent this compound | [2][3] |
Table 2: Relative Volatility of 2,5-DHF/Water in the Presence of Extractive Solvents
| Condition | Relative Volatility | Reference |
| 2,5-DHF/Water Azeotrope (no solvent) | 1.0 | [2] |
| 97 wt% 2,5-DHF / 3 wt% Water (no solvent) | 0.63 | [2] |
| Note: Specific relative volatilities with different extractive solvents would be dependent on the chosen solvent and conditions. The references indicate that suitable solvents significantly increase this value. |
Table 3: Recommended Storage Periods for Peroxide-Forming Chemicals
| Container Status | Chemical Class | Recommended Discard Time | Reference |
| Unopened from manufacturer | - | 18 months or expiration date | [5] |
| Opened | Class B (e.g., Dioxane, Diethyl Ether, THF) | 12 months | [5] |
| Opened | Class A (e.g., Isopropyl ether) | 3 months | [5] |
| Note: this compound is a cyclic ether and should be treated with similar caution to chemicals in Class B. |
References
- 1. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]
- 2. DE60201131T2 - SEPARATION OF this compound AND WATER FROM THEIR MIXTURES BY EXTRACTIVE DISTILLATION - Google Patents [patents.google.com]
- 3. EP1383755B1 - Separation of this compound and water from mixtures thereof by extractive distillation - Google Patents [patents.google.com]
- 4. uwyo.edu [uwyo.edu]
- 5. odu.edu [odu.edu]
- 6. Peroxide-Forming Chemicals · Connecticut College [conncoll.edu]
- 7. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 8. louisville.edu [louisville.edu]
- 9. WO2002068402A2 - Separation of this compound and water from mixtures thereof by extractive distillation - Google Patents [patents.google.com]
- 10. academics.eckerd.edu [academics.eckerd.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,5-Dihydrofuran
Welcome to the Technical Support Center for the synthesis of 2,5-Dihydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 2,3-dihydrofuran (B140613) in my Ring-Closing Metathesis (RCM) reaction. What is the cause and how can I prevent it?
A1: The formation of 2,3-dihydrofuran is a common issue in the RCM synthesis of this compound from diallyl ether. This isomerization is typically caused by the formation of ruthenium hydride species during the reaction. To suppress this side reaction, you can add a mild oxidant to the reaction mixture. Additives like 1,4-benzoquinone (B44022) are known to oxidize the ruthenium hydrides, thus preventing the isomerization of the double bond. In the absence of such additives, the selectivity for this compound can be as low as 70%, with the remainder being the isomerized product and other byproducts like furan (B31954) and tetrahydrofuran (B95107).[1]
Q2: My dehydration of 1,4-butanediol (B3395766) is producing a complex mixture of byproducts. What are the likely side products and how can I improve the selectivity for this compound?
A2: The acid-catalyzed dehydration of 1,4-butanediol can lead to several byproducts, including tetrahydrofuran (THF), 3-buten-1-ol, and 1,3-butadiene, particularly at higher temperatures.[2][3] When starting with 2-butene-1,4-diol, major byproducts are crotonaldehyde (B89634) and furan. To improve the selectivity for this compound from 1-butene-3,4-diol, it is crucial to control the reaction conditions. Using a lower concentration of the diol (around 1 to 25%) can minimize the formation of divinyldioxanes and other oligomeric ethers.
Q3: During the thermal isomerization of 2-vinyloxirane, I am getting a low yield of this compound and several other products. What are these byproducts and can their formation be minimized?
A3: The thermal isomerization of 2-vinyloxirane is known to produce a mixture of products. Besides the desired this compound, common byproducts include 2,3-dihydrofuran, (E)- and (Z)-2-butenal, and 3-butenal.[4][5] The formation of these byproducts is highly dependent on the reaction temperature and the conditioning of the reaction vessel. To favor the formation of this compound, careful control of the thermolysis conditions is necessary. The relative rates of formation of these products are temperature-dependent, with butenal formation often competing with dihydrofuran formation.[4]
Q4: Can the Pauson-Khand reaction be used for the synthesis of this compound? What are the potential challenges?
A4: While the Pauson-Khand reaction is a powerful tool for constructing cyclopentenones, its direct application for the synthesis of simple this compound is not common. The reaction involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. It is more frequently employed in intramolecular reactions of enynes to create complex fused-ring systems, which may contain a dihydrofuran moiety.[6][7][8][9][10] A major challenge with the Pauson-Khand reaction is its potential for low yields and poor selectivity, often producing a variety of byproducts.[11] Substrate decomposition under the reaction conditions can also be a significant issue.[6]
Troubleshooting Guides
Ring-Closing Metathesis (RCM) of Diallyl Ether
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and presence of 2,3-dihydrofuran | Isomerization of the double bond catalyzed by ruthenium hydride species formed as a side product.[12] | Add a ruthenium hydride scavenger such as 1,4-benzoquinone to the reaction mixture. This will oxidize the hydride species and prevent isomerization. |
| Formation of oligomeric or polymeric byproducts | High concentration of the starting diene favors intermolecular reactions. | Perform the reaction under high dilution conditions to favor the intramolecular ring-closing reaction over intermolecular polymerization. |
| Reaction does not go to completion | Inactive catalyst or insufficient catalyst loading. | Use a fresh batch of a highly active Grubbs or Hoveyda-Grubbs catalyst. A slight increase in catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary. |
Dehydration of 1-Butene-3,4-diol
| Issue | Potential Cause | Recommended Solution |
| Formation of furan | Oxidation of the this compound product. | Remove the this compound from the reaction mixture as it is formed, for example, by distillation. |
| Formation of divinyldioxanes and other oligomers | High concentration of the starting diol. | Use a lower concentration of 1-butene-3,4-diol in the reaction mixture (ideally between 1-25%).[13] |
| Low conversion of the diol | Inactive or unsuitable catalyst. | Ensure an active and appropriate acid catalyst is used. The reaction is sensitive to pH, which should be controlled. |
Thermal Isomerization of 2-Vinyloxirane
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound and formation of butenals | The reaction temperature favors the pathway leading to butenal formation. | Optimize the reaction temperature. The relative rates of formation for dihydrofurans and butenals are temperature-dependent.[4] |
| Inconsistent product ratios | The surface of the reaction vessel is not properly conditioned, leading to erratic reaction rates. | Condition the reaction vessel by treating it with a silanizing agent like hexamethyldisilazane (B44280) at a high temperature before the reaction.[4] |
Quantitative Data on Byproduct Formation
| Synthesis Method | Starting Material | Desired Product | Common Byproducts | Typical Byproduct Yield (%) | Conditions | Reference |
| Ring-Closing Metathesis | Diallyl ether | This compound | 2,3-Dihydrofuran | ~30% (without additive) | Ruthenium catalyst | [1] |
| Dehydration | 1-Butene-3,4-diol | This compound | Divinyldioxanes | 22% | Mercuric acetate (B1210297)/mercuric oxide catalyst, 90% diol conversion | [13] |
| Thermal Isomerization | 2-Vinyloxirane | This compound | 2,3-Dihydrofuran, (E)- & (Z)-2-Butenal, 3-Butenal | Varies significantly with temperature. At 307.4 °C, the relative rates are complex. | Gas phase thermolysis at 307.4 °C | [4][5] |
Experimental Protocols
Ring-Closing Metathesis of Diallyl Ether to this compound
This protocol is a general representation and may require optimization for specific substrates and scales.
Materials:
-
Diallyl ether
-
Grubbs' 2nd Generation Catalyst
-
1,4-Benzoquinone (optional, as an isomerization suppressant)
-
Anhydrous, degassed dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for purification
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve diallyl ether in anhydrous, degassed DCM to a concentration of 0.1 M.
-
If using, add 1,4-benzoquinone (typically 10-20 mol% relative to the catalyst).
-
Add Grubbs' 2nd Generation Catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the this compound.
Dehydration of 1-Butene-3,4-diol to this compound
This protocol is based on a patented procedure and should be performed with appropriate safety precautions.
Materials:
-
1-Butene-3,4-diol
-
Mercuric oxide (HgO)
-
A soluble mercury salt (e.g., mercuric acetate)
-
Water or another suitable hydroxylic solvent
Procedure:
-
Prepare a solution of 1-butene-3,4-diol in water at a concentration of approximately 10-20% by weight.
-
Add solid mercuric oxide and a catalytic amount of a soluble mercury salt to the solution. The pH of the mixture should be in the range of 4 to 7.
-
Heat the reaction mixture to reflux (approximately 80-120 °C).
-
Continuously remove the this compound product from the reaction mixture by distillation as it forms. This compound forms a low-boiling azeotrope with water.
-
Collect and separate the distilled product. Further purification may be required.
Visualizations
Caption: Byproduct formation in the RCM synthesis of this compound.
Caption: Byproducts in the dehydration of 1-butene-3,4-diol.
Caption: Troubleshooting workflow for RCM isomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Butanediol Selective Dehydration to 3-Butene-1-ol over Ca–Zr–Sn Composite Oxide Catalysts | MDPI [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Diastereoselective Intramolecular Pauson-Khand Approach to the Construction of the BC Ring System in Tuberostemoninol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scribd.com [scribd.com]
Stability of 2,5-Dihydrofuran under acidic or basic conditions
Welcome to the Technical Support Center for 2,5-Dihydrofuran. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments involving this compound, with a focus on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a cyclic vinyl ether. Due to this functionality, it is susceptible to degradation under acidic conditions. While less reactive than a simple enol ether, the double bond and the ether oxygen make the molecule prone to hydrolysis and other side reactions. Information on its stability in basic media is less documented, but isomerization to the more thermodynamically stable 2,3-dihydrofuran (B140613) can be a concern, particularly in the presence of certain catalysts or bases. It is also important to handle and store this compound properly, as it can be volatile and may form peroxides over time.[1][2]
Q2: What happens to this compound under acidic conditions?
Under acidic conditions, this compound is expected to undergo hydrolysis. The reaction is initiated by the protonation of the double bond, which makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a hemiacetal intermediate, which can then ring-open to yield succinaldehyde (B1195056) (1,4-butanedial). At very low pH, further reactions can lead to the formation of other carbonyl compounds, vinyl ethers, and polymers.[3][4] In some cases, particularly in the presence of certain reagents like mercuric ions, oxidation to furan (B31954) can also occur.[3]
Q3: Is this compound stable under basic conditions?
The stability of this compound under basic conditions is not as well-characterized as its behavior in acidic media. However, there are indications that it is not completely inert. One potential reaction is the isomerization of the double bond from the 2,5-position to the more thermodynamically stable 2,3-position. This isomerization is known to be catalyzed by transition metals and can also be promoted by strong bases.[5][6] Direct hydrolysis under basic conditions is generally slower than acid-catalyzed hydrolysis for vinyl ethers.
Q4: Can I use this compound in reactions with strong bases like organolithiums or Grignard reagents?
While this compound is an ether and might be considered as a solvent for such reactions, caution is advised. The allylic protons at the 2 and 5 positions could potentially be abstracted by very strong, non-nucleophilic bases. However, for most applications, it is more likely to be used as a reactant rather than a solvent. If used as a reactant, the primary concern would be potential side reactions if the organometallic reagent is intended to react with another functional group in the molecule.
Q5: Are there any specific safety precautions I should take when handling this compound?
Yes. This compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[2] As with other ethers, it has the potential to form explosive peroxides upon prolonged exposure to air.[2] Therefore, it is crucial to date the container upon opening and test for the presence of peroxides before use, especially if the container has been open for an extended period.[2] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Unexpected Side Products or Low Yield in an Acid-Catalyzed Reaction
Question: I am performing a reaction on a substrate containing a this compound moiety under acidic conditions (e.g., deprotection of an acid-labile protecting group), and I am observing a low yield of my desired product along with several unidentifiable side products. What could be the problem?
Answer: The this compound ring is likely degrading under your acidic reaction conditions.
Troubleshooting Steps:
-
Confirm Degradation:
-
Take a small aliquot of your starting material and subject it to the reaction conditions without the other reactants.
-
Monitor the reaction by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to see if the this compound-containing starting material is being consumed or if new spots/peaks appear over time.
-
-
Modify Reaction Conditions:
-
Use a Milder Acid: If possible, switch to a weaker acid or a buffered acidic solution to maintain a less harsh pH.
-
Lower the Temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation side reaction.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the exposure of the product to the acidic conditions.
-
Anhydrous Conditions: If water is not required for your primary reaction, conducting the reaction under anhydrous conditions can prevent hydrolysis of the this compound ring.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting low yields in acid-catalyzed reactions.
Issue 2: Isomerization of this compound to 2,3-Dihydrofuran
Question: I am trying to perform a reaction on this compound, but I am isolating the 2,3-dihydrofuran isomer as a major byproduct. Why is this happening?
Answer: this compound can isomerize to the more thermodynamically stable 2,3-dihydrofuran isomer. This can be facilitated by certain catalysts (especially transition metals like palladium) or potentially by strong bases.[5][6]
Troubleshooting Steps:
-
Identify the Catalyst/Promoter:
-
Modify Reaction Conditions:
-
Change Catalyst: If a transition metal catalyst is the culprit, consider if an alternative metal or ligand system could be less prone to promoting isomerization.
-
Use a Milder Base: If a strong base is suspected, try a weaker, non-nucleophilic base.
-
Control Temperature: The isomerization may be favored at higher temperatures. Running the reaction at a lower temperature could suppress this side reaction.
-
Modify Solvent: The choice of solvent can sometimes influence the reaction pathway. Consider screening different solvents.
-
Logical Relationship for Minimizing Isomerization:
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.com [fishersci.com]
- 3. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]
- 4. gymarkiv.sdu.dk [gymarkiv.sdu.dk]
- 5. researchgate.net [researchgate.net]
- 6. CN1103767C - Continuous process for conversion of this compound to 2,3-dihydrofuran - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2,5-Dihydrofuran Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 2,5-dihydrofuran.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in Ring-Closing Metathesis (RCM)
-
Question: I am attempting to synthesize a substituted this compound via Ring-Closing Metathesis (RCM) of a diallylic ether, but I am observing very low to no product formation. What are the potential causes and solutions?
-
Answer: Low yields in RCM are a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
-
Catalyst Choice and Handling: The choice of the ruthenium catalyst is critical. For many this compound syntheses, second-generation Grubbs or Hoveyda-Grubbs catalysts offer good reactivity.[1][2] Ensure the catalyst is fresh and has been handled under an inert atmosphere (e.g., in a glovebox) to prevent deactivation by oxygen.
-
Solvent Purity: The solvent must be dry and free of coordinating impurities. It is recommended to use freshly distilled or sparged solvent. Dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used for these reactions.
-
Substrate Purity: Impurities in the diallylic ether substrate can poison the catalyst. Ensure the starting material is pure, for example by flash chromatography, before subjecting it to the RCM reaction.
-
Reaction Concentration: RCM is an intramolecular reaction, and to favor it over intermolecular oligomerization, the reaction should be run at high dilution (typically 0.001-0.05 M).
-
Temperature: While many RCM reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield, especially for sterically hindered substrates.
-
Ethylene (B1197577) Removal: The ethylene byproduct generated during the reaction can inhibit the catalyst. Performing the reaction under a gentle stream of argon or nitrogen, or under vacuum, can help to remove ethylene and drive the reaction to completion.
-
Issue 2: Formation of Side Products in the Dehydration of 1,4-Diols
-
Question: I am synthesizing this compound by dehydrating a butenediol, but I am getting significant amounts of furan (B31954) and other by-products. How can I improve the selectivity for this compound?
-
Answer: The dehydration of butenediols to this compound is sensitive to reaction conditions, particularly acidity and temperature. Over-dehydration to furan or rearrangement to other products are common side reactions.
-
Control of pH: The pH of the reaction medium is a critical parameter. A very low pH can lead to the formation of undesirable carbonyl compounds, vinyl ethers, and polymeric materials.[3] For mercury-catalyzed dehydrations of 1-butene-3,4-diol, maintaining a pH between 4 and 7 is crucial for good selectivity.[3] This can be achieved by using solid mercury(II) oxide in conjunction with a soluble mercury salt.[3]
-
Reaction Temperature: The reaction should be carried out at the lowest temperature that allows for a reasonable reaction rate. For the mercury-catalyzed dehydration of 1-butene-3,4-diol, temperatures between 80-120 °C are recommended.[3]
-
Prompt Product Removal: this compound can be sensitive to the reaction conditions and may be further converted to by-products. It is beneficial to remove the product from the reaction mixture as it is formed. Since this compound forms a low-boiling azeotrope with water, it can be removed by distillation.[3]
-
Catalyst Choice: While mercury salts are effective, other catalysts can be used. For the cyclodehydration of 1,4-butanediol (B3395766), Zr-Al mixed oxides have been shown to be effective, although the primary product is often tetrahydrofuran.[4] Careful selection of the catalyst and reaction conditions is necessary to favor the formation of this compound.
-
Issue 3: Isomerization of this compound to 2,3-Dihydrofuran (B140613)
-
Question: My reaction is producing a mixture of this compound and 2,3-dihydrofuran. How can I prevent this isomerization?
-
Answer: The isomerization of this compound to the thermodynamically more stable 2,3-dihydrofuran can be catalyzed by acids or metals.
-
Neutralize the Reaction Mixture: Upon completion of the reaction, it is important to quench any acidic catalysts and neutralize the reaction mixture before workup and purification. This can be done by washing with a mild base such as a saturated sodium bicarbonate solution.
-
Purification Method: Distillation can sometimes cause isomerization if residual acid or metal catalysts are present. Flash chromatography on a neutral support (e.g., silica (B1680970) gel deactivated with triethylamine) can be a milder method of purification.
-
Ligand Choice in Heck Reactions: In palladium-catalyzed Heck couplings of 2,3-dihydrofuran, the choice of phosphine (B1218219) ligand can influence the degree of isomerization to this compound. For example, di-tert-butylneopentylphosphine (B1584642) (DTBNpP) has been shown to promote isomerization to a greater extent than trineopentylphosphine (TNpP).[1]
-
Quantitative Data Summary
Table 1: Comparison of Catalysts for Ring-Closing Metathesis (RCM) to form 2,5-Dihydrofurans
| Catalyst | Substrate | Solvent | Temp (°C) | Yield (%) | Reference |
| Grubbs' First Generation | Diallyl ether | DCM | 25 | Good | [2] |
| Hoveyda-Grubbs Second Gen. | Substituted diallyl ether | Toluene | 80 | High | [1] |
| Phoban-containing Ru-based | Various dienes | DCM | 25 | High | [1] |
Table 2: Dehydration of 1-butene-3,4-diol to this compound
| Catalyst System | pH | Temp (°C) | Time (h) | Yield (%) | Reference |
| Mercuric Acetate | < 4 | Reflux | - | Low | [3] |
| Mercuric Oxide / Soluble Hg Salt | 4-7 | 80-120 | 32 | 62.5 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-2,5-dihydrofuran via Ring-Closing Metathesis (RCM)
This protocol is a general procedure based on the synthesis of (-)-gloeosporiol.[2]
-
Substrate Preparation: Synthesize the appropriate diallylic ether precursor. For example, by O-allylation of the corresponding alcohol.[2]
-
Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the diallylic ether in dry, degassed dichloromethane (DCM) to a concentration of 0.01 M.
-
Catalyst Addition: Add a solution of Grubbs' second-generation catalyst (2-5 mol%) in a small amount of dry, degassed DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Synthesis of this compound by Dehydration of 1-butene-3,4-diol
This protocol is based on an improved process described in a patent.[3]
-
Reaction Setup: To a reaction vessel equipped with a stirrer, condenser, and distillation head, add 1-butene-3,4-diol, water, a soluble mercury salt (e.g., mercuric sulfate), and solid mercury(II) oxide. The pH of the aqueous system should be between 4 and 7.
-
Heating and Distillation: Heat the mixture to reflux (approximately 80-120 °C). The this compound product will co-distill with water as a low-boiling azeotrope.
-
Product Collection: Collect the distillate.
-
Separation: The this compound can be separated from the aqueous distillate by extraction with a suitable solvent (e.g., toluene or xylene) or by other standard separation techniques.
-
Purification: The crude product can be further purified by fractional distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in RCM.
Caption: Key factors for selective dehydration.
References
- 1. This compound synthesis [organic-chemistry.org]
- 2. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]
- 3. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Dihydrofuran Production Scale-Up
Welcome to the Technical Support Center for 2,5-Dihydrofuran (2,5-DHF) Production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up 2,5-DHF synthesis from the laboratory to pilot and production scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to support your process development and optimization efforts.
Section 1: Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound production. The question-and-answer format is intended to help you quickly identify and resolve challenges in your experiments.
Low Yield and Purity
Q1: My 2,5-DHF yield has significantly decreased after moving from a 1L flask to a 50L reactor. What are the likely causes?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. The primary culprits are often related to mass and heat transfer limitations.
-
Inadequate Mixing: What appears as efficient mixing with a magnetic stir bar in the lab may be insufficient in a large reactor. Poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation system (e.g., overhead mechanical stirrer with appropriate impeller design) is adequate for the reactor volume and the viscosity of the reaction mixture.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases significantly as you scale up. This makes it more difficult to remove the heat generated by the reaction (exotherm), potentially leading to a runaway reaction and the formation of degradation products. A thorough process hazard analysis should be conducted to ensure the cooling capacity of your jacketed reactor is sufficient.
-
Sub-optimal Addition Rate: The rate of adding reagents, which was easily controlled in the lab, must be re-evaluated. A slow, controlled addition based on calorimetric data is crucial to prevent heat accumulation.
Q2: I'm observing a significant amount of furan (B31954) and an unknown byproduct in my crude 2,5-DHF. How can I minimize these?
A2: The formation of furan is a common side reaction, often due to over-oxidation. The unknown byproduct could be a result of various side reactions, such as the formation of divinyldioxanes.
-
Minimizing Furan Formation:
-
Temperature Control: Maintain strict temperature control. Excursions above the optimal temperature can favor the oxidation of 2,5-DHF to furan.
-
Oxygen Exclusion: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Rapid Removal of Product: If your process allows, consider removing the 2,5-DHF from the reaction mixture as it is formed, for example, by distillation.
-
-
Identifying and Minimizing Other Byproducts:
-
Byproduct Analysis: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the unknown byproduct. Common byproducts from the dehydration of 1,4-butanediol (B3395766) derivatives include cyclic ethers and oligomers.
-
pH Control: In acid-catalyzed reactions, maintaining the optimal pH is critical. Deviations can lead to unwanted side reactions.
-
Catalyst Deactivation
Q3: My palladium catalyst activity is dropping off much faster in the pilot plant than in the lab. What could be the cause?
A3: Catalyst deactivation at scale is often more rapid due to a combination of factors.
-
Fouling (Coking): At higher temperatures and concentrations typical of scaled-up processes, carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.
-
Poisoning: Impurities in lower-grade industrial raw materials can act as catalyst poisons. Common poisons for palladium catalysts include sulfur, nitrogen, and halogenated compounds. It is crucial to analyze your feedstock for such impurities.
-
Sintering: High localized temperatures ("hot spots") due to poor heat transfer can cause the small catalyst particles to agglomerate into larger, less active particles.
Q4: How can I regenerate my deactivated palladium or platinum catalyst?
A4: Regeneration procedures depend on the cause of deactivation.
-
For Fouling (Coking): A common method is calcination, which involves carefully heating the catalyst in the presence of a controlled stream of air or diluted oxygen to burn off the carbon deposits. The temperature must be carefully controlled to avoid sintering the metal particles.
-
For Reversible Poisoning: Some poisons can be removed by a chemical wash or a specific thermal treatment.
-
Irreversible Deactivation: In cases of severe sintering or irreversible poisoning, the catalyst may need to be replaced.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up 2,5-DHF production?
A1: The primary safety concerns are:
-
Thermal Runaway: The synthesis of 2,5-DHF is often exothermic. A failure to control the reaction temperature can lead to a rapid increase in temperature and pressure, potentially resulting in a reactor failure.
-
Flammability: 2,5-DHF is a flammable liquid. Appropriate measures for handling flammable solvents, including grounding of equipment to prevent static discharge, must be in place.
-
Peroxide Formation: Ethers like 2,5-DHF can form explosive peroxides upon exposure to air and light. It is crucial to test for peroxides before any distillation or heating step and to store the material under an inert atmosphere.
Q2: What is a typical work-up and purification procedure for 2,5-DHF at a larger scale?
A2: A typical procedure involves:
-
Quenching: The reaction is carefully quenched, often with a mild base like sodium bicarbonate solution to neutralize any acid catalyst.
-
Extraction: The product is extracted into a suitable organic solvent.
-
Washing: The organic layer is washed to remove any remaining inorganic impurities.
-
Drying: The organic layer is dried over an anhydrous salt like magnesium sulfate.
-
Distillation: The solvent is removed, and the crude 2,5-DHF is purified by fractional distillation, often under reduced pressure to lower the boiling point and prevent thermal degradation.
Q3: How do I choose the right materials of construction for my reactor?
A3: The choice of reactor material depends on the reaction chemistry. For many syntheses, glass-lined or stainless steel reactors are suitable. However, if corrosive reagents like strong acids are used, more resistant materials like Hastelloy may be necessary. Always check the chemical compatibility of all wetted parts.
Section 3: Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production of 2,5-DHF from 1,4-Butanediol
| Parameter | Lab-Scale (1L Flask) | Pilot-Scale (100L Reactor) | Common Issues at Scale-Up |
| Yield | 85-95% | 65-75% | Inefficient heat and mass transfer |
| Purity (Crude) | 90% | 70-80% | Increased byproduct formation |
| Byproducts | Furan (~5%), Divinyldioxanes (~2%) | Furan (10-15%), Divinyldioxanes (5-10%) | Localized overheating, longer reaction times |
| Reaction Time | 2-4 hours | 6-10 hours | Slower effective reaction rate due to mass transfer limitations |
| Catalyst Loading | 0.1 mol% | 0.1-0.5 mol% | Deactivation may require higher initial loading |
Section 4: Experimental Protocols
Lab-Scale Synthesis of this compound via Dehydration of 1,4-Butanediol
Materials:
-
1,4-Butanediol (1 mole)
-
Acid Catalyst (e.g., Amberlyst-15, 5% w/w)
-
Toluene (B28343) (500 mL)
-
Dean-Stark trap
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Three-necked round-bottom flask (1L)
Procedure:
-
Set up the apparatus for azeotropic distillation with the Dean-Stark trap.
-
To the flask, add 1,4-butanediol, toluene, and the acid catalyst.
-
Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by GC analysis of the reaction mixture.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
The toluene solution containing 2,5-DHF can be used for the next step or purified by fractional distillation.
Pilot-Scale Production Considerations
When scaling up the above protocol, consider the following:
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with an overhead stirrer.
-
Heating/Cooling: The reactor should have a reliable temperature control system to manage the exotherm.
-
Agitation: The stirrer speed and impeller design should be optimized to ensure good mixing.
-
Reagent Addition: For highly exothermic reactions, consider semi-batch operation where one reactant is added slowly to control the temperature.
-
Purification: A pilot-scale distillation column with appropriate packing and reflux control will be required for purification.
Section 5: Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in scale-up.
Technical Support Center: Storage and Handling of 2,5-Dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of 2,5-Dihydrofuran (2,5-DHF) to prevent its polymerization. Uncontrolled polymerization can alter the purity and reactivity of this versatile building block, compromising experimental outcomes and potentially creating safety hazards. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your 2,5-DHF samples.
Troubleshooting Guide: Polymerization Issues
This section addresses common problems encountered during the storage of this compound, presented in a question-and-answer format to help you quickly diagnose and resolve issues.
Issue 1: Visual Changes in Stored this compound
-
Question: My previously colorless this compound has developed a yellow tint and/or has become more viscous. What is happening? Answer: These changes are strong indicators of polymerization. The formation of oligomers and polymers leads to discoloration and an increase in viscosity. This process is often initiated by the presence of peroxides, which can form when 2,5-DHF is exposed to air and light.
-
Question: I've observed a white precipitate or crystalline material in my container of 2,5-DHF. Is this related to polymerization? Answer: The formation of solid material is a sign of advanced polymerization or peroxide formation. Peroxides of ethers can be explosive when concentrated. Extreme caution is advised. Do not attempt to open or move a container with visible crystals, especially around the cap. Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal.
Issue 2: Inconsistent Experimental Results
-
Question: My reactions using this compound are giving inconsistent yields or unexpected byproducts. Could this be due to storage issues? Answer: Yes, this is a common consequence of using partially polymerized 2,5-DHF. The presence of oligomers reduces the concentration of the monomer, leading to lower yields of the desired product. Furthermore, peroxides and polymer byproducts can interfere with sensitive catalysts and reaction pathways, leading to the formation of impurities. It is crucial to use pure, unpolymerized 2,5-DHF for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place, away from heat, sparks, and open flames.[1] An inert atmosphere, such as nitrogen or argon, is highly recommended to prevent the formation of peroxides, which are key initiators of polymerization.[1] Containers should be tightly sealed to prevent exposure to air and moisture.
Q2: What are polymerization inhibitors, and why are they important for storing this compound?
A2: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They work by scavenging free radicals, which initiate the polymerization chain reaction. For unsaturated ethers like 2,5-DHF, inhibitors are crucial for extending shelf life and maintaining purity.
Q3: Which polymerization inhibitors are recommended for this compound, and at what concentrations?
A3: While specific studies on this compound are limited, inhibitors effective for other unsaturated ethers and monomers are recommended. The most common are Butylated Hydroxytoluene (BHT) and Hydroquinone. Based on studies of similar compounds and general practice, the following concentrations can be considered as a starting point:
| Inhibitor | Recommended Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | A common and effective free-radical scavenger.[2] |
| Hydroquinone | 0.01% - 0.05% | Effective, but can discolor upon oxidation. |
It is crucial to note that the optimal inhibitor and concentration may vary depending on the specific storage conditions and the intended application of the 2,5-DHF. It is recommended to perform stability tests to determine the most suitable inhibitor system for your needs.
Q4: How can I test for the presence of peroxides in my this compound?
A4: A simple qualitative test can be performed using potassium iodide. A detailed protocol is provided in the "Experimental Protocols" section of this guide. Commercial peroxide test strips are also available and can provide a semi-quantitative measure of peroxide concentration.
Q5: Can I purify this compound that has started to polymerize?
A5: If polymerization is minimal (e.g., slight discoloration without solid formation), distillation can be used to purify the 2,5-DHF. However, it is critical to first test for and remove any peroxides before distillation, as heating peroxides can lead to an explosion. A protocol for peroxide removal is provided below. If significant polymerization has occurred, it is safer to dispose of the material according to your institution's hazardous waste guidelines.
Experimental Protocols
Protocol 1: Qualitative Test for Peroxides in this compound
Objective: To detect the presence of peroxides in a sample of this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI), solid
-
Glacial acetic acid
-
Deionized water
-
Test tubes
Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add approximately 100 mg of solid potassium iodide.
-
Stopper the test tube and shake vigorously for 1 minute.
-
Allow the phases to separate.
-
Interpretation of Results:
-
No color change (remains colorless): Peroxides are not present in significant amounts.
-
Pale yellow to yellow color: Peroxides are present.
-
Brown color: A high and potentially dangerous concentration of peroxides is present. Do not proceed with distillation. Consult your EHS office for disposal.
-
Protocol 2: Removal of Peroxides from this compound
Objective: To remove peroxide contaminants from this compound prior to use or purification.
Materials:
-
This compound containing peroxides
-
Activated alumina (B75360), basic
-
Glass chromatography column
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Collection flask
Procedure:
-
Set up a glass chromatography column with a stopcock.
-
Prepare a slurry of activated basic alumina in a non-polar solvent (e.g., hexane) and pack the column.
-
Allow the solvent to drain to the top of the alumina bed.
-
Carefully add the this compound sample to the top of the column.
-
Elute the this compound through the column, collecting the purified liquid in a clean, dry flask.
-
Test the eluted 2,5-DHF for peroxides using the protocol described above to ensure their complete removal.
-
Dry the purified 2,5-DHF over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Immediately add a suitable inhibitor (e.g., BHT at 0.05% w/w) to the purified 2,5-DHF.
Protocol 3: Accelerated Stability Study of this compound with Inhibitors
Objective: To evaluate the effectiveness of different inhibitors at preventing the polymerization of this compound under accelerated storage conditions.
Materials:
-
Purified, peroxide-free this compound
-
Selected inhibitors (e.g., BHT, Hydroquinone)
-
Small, sealable glass vials (e.g., amber GC vials with PTFE-lined caps)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 40°C)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each inhibitor in a small amount of purified 2,5-DHF at a known concentration.
-
In a series of labeled vials, add a precise volume of purified 2,5-DHF.
-
Add the appropriate volume of each inhibitor stock solution to the respective vials to achieve the desired final inhibitor concentrations (e.g., 0%, 0.01%, 0.05%, 0.1% w/w).
-
Include a control sample with no inhibitor.
-
Seal the vials tightly.
-
-
Accelerated Aging:
-
Analysis by GC-MS:
-
Analyze the samples by GC-MS to quantify the remaining 2,5-DHF monomer and to identify and semi-quantify the formation of oligomers.
-
GC-MS Method (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan mode to identify potential oligomers and selected ion monitoring (SIM) for quantification of the 2,5-DHF monomer.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the 2,5-DHF monomer over time for each inhibitor concentration.
-
Monitor the increase in the peak areas of higher molecular weight compounds (oligomers) over time.
-
The effectiveness of the inhibitor is determined by its ability to minimize the degradation of the 2,5-DHF monomer and the formation of oligomers compared to the control sample.
-
-
Visualizations
Caption: Troubleshooting flowchart for stored this compound.
Caption: Mechanism of 2,5-DHF polymerization and inhibition.
References
Technical Support Center: 2,5-Dihydrofuran Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,5-dihydrofuran.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclic organic compound, appearing as a colorless and volatile liquid.[1] It serves as a versatile intermediate in organic synthesis. Due to the presence of a double bond, it is highly reactive and participates in various reactions, including hydrogenation, cycloadditions, and ring-opening acylations.[2][3]
Key Physical and Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₆O |
| Molar Mass | 70.09 g/mol [1] |
| Boiling Point | 67 °C[1] |
| Density | 0.946 g/cm³[1] |
| Appearance | Colorless liquid[1] |
| Solubility | Soluble in polar and non-polar organic solvents; limited solubility in water.[4] |
Q2: What are the primary safety concerns when handling this compound?
This compound is a highly flammable liquid and vapor.[5] A significant hazard is its potential to form explosive peroxides upon exposure to air, a common characteristic of cyclic ethers.[6] It is crucial to store it in a cool, dry, and well-ventilated area, away from heat and ignition sources. Containers should be tightly sealed and periodically checked for peroxide formation.[6]
Q3: What are the common reactions involving this compound?
This compound is a versatile building block in organic synthesis. Common reactions include:
-
Hydrogenation: The double bond can be readily hydrogenated, typically using a palladium-carbon catalyst, to yield the more stable tetrahydrofuran (B95107) (THF), a widely used organic solvent.[2]
-
Cycloaddition Reactions: It can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of various heterocyclic compounds.[3]
-
Heck Coupling: It can be coupled with aryl and vinyl bromides in palladium-catalyzed Heck reactions to produce substituted dihydrofurans.[7]
-
Ring-Opening Acylation: The ring can be opened through acylation reactions, for instance, by reacting with acetyl chloride in the presence of sodium iodide.[2]
-
Metathesis: It can undergo ring-closing metathesis (RCM) to form various trisubstituted olefins.[7]
Troubleshooting Guide for this compound Reactions
This guide addresses common issues encountered during reactions involving this compound.
Problem 1: Low or No Product Yield
-
Question: My reaction with this compound is giving a very low yield or no product at all. What are the possible causes and solutions?
-
Answer: Low or no yield can stem from several factors related to reagent quality, reaction conditions, and the inherent stability of this compound.
| Potential Cause | Recommended Solution |
| Impure Starting Materials | Ensure the this compound and other reagents are pure. Consider purifying the starting materials before use.[8] |
| Reagent Degradation | This compound can degrade over time, especially if not stored properly. Use freshly opened or distilled this compound for best results. Some reagents may need to be distilled immediately before use.[8] |
| Incorrect Reaction Conditions | Verify the reaction temperature, pressure, and time. Some reactions are highly sensitive to these parameters. Lowering the temperature can sometimes improve selectivity and yield by favoring the desired reaction pathway.[9] |
| Atmospheric Contamination | If your reaction is sensitive to air or moisture, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon) using properly dried glassware and solvents.[8] |
| Inefficient Stirring | For heterogeneous reactions, ensure stirring is vigorous enough to facilitate proper mixing of the reactants.[8] |
| Incorrect pH | In aqueous reactions, the pH can be critical. For example, the synthesis of this compound itself is optimal between pH 4 and 7.[10] |
Problem 2: Formation of Unexpected Side Products
-
Question: My reaction is producing significant amounts of side products. How can I minimize their formation?
-
Answer: The formation of side products is often related to the reaction conditions favoring alternative reaction pathways.
| Potential Cause | Recommended Solution |
| Polymerization | Acidic conditions can sometimes lead to the polymerization of this compound.[10] If using an acid catalyst, consider using a milder acid or reducing the catalyst loading. |
| Elimination Byproducts | Strongly acidic conditions or high reaction temperatures can promote elimination reactions.[9] Consider using a milder Lewis acid instead of a Brønsted acid and running the reaction at a lower temperature.[9] |
| Oxidation to Furan | This compound can be oxidized to furan.[10] If your reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere. |
| Formation of Carbonyl Compounds | In some syntheses, very low pH can lead to the formation of undesirable carbonyl compounds.[10] Careful control of pH is crucial. |
Problem 3: Difficulty in Product Purification
-
Question: I am having trouble purifying my product from the reaction mixture. What are some effective purification strategies?
-
Answer: Purification of this compound derivatives can be challenging due to their potential volatility and sensitivity.
| Potential Issue | Recommended Solution |
| Product Loss During Distillation | Distillation can sometimes lead to product loss, especially if acidic impurities are present.[11] Neutralizing the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation can help. |
| Co-elution in Chromatography | If the product and impurities have similar polarities, separation by flash chromatography can be difficult. Experiment with different solvent systems (e.g., varying ratios of ethyl acetate (B1210297) and hexanes) to improve separation.[12][13] |
| Product Decomposition on Silica (B1680970) Gel | Some dihydrofuran derivatives may be sensitive to the acidic nature of silica gel. Consider using deactivated silica gel (by adding a small amount of triethylamine (B128534) to the eluent) or an alternative stationary phase like alumina. |
Experimental Protocols
Key Experiment: Ring-Opening Acylation of this compound
This protocol is adapted from a known procedure for the ring-opening acylation of this compound.[2]
Objective: To synthesize (Z)-4-iodobut-2-en-1-yl acetate through the ring-opening acylation of this compound.
Materials:
-
This compound (3 mL, 40 mmol)
-
Acetyl chloride (2.83 mL, 40 mmol)
-
Sodium iodide (NaI) (7.2 g, 48 mmol)
-
Acetonitrile (B52724) (29 mL)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (20 mL)
-
Diethyl ether (90 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (3 mL, 40 mmol) and sodium iodide (7.2 g, 48 mmol) in acetonitrile (18 mL).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of acetyl chloride (2.83 mL, 40 mmol) in acetonitrile (11 mL) to the cooled reaction mixture while stirring.
-
Continue stirring at 0 °C for several hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 21 hours.
-
Quench the reaction by adding 20 mL of saturated sodium thiosulfate solution.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to obtain the target product.
Visualizations
Caption: Troubleshooting logic for low product yield in this compound reactions.
Caption: Workflow for the ring-opening acylation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound | High-Purity Reagent | Supplier [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | C4H6O | CID 15570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound synthesis [organic-chemistry.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]
- 11. EP0691334A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
Improving selectivity in the synthesis of 2,5-Dihydrofuran derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,5-dihydrofuran derivatives, with a focus on improving selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high stereoselectivity in this compound synthesis?
A1: High stereoselectivity is typically achieved using chiral catalysts or by transferring existing chirality from the starting material. Key strategies include:
-
Gold-catalyzed cyclization: Chiral gold complexes can effectively catalyze the enantioselective cyclization of propargylic alcohols or α-hydroxyallenes.
-
Palladium-catalyzed asymmetric reactions: Chiral phosphine (B1218219) ligands are instrumental in palladium-catalyzed asymmetric Mizoroki-Heck reactions to yield chiral 2,5-dihydrofurans.
-
Silver-mediated cyclization: While often used for diastereoselective synthesis, chiral auxiliaries on the starting material can be used to induce enantioselectivity in silver-catalyzed cyclizations of allenic alcohols.
Q2: How can I control regioselectivity to favor the formation of 2,5-dihydrofurans over other isomers like 2,3-dihydrofurans?
A2: Regioselectivity is a common challenge. Control can be exerted by:
-
Ligand choice in palladium catalysis: The use of specific phosphine ligands, such as neopentyl phosphines, can influence the regiochemical outcome of Heck couplings with 2,3-dihydrofuran (B140613) to favor the 2,5-isomer.
-
Catalyst system: A palladium-containing palladacycle has been shown to catalyze a regioselective Heck reaction of 2,3-dihydrofuran to afford 2-aryl-2,5-dihydrofurans.
-
Reaction conditions: Fine-tuning of solvent, temperature, and additives can influence the kinetic versus thermodynamic product distribution, thereby favoring the desired regioisomer.
Q3: What are the primary causes of low yields in this compound synthesis?
A3: Low yields can stem from several factors:
-
Side reactions: Formation of byproducts, such as elimination products or polymers, can significantly reduce the yield of the desired dihydrofuran.
-
Substrate decomposition: The starting materials or the product may be unstable under the reaction conditions, leading to degradation.
-
Catalyst deactivation: The catalyst may be poisoned by impurities or decompose before the reaction is complete.
-
Incomplete conversion: The reaction may not go to completion due to equilibrium, insufficient reaction time, or low temperature.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity
Symptoms: You are obtaining a mixture of diastereomers with a low diastereomeric ratio (dr).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand | The steric and electronic properties of the catalyst and its ligands are crucial. For palladium-catalyzed reactions, screen a variety of phosphine ligands with different steric bulk and electronic properties. For gold-catalyzed reactions, experiment with different chiral ligands. |
| Incorrect Solvent | The polarity of the solvent can influence the transition state energies. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂) to polar protic (e.g., methanol). |
| Inappropriate Temperature | Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product formed via the lower energy transition state. |
Issue 2: Low Enantioselectivity
Symptoms: The product shows a low enantiomeric excess (ee).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Chiral Ligand | The chosen chiral ligand may not be providing a sufficiently asymmetric environment around the metal center. Screen a library of chiral ligands. For gold-catalyzed reactions, chiral bifunctional biphenyl-2-ylphosphine ligands have shown good to excellent results. |
| Racemization of Product | The product may be racemizing under the reaction conditions. This can sometimes be mitigated by using milder conditions, shorter reaction times, or adding a mild base to neutralize any acid that may be promoting racemization. |
| Impure Chiral Catalyst | Ensure the chiral catalyst or ligand is of high enantiomeric purity. |
Issue 3: Formation of Undesired Side Products
Symptoms: Significant formation of byproducts, such as elimination products or isomers, is observed.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Overly Acidic or Basic Conditions | Strongly acidic conditions can lead to elimination or rearrangement. If using a Brønsted acid, consider a milder Lewis acid. If a strong base is used, try a weaker, non-nucleophilic base. |
| High Reaction Temperature | Elevated temperatures can favor side reactions. Running the reaction at a lower temperature may improve selectivity for the desired product. |
| Incorrect Catalyst System | The chosen catalyst may be promoting undesired pathways. For example, in Heck couplings, the choice of phosphine ligand can influence the degree of isomerization. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Enantioselective Synthesis
| Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
| Gold with Chiral Phosphine Ligand | Achiral Propargylic Alcohols | Good to Excellent | Good to Excellent | Cheng et al., 2019 |
| Palladium with Chiral Phosphoramidite | Cyclic Olefins/Aryl Bromides | High | High | Yang & Zhou, 2012 |
| Lipase AK Catalyzed Resolution | Allenol | 46% for (-)-enantiomer | 90% | Beilstein J. Org. Chem. 2022, 18, 1264–1269 |
Table 2: Diastereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans
| Catalyst System | Substrate | Yield (%) | dr | Reference |
| Pd₂(dba)₃ / P(o-tol)₃ | γ-Hydroxy Terminal Alkenes | Good | up to >20:1 | J. Org. Chem. 2007, 72, 18, 6968–6977 |
Detailed Experimental Protocols
Protocol 1: Gold-Catalyzed Enantioselective Synthesis of 2,5-Disubstituted 2,5-Dihydrofurans
This protocol is based on the work of Cheng et al. for the synthesis of 2,5-disubstituted 2,5-dihydrofurans from achiral propargylic alcohols.
Materials:
-
Achiral propargylic alcohol (1.0 equiv)
-
Chiral bifunctional biphenyl-2-ylphosphine gold(I) complex (e.g., (S)-3,5-xylyl-MeO-BIPHEP-AuCl, 2.5 mol%)
-
Silver salt (e.g., AgOTf, 2.5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the chiral gold(I) complex and the silver salt.
-
Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes.
-
Add the achiral propargylic alcohol to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Silver-Mediated Diastereoselective Cyclization of an Allenylcarbinol
This protocol is adapted from a key step in the total synthesis of dihydrorosefuran.
Materials:
-
Allenylcarbinol (1.0 equiv)
-
Silver nitrate (B79036) (AgNO₃, catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the allenylcarbinol in acetone in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of silver nitrate to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the this compound.
Visualizations
Caption: Gold-Catalyzed Enantioselective Synthesis Workflow.
Caption: Silver-Mediated Cyclization of an Allenylcarbinol.
Caption: Troubleshooting Logic for Improving Selectivity.
Technical Support Center: Synthesis of 2,5-Dihydrofuran
Welcome to the Technical Support Center for the synthesis of 2,5-Dihydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common side reactions and challenges encountered during the synthesis of this compound, particularly from cis-2-butene-1,4-diol (B44940).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the acid-catalyzed synthesis of this compound from cis-2-butene-1,4-diol?
A1: The acid-catalyzed cyclization of cis-2-butene-1,4-diol to this compound is often accompanied by the formation of several byproducts. The most prevalent of these include furan (B31954), crotonaldehyde, and divinyldioxanes. Under highly acidic conditions (low pH), the formation of other undesirable products such as various carbonyl compounds, vinyl ethers, and polymeric materials can also occur.[1] The formation of furan is often a result of the oxidation of the desired this compound product.[1]
Q2: How does the pH of the reaction mixture affect the formation of these side products?
A2: The pH of the reaction medium is a critical parameter in the synthesis of this compound. Very low pH values (highly acidic conditions) tend to promote the formation of undesired carbonyl compounds, vinyl ethers, and polymers.[1] Conversely, at a basic pH, the formation of this compound is significantly hindered.[1] An optimal pH range of 4 to 7 has been shown to favor the formation of this compound while minimizing acid-induced side reactions.[1]
Q3: Are there specific catalysts that can help minimize side reactions?
A3: Yes, the choice of catalyst can significantly influence the product distribution. While various acid catalysts can be used, a patented method utilizes a soluble mercury salt (e.g., mercuric sulfate) in the presence of solid mercuric oxide.[1] The mercuric oxide acts as a buffer, maintaining the pH of the reaction mixture between 4 and 7. This helps to prevent the medium from becoming too acidic, thereby suppressing the formation of unwanted side products.[1]
Q4: What is the typical yield of this compound and its major byproducts under optimized conditions?
A4: In a documented example using a mercury-based catalyst system with pH control, the dehydration of 1-butene-3,4-diol (an isomer of cis-2-butene-1,4-diol) resulted in a 68% yield of this compound and a 22% yield of divinyldioxanes after 480 minutes, with a 90% conversion of the starting diol.[1] It is important to note that yields can vary significantly depending on the specific reaction conditions, including the catalyst, temperature, and reaction time.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of this compound and a High Proportion of Furan
| Potential Cause | Troubleshooting Action |
| Oxidation of this compound | The desired product, this compound, can be oxidized to furan, especially under the reaction conditions.[1] To minimize this, it is recommended to remove the this compound from the reaction mixture as it is formed.[1] Since this compound forms a low-boiling azeotrope with water, continuous distillation during the reaction can be an effective strategy.[1] |
| Reaction Temperature Too High | Elevated temperatures can favor the formation of furan. Optimize the reaction temperature, aiming for the lowest temperature that allows for a reasonable reaction rate. For aqueous reactions, a temperature of around 100°C is often employed.[1] |
Issue 2: Significant Formation of Crotonaldehyde
| Potential Cause | Troubleshooting Action |
| Acid-Catalyzed Isomerization | Strong acidic conditions can promote the isomerization of the starting material or intermediates, leading to the formation of crotonaldehyde. |
| - pH Control: If not already doing so, implement a method to control the pH of the reaction mixture within the optimal range of 4-7. The use of a buffer system, such as the mercuric oxide system described in the FAQs, can be effective.[1] | |
| - Catalyst Choice: Consider using a milder acid catalyst or a heterogeneous catalyst that may offer better selectivity. |
Issue 3: Presence of Polymeric Materials and Other Unidentified Byproducts
| Potential Cause | Troubleshooting Action |
| Highly Acidic Reaction Conditions | A very low pH is known to promote the formation of polymeric materials and a mixture of carbonyl compounds and vinyl ethers.[1] |
| - Strict pH Monitoring and Control: Regularly monitor the pH of the reaction and adjust as necessary. The use of a solid acid scavenger like mercuric oxide can help maintain the desired pH.[1] | |
| - Gradual Addition of Acid: Instead of adding the acid catalyst all at once, consider a slow, continuous addition to maintain a more controlled pH throughout the reaction. |
Data Presentation
The following table summarizes the quantitative data from a documented synthesis of this compound.
| Starting Material | Catalyst System | Reaction Time (minutes) | Conversion (%) | Yield of this compound (%) | Yield of Divinyldioxanes (%) |
| 1-Butene-3,4-diol | Soluble mercury salt with solid HgO (pH 4-7) | 480 | 90 | 68 | 22[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Dehydration of 1-Butene-3,4-diol with pH Control
This protocol is based on the methodology described in US Patent 4,231,941 A.[1]
Materials:
-
1-Butene-3,4-diol
-
Soluble mercury salt (e.g., Mercuric Sulfate)
-
Solid Mercuric Oxide (HgO)
-
Dissociating solvent (e.g., water)
-
Apparatus for distillation
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a distillation apparatus, combine the 1-butene-3,4-diol, the soluble mercury salt, solid mercuric oxide, and the solvent.
-
pH Adjustment: Ensure the initial pH of the aqueous system is within the range of 4 to 7. The presence of solid mercuric oxide helps to buffer the solution in this range.
-
Heating and Reaction: Heat the reaction mixture to a temperature between 80°C and 120°C. If using water as the solvent, refluxing at approximately 100°C is suitable.
-
Product Removal: Continuously remove the this compound from the reaction mixture as it is formed. This is effectively achieved by distillation, taking advantage of the low-boiling azeotrope it forms with water.
-
Monitoring: Monitor the progress of the reaction by analyzing the distillate and the reaction mixture for the disappearance of the starting diol and the formation of the product.
-
Work-up and Purification: The collected distillate, containing the this compound-water azeotrope, can be further purified by standard techniques such as extraction with a suitable solvent (e.g., toluene, xylene) followed by fractional distillation.
Mandatory Visualizations
Caption: Major reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Catalyst Deactivation in 2,5-Dihydrofuran Production
Welcome to the Technical Support Center for catalyst deactivation in the synthesis of 2,5-Dihydrofuran (2,5-DHF). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the selective hydrogenation of furan (B31954) to 2,5-DHF.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Gradual Decrease in Catalyst Activity and 2,5-DHF Yield
A slow decline in performance is often indicative of coking or fouling on the catalyst surface.
-
Possible Cause: Deposition of carbonaceous materials (coke) or high-molecular-weight byproducts on the active sites and pores of the catalyst. This is a common issue in reactions involving furanic compounds.
-
Troubleshooting Steps:
-
Reaction Parameter Optimization: Consider lowering the reaction temperature, as higher temperatures can accelerate coke formation.
-
Catalyst Characterization: Perform Thermogravimetric Analysis (TGA) on a spent catalyst sample to quantify the amount of coke deposition.
-
Catalyst Regeneration: If coking is confirmed, the catalyst can often be regenerated. A common method is calcination, which involves a controlled heating of the catalyst in the presence of an oxidizing agent (e.g., air) to burn off the carbonaceous deposits. For copper-based catalysts, this is often followed by a reduction step.[1]
-
Issue 2: Sudden and Significant Drop in Catalytic Activity
A rapid loss of activity often points to catalyst poisoning.
-
Possible Cause: The presence of impurities in the furan feedstock or the hydrogen stream that strongly bind to the catalyst's active sites.
-
Troubleshooting Steps:
-
Feedstock Analysis: Analyze your furan and hydrogen sources for common catalyst poisons. For noble metal catalysts like palladium and platinum, sulfur compounds are known poisons.[2] Carbon monoxide can also act as a poison.
-
Feedstock Purification: If poisons are detected, implement a purification step for your reactants before they come into contact with the catalyst.
-
Catalyst Regeneration: Depending on the nature of the poison, regeneration may be possible. For example, some chemical treatments can remove certain poisons from the catalyst surface.
-
Issue 3: Irreversible Loss of Activity, Especially After High-Temperature Operation
A permanent decline in performance that cannot be reversed by regeneration may be due to sintering.
-
Possible Cause: Agglomeration of metal nanoparticles on the catalyst support into larger particles, leading to a reduction in the active surface area. This is often induced by prolonged operation at high temperatures.
-
Troubleshooting Steps:
-
Reaction Temperature Control: Ensure the reaction temperature does not exceed the recommended operating window for your specific catalyst. Sintering is more pronounced at elevated temperatures.
-
Catalyst Support Selection: The choice of support material can influence the thermal stability of the catalyst and its resistance to sintering.
-
Catalyst Characterization: Techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) can be used to analyze the particle size of the active metal on fresh and spent catalysts to confirm if sintering has occurred.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the selective hydrogenation of furan to this compound?
A1: Both noble and non-noble metal catalysts are employed for this reaction.
-
Noble Metal Catalysts: Palladium (Pd) and Platinum (Pt) based catalysts are known for their high activity.
-
Non-Noble Metal Catalysts: Nickel (Ni) and Copper (Cu) based catalysts are also widely used and can offer high selectivity towards 2,5-DHF. The choice of catalyst often depends on the desired selectivity, operating conditions, and cost considerations.
Q2: What are the primary mechanisms of catalyst deactivation in this process?
A2: The three main mechanisms of catalyst deactivation are:
-
Coking/Fouling: The deposition of carbonaceous materials on the catalyst surface, blocking active sites.
-
Poisoning: Strong chemisorption of impurities from the feed onto the active sites, rendering them inactive.
-
Sintering: Thermal agglomeration of metal particles, leading to a loss of active surface area.
Q3: How can I determine the cause of my catalyst's deactivation?
A3: A combination of operational observations and catalyst characterization techniques can help identify the cause:
-
Deactivation Rate: A gradual decline often suggests coking or sintering, while a sudden drop points towards poisoning.
-
Thermogravimetric Analysis (TGA): This technique can quantify the amount of coke on a spent catalyst.
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to identify the presence of poisons on the catalyst surface.
-
X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): These methods can reveal changes in the catalyst's crystal structure and metal particle size, indicating sintering.
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism:
-
For Coking: Calcination (controlled oxidation) is a common and effective method.
-
For Poisoning: Regeneration may involve specific chemical washing or thermal treatments to remove the poison. However, some poisons can cause irreversible deactivation.
-
For Sintering: Sintering is generally considered an irreversible process.
Data Presentation
Table 1: Common Catalysts and Their Deactivation Characteristics in Furan Hydrogenation
| Catalyst | Support | Common Deactivation Mechanism(s) | Regeneration Potential |
| Palladium (Pd) | Carbon, Alumina (B75360), Silica | Coking, Poisoning (Sulfur, CO) | Good for coking (calcination), variable for poisoning |
| Platinum (Pt) | Carbon, Alumina | Coking, Sintering | Good for coking (calcination), poor for sintering |
| Nickel (Ni) | Alumina, Silica | Coking, Sintering | Good for coking (calcination), poor for sintering |
| Copper (Cu) | Chromite, Silica | Coking, Sintering | Good for coking (calcination), poor for sintering |
Table 2: Influence of Reaction Conditions on Catalyst Deactivation
| Parameter | Effect on Deactivation | Primary Mechanism Affected |
| Temperature | Increased temperature generally accelerates deactivation. | Coking, Sintering |
| Pressure | Higher hydrogen pressure can sometimes mitigate coking. | Coking |
| Feed Purity | Impurities in the feed can lead to rapid deactivation. | Poisoning |
| Time on Stream | Longer operation times increase the likelihood of deactivation. | Coking, Sintering |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of a Coked Catalyst
Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.
Materials and Equipment:
-
Spent catalyst sample (dried)
-
Thermogravimetric Analyzer (TGA)
-
High-purity air or a mixture of oxygen and an inert gas (e.g., nitrogen)
-
Sample pan (e.g., alumina or platinum)
Procedure:
-
Place a known mass of the dried, spent catalyst (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample from ambient temperature to approximately 100-150 °C under an inert atmosphere (e.g., nitrogen) and hold for a period (e.g., 30 minutes) to remove any adsorbed water and volatile compounds.
-
After the initial drying step, switch the gas to an oxidizing atmosphere (e.g., air) at a controlled flow rate.
-
Increase the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature where all the coke is expected to combust (typically 600-800 °C).
-
Record the weight loss of the sample as a function of temperature. The weight loss in the higher temperature range corresponds to the combustion of the coke.
-
The percentage of coke can be calculated from the weight loss in the combustion region relative to the initial mass of the dried catalyst.
Protocol 2: Calcination for Regeneration of a Coked Catalyst
Objective: To remove carbonaceous deposits from a deactivated catalyst by controlled oxidation.
Materials and Equipment:
-
Deactivated (coked) catalyst
-
Tube furnace with temperature and gas flow control
-
Quartz or ceramic reactor tube
-
Air or a diluted oxygen/nitrogen gas mixture
Procedure:
-
Load the deactivated catalyst into the reactor tube, ensuring a uniform bed.
-
Purge the system with an inert gas (e.g., nitrogen) to remove any residual reactants or products.
-
While maintaining a flow of the inert gas, gradually heat the furnace to a temperature just below the point where coke combustion begins (determined by TGA, e.g., 200-300 °C).
-
Slowly introduce a controlled flow of air or a diluted oxygen mixture into the inert gas stream. The oxygen concentration should be low initially to avoid a rapid, uncontrolled combustion that could lead to hot spots and catalyst sintering.
-
Gradually increase the temperature to the target calcination temperature (typically 400-600 °C, depending on the catalyst's thermal stability) at a slow heating rate (e.g., 2-5 °C/min).
-
Hold the catalyst at the final temperature for a sufficient period (e.g., 2-4 hours) to ensure complete removal of the coke. The end of the regeneration process can often be monitored by analyzing the off-gas for the absence of CO and CO₂.
-
After the calcination is complete, cool the catalyst down to room temperature under a flow of inert gas.
-
For some catalysts, particularly those based on reducible metals like copper or nickel, a subsequent reduction step in a hydrogen atmosphere may be necessary to restore the active metallic phase before reuse.
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Caption: Decision-making process for catalyst regeneration.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dihydrofuran and 2,3-Dihydrofuran for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient and predictable synthetic strategies. This guide provides an objective comparison of the chemical reactivity of two common heterocyclic isomers: 2,5-Dihydrofuran (2,5-DHF) and 2,3-Dihydrofuran (B140613) (2,3-DHF). The distinct placement of the double bond in these molecules dictates their electronic properties and, consequently, their behavior in a variety of chemical transformations. This analysis is supported by experimental data from peer-reviewed literature to aid in the selection of the appropriate isomer for specific synthetic applications.
Structural and Electronic Differences
This compound possesses a plane of symmetry (C2v symmetry), with the double bond isolated between two methylene (B1212753) groups. In contrast, 2,3-dihydrofuran is an enol ether, where the double bond is conjugated with the oxygen atom's lone pairs, resulting in a higher electron density at the double bond. This fundamental electronic difference is a key determinant of their divergent reactivity. Thermodynamically, 2,3-dihydrofuran is the more stable isomer.
Comparative Reactivity in Key Organic Reactions
The reactivity of these isomers has been investigated in several key organic transformations. Below is a summary of their comparative behavior in electrophilic additions, cycloadditions, palladium-catalyzed cross-coupling reactions, and ring-opening reactions.
Electrophilic Addition
Due to the enol ether character of 2,3-dihydrofuran, its double bond is significantly more nucleophilic than that of this compound. This heightened nucleophilicity makes 2,3-DHF more reactive towards electrophiles.
An example of this differing reactivity is seen in electrophilic bromination. While detailed comparative kinetic studies are scarce, the reaction of 2,3-dihydrofuran derivatives with electrophilic bromine sources like N-bromosuccinimide (NBS) can lead to an unexpected ring-opening of the C(4)-C(5) bond.[1] This suggests the formation of a stabilized carbocation intermediate due to the influence of the adjacent oxygen atom.
Cycloaddition Reactions
The differing electronic nature of the double bonds in 2,3-DHF and 2,5-DHF also influences their behavior in cycloaddition reactions. 2,3-Dihydrofuran, with its electron-rich double bond, is expected to be a better dienophile in normal-electron-demand Diels-Alder reactions and a more reactive partner in 1,3-dipolar cycloadditions.
While direct comparative studies are limited, furan (B31954) and its derivatives are known to participate in Diels-Alder reactions, and the reactivity is sensitive to substituents. The electron-donating nature of the oxygen in 2,3-DHF would enhance its reactivity as a dienophile.
Palladium-Catalyzed Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, has been studied with both dihydrofuran isomers. The regioselectivity of the reaction is a key point of differentiation. In the palladium-catalyzed arylation of 2,3-dihydrofuran, the product distribution between 2-aryl-2,3-dihydrofuran and the isomerized 2-aryl-2,5-dihydrofuran is highly dependent on the reaction conditions, including the ligands and the base used. For instance, in the presence of certain phosphine (B1218219) ligands, the reaction can be directed to favor one isomer over the other.
| Reactant | Arylating Agent | Catalyst/Ligand | Base | Product(s) | Yield (%) | Reference |
| 2,3-Dihydrofuran | Iodobenzene | Pd(OAc)2 / (R)-BINAP | Ag3PO4 | 2-Phenyl-2,3-dihydrofuran & 2-Phenyl-2,5-dihydrofuran | - | |
| 2,3-Dihydrofuran | Aryl Triflates | Pd2(dba)3 / P(t-Bu)3 | Cy2NMe | 2-Aryl-2,5-dihydrofurans | up to 95% |
Table 1: Examples of Heck Reactions with 2,3-Dihydrofuran.
Ring-Opening Reactions
Both isomers can undergo ring-opening reactions, but the mechanisms and conditions often differ.
This compound: Cobalt-catalyzed asymmetric ring-opening reactions of 2,5-dihydrofurans have been developed. These reactions proceed via a proposed [2+2] cycloaddition of a cobalt vinylidene species to the alkene, followed by a β-oxygen elimination to yield acyclic organozinc compounds.[2][3]
2,3-Dihydrofuran: Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been reported to produce 1-hydroxycarbazole-2-carboxylates in high yields.[4] Additionally, as mentioned earlier, electrophilic bromination can initiate a ring-opening cascade.[1]
| Isomer | Reaction Type | Catalyst/Reagent | Key Intermediate | Product Type | Reference |
| This compound | Asymmetric Ring-Opening | Cobalt/Vinylidene | Metallacyclobutane | Acyclic Vinylzinc Compound | [2][3] |
| 2,3-Dihydrofuran | Ring-Opening Benzannulation | Lewis Acid (e.g., Yb(OTf)3) | Carbocation | 1-Hydroxycarbazole | [4] |
| 2,3-Dihydrofuran | Electrophilic Bromination Induced Ring-Opening | NBS/DABCO | Carbocation | 1,2-Diketo Building Block | [1] |
Table 2: Comparison of Ring-Opening Reactions.
Experimental Protocols
General Procedure for Cobalt-Catalyzed Asymmetric Ring-Opening of this compound[2]
To a solution of CoBr2 (10 mol%) and a chiral ligand (12 mol%) in a suitable solvent (e.g., THF) is added a solution of Zn powder (2.0 equiv) and ZnI2 (2.0 equiv). The mixture is stirred at room temperature for a specified time. Then, a solution of this compound (1.0 equiv) and a 1,1-dihaloalkene (1.2 equiv) in the same solvent is added. The reaction is stirred at a specified temperature until completion, monitored by TLC or GC-MS. The reaction is then quenched, and the product is isolated and purified by column chromatography.
General Procedure for Lewis Acid-Catalyzed Ring-Opening Benzannulation of 2,3-Dihydrofuran Acetal[4]
To a solution of the 5-(indolyl)-2,3-dihydrofuran acetal (B89532) (1.0 equiv) in an anhydrous solvent (e.g., toluene) is added a Lewis acid (e.g., Yb(OTf)3, 10 mol%). The reaction mixture is heated to a specified temperature (e.g., 70 °C) for a designated time (e.g., 1 h). After completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the 1-hydroxycarbazole-2-carboxylate product.
General Procedure for the Heck Arylation of 2,3-Dihydrofuran[5]
In a Schlenk tube under an inert atmosphere (N2), a palladium precursor (e.g., Pd(OAc)2, 1-5 mol%), a ligand (if required), and a base (e.g., K2CO3, 2.0 equiv) are mixed in a solvent (e.g., DMF). The aryl halide or triflate (1.0 equiv) and 2,3-dihydrofuran (1.5-2.0 equiv) are then added. The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a certain period. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is worked up. The crude product is purified by column chromatography.
Conclusion
The reactivity of this compound and 2,3-dihydrofuran is markedly different, primarily due to the electronic nature of their double bonds. 2,3-Dihydrofuran, as an enol ether, is generally more reactive towards electrophiles and participates more readily in electron-rich cycloadditions. This compound, with its isolated double bond, exhibits reactivity more akin to a typical cyclic alkene. These differences can be exploited to achieve selective transformations and access diverse molecular architectures. The choice between these two isomers will, therefore, depend on the desired reaction pathway and the target molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2,5-Dihydrofuran
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. 2,5-Dihydrofuran, a key structural motif in various biologically active molecules and a versatile synthetic intermediate, can be prepared through several distinct pathways. This guide provides an objective comparison of common synthesis routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.
Comparison of Key Synthesis Routes
The selection of a synthetic route to this compound is often a trade-off between yield, reaction conditions, catalyst toxicity, and substrate availability. The following table summarizes the quantitative data for prominent methods.
| Synthesis Route | Starting Material(s) | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Dehydration of Butenediol | 1-Butene-3,4-diol or 2-Butene-1,4-diol | Soluble mercury salt (e.g., mercuric acetate) and solid mercuric oxide | 80–120 | 8 hours | ~68 | High yield from readily available diols.[1] | Use of highly toxic mercury compounds.[1] |
| Isomerization of Vinyloxirane | 3,4-Epoxy-1-butene (Vinyloxirane) | Lewis Acid or Transition Metal Complexes | 60–200 | Variable | Up to 78 (crude) | Direct conversion from an epoxide. | Yield can drop significantly after purification; potential for oligomerization.[2] |
| Alkoxybromination of Furan (B31954) | Furan, Methanol (B129727), Bromine | Bromine, Sodium Carbonate | -5 to 0 | ~3 hours | ~85 (for 2,5-dimethoxy derivative) | High yield, convenient, and avoids toxic heavy metals.[3][4] | Produces a 2,5-dialkoxy derivative, not the parent this compound directly.[4] |
| Isomerization of Methylene (B1212753) Tetrahydrofuran | 3-Methylene tetrahydrofurans | Potassium tert-butoxide in DMSO | Not specified | Not specified | Good | Metal-free isomerization.[5] | Requires synthesis of the starting methylene tetrahydrofuran.[5] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Dehydration of 1-Butene-3,4-diol
This method relies on a mercury-catalyzed elimination of water from the diol.
Procedure: A mixture of 1-butene-3,4-diol (1 part by weight), water (9 parts by weight), and solid mercuric oxide (0.08 parts by weight) is prepared. A soluble mercury salt of a strong acid is added to adjust the pH to between 4 and 7. The mixture is heated to reflux (approximately 100°C)[1]. The this compound product forms an azeotrope with water and is continuously removed by distillation. The reaction progress can be monitored by analyzing the distillate. After 480 minutes, approximately 90% of the diol is converted, affording a 68% yield of this compound[1].
Isomerization of 3,4-Epoxy-1-butene (Vinyloxirane)
This process involves the rearrangement of the epoxide to the dihydrofuran ring.
Procedure: The isomerization of 3,4-epoxy-1-butene can be carried out in the liquid phase in the presence of a catalyst system consisting of a Lewis acid or elemental iodine, and optionally a solubilizing agent. The reaction is typically conducted at a temperature between 60 and 200°C[2]. For example, using a transition metal complex with hydrogen bromide or iodide as a catalyst can yield a crude product with up to 78% this compound. However, purification by distillation can lead to significant losses due to the presence of hydrogen halides[2]. The formation of oligomers and polymers of the starting epoxide is a common side reaction that can complicate catalyst recovery and product purification[2].
Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran from Furan
This is a high-yielding procedure for a stable derivative of this compound, which can serve as a precursor to other functionalized compounds.
Procedure: In a 3-liter, three-necked flask equipped with a stirrer, thermometer, and a dropping funnel, a slurry of anhydrous sodium carbonate (380 g) in methanol (500 ml) and benzene (B151609) (500 ml) is prepared. Distilled furan (155 ml, 2.15 moles) is added. The mixture is cooled to below -5°C using a dry ice-acetone bath. A pre-chilled solution of bromine (106 ml, 2.0 moles) in methanol (1.0 L) is added dropwise while maintaining the reaction temperature between 0 and -5°C. This addition takes about one hour. The mixture is stirred for an additional 2 hours at a temperature below 0°C and then filtered. The collected solids are washed with two 100-ml portions of benzene. The filtrate is dried with anhydrous magnesium sulfate, filtered, and the solvent is partially removed under reduced pressure. The drying and filtration step is repeated. The final filtrate is stirred with anhydrous potassium carbonate, filtered, and distilled to yield 195–205 g (a yield of approximately 85% based on bromine) of 2,5-dimethoxy-2,5-dihydrofuran[4].
Synthesis Pathway Visualizations
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Dehydration of 1-Butene-3,4-diol.
Caption: Isomerization of 3,4-Epoxy-1-butene.
Caption: Alkoxybromination of Furan.
Other Synthetic Approaches
Beyond the detailed methods, several other modern synthetic strategies have been developed, primarily for producing substituted 2,5-dihydrofurans. These include:
-
Gold-catalyzed reactions: Gold(I)-catalyzed formal [4+1] cycloadditions of α-diazoesters with propargyl alcohols and the cyclization of α-hydroxyallenes provide access to a variety of substituted 2,5-dihydrofurans under mild conditions[6].
-
Palladium-catalyzed Heck Reaction: Asymmetric Heck reactions can be employed to synthesize 2-aryl-2,5-dihydrofurans from 2,3-dihydrofuran (B140613) and aryl or vinyl bromides[6].
-
Ruthenium-catalyzed Metathesis: Ring-closing metathesis (RCM) using ruthenium-based catalysts is an effective method for forming substituted dihydrofurans[6].
-
Silver-catalyzed Isomerization: Silver(I) catalysts can promote the isomerization of allenylcarbinols to furnish 2,5-dihydrofurans[7].
These advanced methods offer excellent control over stereochemistry and functional group tolerance, making them highly valuable for the synthesis of complex molecules in drug discovery and materials science.
References
- 1. US4231941A - Synthesis of this compound - Google Patents [patents.google.com]
- 2. EP0691334A1 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 3. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A new synthetic route to 2,5-dihydrofurans - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. This compound synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for Quantifying 2,5-Dihydrofuran Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the synthesis and application of 2,5-Dihydrofuran, a versatile heterocyclic compound used in the manufacturing of pharmaceuticals and other specialty chemicals. This guide provides a comparative overview of the principal analytical methods for quantifying this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination depends on several factors, including the required sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes the key quantitative performance parameters of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization. | Separation based on differential partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei. |
| Selectivity | High for volatile impurities. | Good for non-volatile and polar impurities. | High, based on unique chemical shifts of protons. |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.08% | ~0.3% |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% |
| Primary Standard Required | Yes | Yes | No (can be a primary method) |
Experimental Workflows
The general workflow for determining the purity of a this compound sample involves sample preparation, instrumental analysis, and data processing. The specific steps may vary slightly depending on the chosen analytical technique.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the detection of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Carrier Gas: Helium, high purity.
-
Solvent: Dichloromethane or other suitable volatile solvent.
-
This compound reference standard of known purity.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the solvent to a known concentration.
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection may be used)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1.0 mL/min
-
-
Analysis: Inject the calibration standards and the sample solution into the GC-FID system.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak). For higher accuracy, a calibration curve generated from the reference standards can be used.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is effective for identifying non-volatile or thermally labile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase: Acetonitrile (B52724) and water (gradient or isocratic elution).
-
This compound reference standard of known purity.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration.
-
HPLC-UV Conditions:
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards and the sample solution.
-
Purity Calculation: The purity is calculated by comparing the peak area of the main compound in the sample to the calibration curve generated from the standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[1][2]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., 5-10 mg) and add it to the same NMR tube.
-
Add a known volume of deuterated solvent (e.g., 0.6 mL).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8-16.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
-
Purity Calculation: The purity of the this compound sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Common Impurities
The potential impurities in this compound are often related to its synthesis or degradation. Common impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis route.
-
Solvents: Residual solvents used in the synthesis and purification steps.
-
Byproducts: Compounds formed through side reactions during synthesis.
-
Degradation products: this compound can be susceptible to oxidation and polymerization.
GC-MS is a powerful tool for the identification of unknown impurities.
Conclusion
The choice of the analytical method for quantifying this compound purity should be based on a thorough evaluation of the specific requirements of the analysis. GC-FID offers high sensitivity for volatile impurities, while HPLC-UV is advantageous for non-volatile compounds. qNMR stands out as a primary method that provides high accuracy and does not require a reference standard of the analyte. For comprehensive purity analysis, a combination of these techniques is often employed to ensure the quality and consistency of this compound for its intended applications in research and development.
References
A Spectroscopic Comparison of Furan, 2,5-Dihydrofuran, and Tetrahydrofuran
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of furan (B31954) and its hydrogenated derivatives, 2,5-dihydrofuran and tetrahydrofuran (B95107). This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.
The progressive saturation of the five-membered heterocyclic aromatic compound, furan, to its partially saturated analogue, this compound, and fully saturated counterpart, tetrahydrofuran (THF), results in significant alterations to their molecular geometry and electronic structure. These changes are directly reflected in their respective spectroscopic profiles, providing a unique fingerprint for each molecule. Understanding these differences is crucial for the unambiguous identification and characterization of these important chemical entities in various research and development settings.
Structural and Spectroscopic Overview
Furan is an aromatic heterocycle with a planar structure and delocalized π-electrons. This compound retains one double bond, breaking the aromaticity and introducing conformational flexibility. Tetrahydrofuran is a fully saturated, non-planar cyclic ether with a puckered conformation. These structural variations give rise to distinct chemical shifts in NMR spectroscopy, characteristic vibrational modes in IR spectroscopy, and unique fragmentation patterns in mass spectrometry.
Caption: Progressive hydrogenation of furan to this compound and tetrahydrofuran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of these three compounds. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the degree of saturation and the electronic environment within each molecule.
¹H NMR Data
| Compound | Proton Designation | Chemical Shift (ppm) | Multiplicity |
| Furan | H-2, H-5 (α) | ~7.4 | Multiplet |
| H-3, H-4 (β) | ~6.3 | Multiplet | |
| This compound | H-2, H-5 | ~4.6 | Multiplet |
| H-3, H-4 | ~5.9 | Multiplet | |
| Tetrahydrofuran | H-2, H-5 (α) | ~3.7 | Multiplet |
| H-3, H-4 (β) | ~1.8 | Multiplet |
¹³C NMR Data
| Compound | Carbon Designation | Chemical Shift (ppm) |
| Furan | C-2, C-5 (α) | ~142.8 |
| C-3, C-4 (β) | ~109.7 | |
| This compound | C-2, C-5 | ~72.9 |
| C-3, C-4 | ~128.8 | |
| Tetrahydrofuran | C-2, C-5 (α) | ~68.7 |
| C-3, C-4 (β) | ~26.1 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules. The presence of C=C and C-O bonds, as well as the degree of saturation, leads to characteristic absorption bands for each compound.
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| Furan | C-H (aromatic) | ~3130 |
| C=C (aromatic) | ~1500, ~1400 | |
| C-O-C (cyclic ether) | ~1140 | |
| This compound | =C-H | ~3050 |
| C-H (aliphatic) | ~2900 | |
| C=C | ~1620 | |
| C-O-C (cyclic ether) | ~1100 | |
| Tetrahydrofuran | C-H (aliphatic) | ~2980, ~2860 |
| C-O-C (cyclic ether) | ~1070 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation patterns of the compounds. The stability of the molecular ion and the nature of the fragment ions are indicative of the molecular structure.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Furan | 68 | 39, 38, 37 |
| This compound | 70 | 69, 42, 41, 39 |
| Tetrahydrofuran | 72 | 71, 43, 42, 41 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrumentation and experimental goals.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: A small amount of the neat liquid sample (furan, this compound, or tetrahydrofuran) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A longer relaxation delay (e.g., 2-10 seconds) is often necessary for quantitative analysis.
-
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) interface.
-
Ionization: Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Caption: General workflow for Electron Ionization Mass Spectrometry.
References
A Comparative Guide to the Reaction Mechanisms of 2,5-Dihydrofuran: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computationally studied reaction mechanisms of 2,5-dihydrofuran (2,5-DHF) and its close structural analogs. By summarizing key quantitative data from theoretical studies, this document aims to offer insights into the reactivity and stability of this important heterocyclic compound, which is a core motif in many natural products and pharmaceutical agents. We will focus on two primary reaction types: OH-initiated oxidation and thermal decomposition, drawing comparisons with related furanic molecules to highlight structural and mechanistic differences.
OH-Initiated Oxidation: this compound vs. 2,3-Dihydrofuran (B140613)
The atmospheric oxidation of unsaturated heterocyclic compounds is of significant interest due to their role in atmospheric chemistry and as intermediates in biofuel combustion. A key study by Vaghjiani et al. provides a detailed experimental and computational investigation into the OH-initiated oxidation of both 2,5-DHF and its isomer, 2,3-dihydrofuran (2,3-DHF).[1][2][3] This allows for a direct comparison of their reaction pathways and kinetics.
The primary reaction channels involve either the abstraction of a hydrogen atom or the addition of the hydroxyl radical to the double bond. The branching ratios, determined by the computed rate coefficients, reveal a significant difference in the reactivity of the two isomers.
Experimental & Computational Protocols
The theoretical investigations were carried out using the M06-2X density functional theory method with a 6-311G* basis set.[1][2][3] Stationary points on the potential energy surface were optimized to elucidate the reaction pathways. The overall rate coefficients were calculated using conventional Transition State Theory (TST) with a Wigner tunneling correction.[1][2][3]
Quantitative Data Summary
| Molecule | Reaction Channel | Branching Ratio (%) | Overall Rate Coefficient (cm³/molecule·s) | Key Finding |
| This compound | H-atom Abstraction | Significant | 2.25 x 10⁻¹¹ | Abstraction and addition pathways are competitive.[1][2][3] |
| OH Addition to C=C | Significant | Leads to the formation of furan (B31954) and HO₂.[1][2] | ||
| 2,3-Dihydrofuran | H-atom Abstraction | Very Small | 4.13 x 10⁻¹⁰ | The rate of OH addition is over 10 times that of abstraction.[1][2][3] |
| OH Addition to C=C | Dominant | Furan formation is not a significant product channel.[1][2] |
Table 1: Comparison of OH-Initiated Oxidation Pathways for 2,5-DHF and 2,3-DHF.
The computational results indicate that for 2,5-DHF, the abstraction of a hydrogen atom is a significant reaction pathway, competing with the addition of the OH radical to the double bond.[1][2] This abstraction pathway is responsible for the experimentally observed formation of furan. In contrast, for 2,3-DHF, the OH addition reaction is overwhelmingly dominant, which explains the absence of furan as a major product in its oxidation.[1][2][3]
Reaction Pathway Diagram
Caption: Competing pathways in the OH-initiated oxidation of dihydrofuran isomers.
Thermal Decomposition: A Comparative Look at 2,5-Dimethylfuran (B142691)
While specific computational studies on the thermal decomposition of this compound are not as readily available, extensive research on its aromatic and methylated analog, 2,5-dimethylfuran (DMF), provides valuable insights into the potential unimolecular decomposition pathways of furanic rings under thermal stress.[4][5] These studies highlight the dominant reaction channels, which include hydrogen transfer, C-H bond fission, and ring-opening reactions.
Computational Protocols
The unimolecular decomposition of 2,5-dimethylfuran was investigated at a high level of theory, CBS-QB3, to accurately determine the potential energy surfaces and reaction energetics.[4][5] This method is known for providing reliable thermochemical data.
Quantitative Data Summary
| Reaction Pathway | Activation Energy (kcal/mol) | Key Products | Significance |
| 3,2-Hydrogen Transfer | - | Hexa-3,4-dien-2-one | Major product channel at typical combustion temperatures (~70% at 1500 K).[4] |
| Initial C-H Bond Fission | 74.3 (Bond Dissociation Energy) | C₄H₅ + CH₃CO radicals | A significant, but not the dominant, decomposition channel (~30% at 1500 K).[4][5] |
| C-O Bond Fission (Ring Opening) | 78.0 | Hexa-1,2,4,5-tetraene + H₂O | A plausible but higher energy pathway.[5] |
| 2,3-CH₃ Group Shift | - | α-Carbene intermediate | An alternative initial step in decomposition.[5] |
Table 2: Key Unimolecular Decomposition Pathways of 2,5-Dimethylfuran.
For 2,5-dimethylfuran, the dominant decomposition route is initiated by a 3,2-hydrogen transfer leading to a carbene intermediate, which then rearranges and decomposes.[4] This is in contrast to previous assumptions that initial C-H bond fission was the primary pathway.[4] The higher stability of the aromatic furan ring in DMF compared to the non-aromatic 2,5-DHF suggests that the activation barriers for ring-opening reactions in 2,5-DHF might be lower, making it potentially more susceptible to thermal decomposition. The absence of methyl groups in 2,5-DHF would also alter the C-H bond fission and H-transfer pathways.
Logical Relationship Diagram
Caption: Major and minor thermal decomposition pathways of 2,5-dimethylfuran.
Conclusion
The computational studies on this compound and its analogs reveal distinct reactivity patterns based on the specific reaction conditions and molecular structure. In OH-initiated oxidation, the position of the double bond significantly influences the competition between H-atom abstraction and OH addition, with 2,5-DHF showing a greater propensity for the abstraction pathway leading to furan formation compared to 2,3-DHF.
While direct computational data on the thermal decomposition of 2,5-DHF is limited, studies on 2,5-dimethylfuran suggest that intramolecular hydrogen transfer and subsequent rearrangement are the dominant decomposition mechanisms for the furanic ring structure at high temperatures. The lower aromaticity of 2,5-DHF may result in lower activation barriers for its decomposition compared to its aromatic counterpart. These computational insights are crucial for understanding the stability, atmospheric fate, and combustion characteristics of this compound, providing a valuable foundation for researchers in drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of furan along with HO₂ during the OH-initiated oxidation of 2,5-DHF and 2,3-DHF: an experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unimolecular decomposition of 2,5-dimethylfuran: a theoretical chemical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Unimolecular decomposition of 2,5-dimethylfuran: a theoretical chemical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Benchmarking catalysts for 2,5-Dihydrofuran synthesis
A Comprehensive Guide to Catalytic Systems for 2,5-Dihydrofuran Synthesis
The synthesis of this compound, a valuable heterocyclic building block in organic synthesis and drug development, has been approached through various catalytic strategies. This guide provides a comparative analysis of prominent catalytic systems, offering researchers, scientists, and drug development professionals a basis for selecting the most suitable method for their applications. The comparison includes quantitative performance data, detailed experimental protocols, and a visualization of a key reaction pathway.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the synthesis of this compound and its derivatives. The data highlights key metrics such as catalyst type, substrate, yield, and reaction conditions, allowing for a direct comparison of their efficiencies.
| Catalyst System | Substrate | Product | Yield (%) | Temperature (°C) | Reaction Time | Ref. |
| Gold(I) Catalysis | ||||||
| JohnPhosAuCl / AgSbF₆ | α-diazoesters and propargyl alcohols | Substituted 2,5-dihydrofurans | up to 81 | Not specified | Not specified | [1] |
| Ruthenium Catalysis (RCM) | ||||||
| Grubbs-type Catalysts | Diene precursors | Dihydrofurans | Not specified | Ambient | Not specified | [2] |
| Organocatalysis | ||||||
| Racemic aminocatalyst A / TsOH·H₂O | γ-hydroxy (E)-enal and methanol | 2-methoxy-2,5-dihydrofuran derivative | 86 | 40 | 12 h | N/A |
| Dehydration/Deoxydehydration | ||||||
| ReOₓ–Au/CeO₂ and ReOₓ/C | 1,4-anhydroerythritol | This compound (intermediate) | High (part of multi-step) | 140 | Not specified | [3] |
| ZrO₂-Al₂O₃ mixed oxides | Aqueous 1,4-butanediol (B3395766) | Tetrahydrofuran | up to 97.1 | 220 | 3 h | [4] |
Note: The dehydration of 1,4-butanediol primarily yields tetrahydrofuran, the saturated analog of this compound. This data is included for comparative purposes regarding C-O ring closure reactions. The synthesis from 1,4-anhydroerythritol involves this compound as a key intermediate.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
Gold(I)-Catalyzed [4+1] Cycloaddition
This protocol is based on the synthesis of 2,5-dihydrofurans from α-diazoesters and propargyl alcohols.[1][5]
Catalyst System: JohnPhosAuCl/AgSbF₆[1]
Procedure:
-
To a solution of the propargyl alcohol (0.5 mmol) in 1,2-dichloroethane (B1671644) (2 mL) is added the gold catalyst precursor JohnPhosAuCl (2 mol %) and the co-catalyst AgSbF₆ (2 mol %).
-
The mixture is stirred at room temperature for a few minutes.
-
A solution of the α-diazoester (0.6 mmol) in 1,2-dichloroethane (1 mL) is then added dropwise over a period of 1 hour.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
This generalized protocol is applicable for the synthesis of dihydrofurans from acyclic diene precursors using a Grubbs-type catalyst.[2]
Catalyst System: Grubbs' first or second-generation catalyst.
Procedure:
-
The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
The ruthenium catalyst (typically 1-5 mol %) is added to the solution.
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate and the catalyst used.
-
The progress of the reaction is monitored by TLC or gas chromatography (GC).
-
Once the starting material is consumed, the reaction is quenched by the addition of an inhibitor (e.g., ethyl vinyl ether).
-
The solvent is removed in vacuo, and the crude product is purified by flash column chromatography.
Organocatalytic Synthesis from γ-Hydroxy Enals
This method provides access to 2-functionalized 2,5-dihydrofurans.
Catalyst System: Racemic aminocatalyst and TsOH·H₂O.
Procedure:
-
In a reaction vial, the γ-hydroxy (E)-enal (1.0 equiv) is dissolved in the nucleophile (e.g., methanol, acting as both solvent and reactant).
-
The aminocatalyst (20 mol %) and TsOH·H₂O (20 mol %) are added to the solution.
-
The vial is sealed and the mixture is stirred at the specified temperature (e.g., 40 °C) for the required time (e.g., 12 hours).
-
After completion, the reaction mixture is directly subjected to purification by column chromatography on silica gel to yield the 2-functionalized this compound.
Mandatory Visualization
The following diagrams illustrate a key reaction pathway and a general experimental workflow for the synthesis of 2,5-dihydrofurans.
Caption: Gold(I)-catalyzed synthesis of this compound.
Caption: General experimental workflow for catalytic synthesis.
References
- 1. Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols [organic-chemistry.org]
- 2. This compound synthesis [organic-chemistry.org]
- 3. One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 2,5-Dihydrofuran Derivatives in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Experimental Protocols of Polymers Derived from 2,5-Dihydrofuran and its Derivatives.
The quest for novel polymers with tailored properties and sustainable origins has led to a growing interest in heterocyclic monomers. Among these, this compound and its derivatives represent a promising class of compounds for the synthesis of advanced polymeric materials. Their unique structural features, arising from the partially saturated furan (B31954) ring, offer a distinct design space for creating polymers with a wide range of thermal and mechanical properties. This guide provides a comparative analysis of the performance of polymers derived from this compound derivatives, with a focus on experimental data and detailed methodologies to support further research and development.
Performance Comparison of this compound Derivative Polymers
The properties of polymers derived from this compound derivatives are significantly influenced by the nature of the substituents on the dihydrofuran ring and the polymerization method employed. The two primary polymerization techniques for these monomers are cationic ring-opening polymerization (CROP) and ring-opening metathesis polymerization (ROMP).
This section compares the key performance indicators of two notable examples: poly(2,3-dihydrofuran) and poly(2,5-dihydro-2,5-dimethoxyfuran). For a broader context, a comparison with a well-studied aromatic furan-based polymer, poly(ethylene furanoate) (PEF), is also included to highlight the impact of the saturated versus unsaturated furan ring on polymer properties.
Table 1: Thermal Properties of Dihydrofuran- and Furan-Based Polymers
| Property | Poly(2,3-dihydrofuran) | Poly(2,5-dihydro-2,5-dimethoxyfuran) | Poly(ethylene furanoate) (PEF) |
| Glass Transition Temperature (Tg) | 135 °C[1] | Not explicitly reported, expected to be lower than poly(2,3-dihydrofuran) | ~85-95 °C |
| Melting Temperature (Tm) | Amorphous | Not applicable (amorphous) | ~215 °C |
| Decomposition Temperature (Td, 5% weight loss) | 364 °C[1] | Decomposes above 150 °C[2] | ~350-400 °C |
Table 2: Mechanical Properties of Dihydrofuran- and Furan-Based Polymers
| Property | Poly(2,3-dihydrofuran) | Poly(2,5-dihydro-2,5-dimethoxyfuran) | Poly(ethylene furanoate) (PEF) |
| Tensile Strength | 70 MPa[1][3][4][5] | Data not available | 55-60 MPa |
| Tensile Modulus | Data not available | Data not available | ~2.0 GPa |
| Elongation at Break | Data not available | Data not available | ~10-30% |
| Toughness | 14 MPa[1][4][5][6] | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the advancement of polymer science. This section outlines the methodologies for the synthesis and characterization of the discussed this compound derivative polymers.
Synthesis Protocols
1. Cationic Polymerization of 2,3-Dihydrofuran (B140613)
This protocol describes a green, metal-free cationic polymerization method to produce high molecular weight poly(2,3-dihydrofuran) (PDHF) at room temperature.[1][3][4][5][6]
-
Materials: 2,3-Dihydrofuran (DHF, purified by distillation), Toluene (B28343) (dried and distilled), Initiator system (e.g., a protic acid initiator combined with a Lewis acid co-initiator).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the desired amount of dried toluene is added.
-
The initiator and co-initiator are added to the toluene and stirred until fully dissolved.
-
The flask is cooled to the desired reaction temperature (e.g., room temperature).
-
Purified 2,3-dihydrofuran is then added dropwise to the initiator solution with vigorous stirring.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is terminated by the addition of a quenching agent (e.g., methanol).
-
The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
2. Cationic Ring-Opening Polymerization of cis,trans-2,5-Dihydro-2,5-dimethoxyfuran (DHMF)
This protocol outlines the synthesis of poly(2,5-dihydro-2,5-dimethoxyfuran) via cationic ring-opening polymerization initiated by perchloric acid (HClO₄).[2]
-
Materials: cis,trans-2,5-Dihydro-2,5-dimethoxyfuran (DHMF), Acetonitrile (B52724) (purified by drying over CaH₂ and fractional distillation), Perchloric acid (HClO₄).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, DHMF and acetonitrile are combined.
-
The flask is placed in a constant temperature bath.
-
A specific concentration of HClO₄ is added to initiate the polymerization. The solution color typically changes from yellow to brownish-black.
-
The reaction is allowed to proceed for the desired duration.
-
The polymerization is terminated by pouring the solution into water.
-
The precipitated solid polymer is filtered and washed successively with water and acetone.
-
The final product is dried under vacuum. The resulting polymer is soluble in dimethylsulfoxide (DMSO) and dimethylformamide (DMF).[2]
-
Characterization Protocols
1. Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.
-
Columns: A set of columns suitable for the expected molecular weight range of the polymer (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or chloroform, at a constant flow rate (e.g., 1 mL/min).
-
Sample Preparation: Polymer samples are dissolved in the mobile phase at a low concentration (e.g., 1-2 mg/mL) and filtered through a 0.2 or 0.45 µm syringe filter before injection.
-
Calibration: The system is calibrated with narrow molecular weight standards (e.g., polystyrene or PMMA standards) to generate a calibration curve for molecular weight determination.
2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymers, including the glass transition temperature (Tg) and melting temperature (Tm).
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Procedure:
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above its expected transitions. This first heating scan is used to erase the thermal history of the sample.
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min).
-
A second heating scan is performed at the same heating rate as the first. The Tg is typically determined from the midpoint of the transition in the heat flow curve of the second heating scan.
-
3. Thermogravimetric Analysis (TGA)
TGA is utilized to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Procedure: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) from room temperature to a high temperature (e.g., 600-800 °C). The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is reported as the decomposition temperature.
4. Tensile Testing
Tensile testing is performed to determine the mechanical properties of the polymer films, including tensile strength, Young's modulus, and elongation at break, following standards such as ASTM D882.[7]
-
Instrumentation: A universal testing machine equipped with film grips and an extensometer.
-
Sample Preparation: Polymer films of uniform thickness are cast from solution or melt-pressed. Dog-bone shaped specimens with specific dimensions are cut from the films.
-
Procedure: The specimen is mounted in the grips of the testing machine. The sample is then stretched at a constant crosshead speed until it fractures. The force and displacement are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are calculated.
Visualizing Polymerization and Experimental Workflows
To further elucidate the processes involved in the synthesis and characterization of these polymers, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Poly(2,3-Dihydrofuran): A Strong, Biorenewable, and Degradable Thermoplastic Synthesized via Room Temperature Cationic Polymerization - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. zwickroell.com [zwickroell.com]
Bridging Theory and Reality: A Comparative Guide to the Physicochemical Properties of 2,5-Dihydrofuran
A critical evaluation of theoretical models against experimental data for 2,5-Dihydrofuran (C₄H₆O), a key heterocyclic compound, is presented for researchers, scientists, and professionals in drug development. This guide provides a side-by-side comparison of experimentally determined physicochemical properties with theoretically calculated values, offering insights into the accuracy and applicability of computational models.
This document summarizes key quantitative data in a structured format, details the experimental and computational methodologies employed, and visualizes the validation workflow. The aim is to provide a clear and objective resource for assessing the performance of theoretical models in predicting the molecular properties of this compound.
Data Presentation: Experimental vs. Theoretical
A comprehensive summary of the available experimental and theoretical data for the physicochemical properties of this compound is presented below.
| Property | Experimental Value | Theoretical Value | Method/Basis Set |
| Boiling Point | 66-67 °C | Data not available in searched literature | Not Applicable |
| Melting Point | -86 °C | Data not available in searched literature | Not Applicable |
| Density | 0.927 g/mL at 25 °C | Data not available in searched literature | Not Applicable |
| Refractive Index | n20/D 1.431 | Data not available in searched literature | Not Applicable |
| ¹H NMR Chemical Shifts (ppm, in CDCl₃) | 5.89 (m), 4.63 (m)[1] | Data not available in searched literature | Not Applicable |
| Vibrational Frequencies (cm⁻¹) | See detailed IR spectra | See detailed calculated frequencies | DFT (B3LYP/6-311G(d,p)) |
Experimental and Theoretical Methodologies
Experimental Protocols
The experimental data presented in this guide were obtained from various literature sources. The following outlines the general methodologies for the key experiments:
-
Boiling and Melting Point Determination: Standard laboratory techniques were employed to determine the boiling and melting points of this compound. These methods typically involve heating the substance and observing the phase transition temperatures under controlled pressure.
-
Density Measurement: The density of liquid this compound was determined at 25 °C using standard laboratory equipment such as a pycnometer or a vibrating tube densitometer.
-
Refractive Index Measurement: The refractive index was measured at 20 °C using a refractometer, with the sodium D-line as the light source.
-
NMR Spectroscopy: ¹H NMR spectra were recorded on a spectrometer operating at a frequency of 399.65 MHz. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to a standard reference.[1]
-
Infrared (IR) Spectroscopy: Experimental IR spectra were obtained using Fourier Transform Infrared (FTIR) spectroscopy.
Theoretical Protocols
The theoretical calculations for the vibrational frequencies of this compound were performed using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Computational Method: The calculations were carried out using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set: The 6-311G(d,p) basis set was employed for these calculations. This basis set provides a good balance between computational cost and accuracy for molecules containing first- and second-row atoms.
-
Software: The specific software used for the DFT calculations was not detailed in the readily available literature.
Validation Workflow
The process of validating theoretical models against experimental data is a critical step in computational chemistry. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the validation of theoretical models.
Discussion and Conclusion
This guide highlights the availability of both experimental and theoretical data for certain properties of this compound, particularly its vibrational frequencies. The study by Billes et al. provides a valuable theoretical dataset for the IR spectrum of this molecule, calculated using the B3LYP/6-311G(d,p) method.
However, a notable gap exists in the readily available scientific literature regarding theoretically predicted values for other key physicochemical properties such as boiling point, density, and refractive index for this compound. While general computational methods like Quantitative Structure-Property Relationship (QSPR) models are established for predicting such properties, their specific application to this compound with reported results could not be found in the conducted search.
The absence of this comparative data underscores an opportunity for future research. Performing and publishing theoretical calculations for the boiling point, density, and refractive index of this compound using established models would provide a more complete picture of the predictive power of computational chemistry for this important heterocyclic compound. Such studies would be invaluable for validating and refining theoretical models, ultimately aiding in the accelerated design and development of new molecules with desired properties. For now, the experimental values remain the gold standard for these particular characteristics of this compound.
References
Cross-reactivity studies of 2,5-Dihydrofuran with other reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2,5-Dihydrofuran (2,5-DHF) with various classes of reagents. The information is intended to assist researchers in understanding the potential interactions and stability of 2,5-DHF in different chemical environments, which is particularly relevant in the fields of medicinal chemistry and drug development. While direct quantitative, side-by-side comparative studies are limited in the published literature, this guide synthesizes available data to provide a qualitative and semi-quantitative overview of 2,5-DHF's reactivity profile.
Data Presentation: Reactivity Profile of this compound
The following table summarizes the reactivity of this compound with different classes of reagents based on information gathered from various studies. The reactivity is qualitatively assessed based on the reaction conditions reported in the literature, with milder conditions suggesting higher reactivity.
| Reagent Class | Representative Reagents | Observed Reactivity | Typical Products | Key Remarks |
| Oxidizing Agents | Ozone (O₃), Peroxy acids (e.g., m-CPBA) | High | Ozonolysis leads to ring cleavage, forming carbonyl compounds. Epoxidation can occur with peroxy acids. | The double bond in 2,5-DHF is susceptible to oxidative cleavage[1][2]. |
| Reducing Agents | H₂/Pd, H₂/Raney Ni | High | Catalytic hydrogenation readily reduces the double bond to yield tetrahydrofuran (B95107) (THF)[3]. | This reaction is a common synthetic route to THF. |
| Electrophiles | Halogens (Br₂, Cl₂), Acids (H⁺) | Moderate to High | Electrophilic addition across the double bond. Acid-catalyzed rearrangement is also possible[4]. | The ether oxygen can also be protonated, potentially leading to ring-opening. |
| Nucleophiles | Organolithium reagents, Grignard reagents | Low | Generally unreactive towards nucleophilic attack on the ring unless activated. | The electron-donating nature of the ether oxygen deactivates the ring towards nucleophilic attack. |
| Dienophiles | Maleic anhydride, N-arylmaleimides | Moderate | Acts as a diene in Diels-Alder reactions to form bicyclic adducts[5][6][7]. | The reaction is thermally controlled, and the exo adduct is often favored at higher temperatures[6]. |
| Radicals | OH radicals | High | Hydrogen abstraction or addition to the double bond can occur. | OH-initiated oxidation leads to the formation of furan (B31954) and other products[8]. |
| Lewis Acids | AlCl₃, BF₃·OEt₂ | Moderate | Can catalyze reactions such as Friedel-Crafts type reactions with activated aromatic compounds[9]. | Lewis acids can also promote isomerization and polymerization. |
| Metabolic Enzymes | Cytochrome P450 (CYP) enzymes | Potentially Moderate | The metabolism of furan derivatives by CYP enzymes can lead to reactive metabolites[10][11][12][13]. | While specific data for 2,5-DHF is limited, related furan structures are known to be metabolized, which is a key consideration in drug development[10][11]. |
Experimental Protocols
Detailed experimental protocols for every possible reaction of this compound are extensive. Therefore, this section provides representative protocols for key reaction types to illustrate the conditions under which these transformations occur.
Protocol 1: Catalytic Hydrogenation to Tetrahydrofuran
This protocol describes the reduction of the double bond in this compound to yield tetrahydrofuran.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5%)
-
Methanol (B129727) or Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 5% Pd/C to the solution.
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or in a Parr apparatus) at room temperature.
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain tetrahydrofuran. Further purification can be achieved by distillation if necessary.
Protocol 2: Diels-Alder Reaction with N-Phenylmaleimide
This protocol outlines the [4+2] cycloaddition reaction between this compound (acting as a diene) and N-phenylmaleimide (as the dienophile).
Materials:
-
This compound
-
N-Phenylmaleimide
-
Toluene
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-phenylmaleimide in toluene.
-
Add an equimolar amount or a slight excess of this compound to the solution.
-
Attach a reflux condenser and heat the reaction mixture to a temperature of 80-110 °C with stirring.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or other suitable analytical methods.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the epoxidation of the double bond in this compound.
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (typically 1.1 to 1.5 equivalents) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess peroxy acid by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography if necessary.
Mandatory Visualization
The following diagrams illustrate key concepts related to the cross-reactivity studies of this compound.
Caption: General workflow for assessing the cross-reactivity of this compound.
Caption: Key reaction pathways of this compound.
References
- 1. O3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 2. O 3 chemistry of 2,5-dimethylfuran: mechanism development - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D4EA00045E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diels-Alder reactions of five-membered heterocycles containing one heteroatom - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,5-Dihydrofuran: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 2,5-Dihydrofuran, a highly flammable ether with the potential for explosive peroxide formation, are critical for ensuring laboratory safety. This document provides immediate safety protocols, logistical procedures for waste management, and step-by-step experimental instructions for peroxide detection and removal, tailored for researchers, scientists, and drug development professionals.
Proper disposal of this compound necessitates a comprehensive approach that begins with understanding its inherent hazards and adhering to strict safety protocols. As a highly flammable liquid and a peroxide-forming chemical, this compound requires careful management from purchase to disposal to mitigate risks of fire and explosion.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. Key safety measures include working in a well-ventilated area, preferably a fume hood, and using personal protective equipment (PPE) such as safety goggles, flame-retardant laboratory coats, and appropriate chemical-resistant gloves. All sources of ignition, including open flames, hot plates, and static discharge, must be eliminated from the work area.[1]
A crucial aspect of managing this compound is the prevention and detection of peroxide formation. Peroxides can form when the chemical is exposed to air and light, and they can detonate when subjected to heat, shock, or friction.[2][3] Therefore, containers of this compound should be dated upon receipt and upon opening.
Peroxide-Former Classification and Storage
While not always explicitly categorized in safety literature, this compound is structurally similar to other cyclic ethers like Tetrahydrofuran (THF), which are classified as Group B peroxide formers .[3][4] This classification implies that it forms explosive peroxides upon concentration (e.g., through distillation or evaporation).[3][4]
Quantitative Data Summary for this compound Management
| Parameter | Guideline | Citation |
| Peroxide-Former Classification | Group B (assumed based on chemical structure) | [3][4] |
| Recommended Storage Time (Unopened) | Dispose of or test after 12 months. | [1] |
| Recommended Storage Time (Opened) | Dispose of or test every 6 months. | [1] |
| Peroxide Concentration for General Use | < 25 ppm | |
| Peroxide Concentration Requiring Caution | 25-100 ppm (Avoid concentration) | |
| Peroxide Concentration for Immediate Disposal | > 100 ppm | [1] |
Experimental Protocols
Protocol 1: Peroxide Detection in this compound
This protocol outlines the use of commercially available peroxide test strips, a common and convenient method for semi-quantitative analysis in a laboratory setting.
Methodology:
-
Preparation: Work in a well-ventilated area and wear appropriate PPE. Have the container of this compound, peroxide test strips, and deionized water readily available.
-
Sampling: Carefully open the this compound container. Using a clean pipette, withdraw a small aliquot of the solvent.
-
Testing:
-
Dip the test strip into the this compound for 1 second.
-
Remove the strip and shake off any excess liquid.
-
Allow the solvent to evaporate from the test strip.
-
Add one drop of deionized water to the test pad.
-
-
Reading the Results: Wait for the time specified in the test strip manufacturer's instructions (typically 5-15 seconds). Compare the color of the test pad to the color scale provided on the test strip container to determine the peroxide concentration in parts per million (ppm).
-
Record Keeping: Document the test date and the peroxide concentration on the label of the this compound container.
Protocol 2: Removal of Peroxides from this compound Prior to Disposal
For this compound with low levels of peroxides (< 100 ppm), treatment to remove peroxides may be a safe option before disposal. This protocol is for water-insoluble ethers.
Methodology:
-
Prepare a Ferrous Sulfate (B86663) Solution: In a fume hood, prepare a solution by dissolving 60 g of ferrous sulfate in 110 mL of distilled water and then carefully adding 6 mL of concentrated sulfuric acid.
-
Extraction:
-
Place the this compound to be treated in a separatory funnel.
-
Add an equal volume of the freshly prepared ferrous sulfate solution.
-
Gently shake the separatory funnel, periodically venting to release any pressure.
-
-
Separation: Allow the layers to separate. The aqueous layer (bottom) contains the reacted peroxides.
-
Repeat if Necessary: Drain the aqueous layer. Repeat the extraction with fresh ferrous sulfate solution until a peroxide test of the this compound is negative.
-
Waste Disposal: The aqueous ferrous sulfate waste should be collected and disposed of as hazardous waste. The treated this compound is now ready for disposal as a flammable liquid.
Disposal Procedures
The proper disposal of this compound is governed by local, state, and federal regulations.[3] Chemical waste generators are responsible for correctly identifying and labeling hazardous waste.
Step-by-Step Disposal Plan:
-
Characterization: Based on its properties, this compound waste is classified as a hazardous waste due to its ignitability.
-
Peroxide Testing: Before preparing for disposal, test the this compound for peroxides as described in Protocol 1. If the concentration is above 100 ppm, or if crystals are visible, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately for assistance.[1]
-
Container Selection: Use a chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid. Do not use metal containers for corrosive waste.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if it is in a mixture.
-
Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility. It should be segregated with other non-halogenated organic solvents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is a cool, dry, and well-ventilated location, away from sources of ignition.
-
Arranging for Pickup: Follow your institution's procedures for hazardous waste pickup. This typically involves submitting a request to the EHS office.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the safe disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Step-by-step workflow for peroxide testing.
References
Essential Safety and Operational Guide for 2,5-Dihydrofuran
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,5-Dihydrofuran, ensuring the well-being of laboratory personnel and compliance with safety standards.
Hazard Summary
This compound is a highly flammable liquid and vapor that poses several significant risks. It can form explosive peroxides, especially upon prolonged storage or exposure to air.[1] Inhalation, ingestion, or skin contact can be harmful.
| Hazard | Description |
| Flammability | Highly flammable liquid and vapor. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][2] |
| Peroxide Formation | May form explosive peroxides upon exposure to air or light, particularly during storage.[1] Containers should be dated upon opening and tested periodically for peroxides.[1] |
| Health Hazards | Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[2][3] May cause respiratory irritation.[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent exposure. The following table outlines the minimum required PPE.
| Body Part | PPE Required | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields and a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] Use chemical goggles and a face shield where there is a potential for splashing.[4][5] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[4][6] | Inspect gloves before use. Use proper glove removal technique to avoid skin contact.[7] |
| Body | Flame-retardant and antistatic protective clothing. A lab coat is the minimum requirement. | The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[7] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if exposure limits are exceeded or if irritation is experienced.[8] |
Standard Operating Procedures for Handling
Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Remove all potential ignition sources from the handling area, including open flames, hot surfaces, and spark-producing equipment.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[1]
2. Handling:
-
Wear all required personal protective equipment as detailed in the PPE section.
-
Use only non-sparking tools.[1]
-
Avoid breathing vapors or mists.
-
Prevent contact with eyes, skin, and clothing.[1]
-
If peroxide formation is suspected (e.g., crystal formation), do not open or move the container and seek expert assistance.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1]
-
Keep containers tightly closed.[1]
-
Keep away from heat, sparks, and open flames.[1]
-
Date containers upon opening and periodically test for the presence of peroxides.[1]
Emergency and Disposal Plans
Spill Response:
-
Immediately evacuate the area and remove all ignition sources.[1]
-
Ventilate the area of the spill.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Disposal Plan:
-
Disposal of this compound and any contaminated materials must be conducted through a licensed professional waste disposal service.[7]
-
Dispose of contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][8]
-
Do not allow the chemical to enter drains.[7]
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Quantitative Data
| Property | Value |
| CAS Number | 1708-29-8 |
| Molecular Formula | C4H6O |
| Molecular Weight | 70.09 g/mol |
| Flash Point | -19 °C / -2.2 °F |
| Boiling Point | 65 - 66 °C / 149 - 150.8 °F |
| Hazard Class | 3 |
| Packing Group | II |
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. corporate.dow.com [corporate.dow.com]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
